Flavoxate

Catalog No.
S528057
CAS No.
3717-88-2
M.F
C24H25NO4
M. Wt
391.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flavoxate

CAS Number

3717-88-2

Product Name

Flavoxate

IUPAC Name

2-piperidin-1-ylethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate

Molecular Formula

C24H25NO4

Molecular Weight

391.5 g/mol

InChI

InChI=1S/C24H25NO4/c1-17-21(26)19-11-8-12-20(23(19)29-22(17)18-9-4-2-5-10-18)24(27)28-16-15-25-13-6-3-7-14-25/h2,4-5,8-12H,3,6-7,13-16H2,1H3

InChI Key

SPIUTQOUKAMGCX-UHFFFAOYSA-N

SMILES

Array

solubility

1.54e-02 g/L

Synonyms

3-(2-(4-(4-Fluorobenzoyl)piperidinol)ethyl)-2,4(1H,3H)-quinazolinedione, Ketanserin, R 41,468, R 41468, R-41,468, R-41468, R41,468, R41468

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCN3CCCCC3)C4=CC=CC=C4.Cl

The exact mass of the compound Flavoxate hydrochloride is 395.1645 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114649. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones. It belongs to the ontological category of piperidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Therapeutic Uses and Clinical Application

Author: Smolecule Technical Support Team. Date: February 2026

Flavoxate is approved for the symptomatic treatment of various urinary conditions associated with cystitis, prostatitis, urethritis, and urethrocystitis/urethrotrigonitis [1]. It is indicated to alleviate specific overactive bladder symptoms [2] [3]:

  • Urinary urgency
  • Urinary frequency
  • Nocturia (frequent urination at night)
  • Dysuria (painful urination)
  • Urinary incontinence
  • Suprapubic pain

The recommended adult dosage is 100 mg to 200 mg taken orally three or four times daily [4] [2].

Mechanism of Action: A Dual Pathway

This compound exerts its therapeutic effect through two primary, complementary mechanisms that reduce unwanted bladder contractions.

G cluster_neurogenic Neurogenic Pathway (Anticholinergic) cluster_myogenic Myogenic Pathway (Direct Muscle Relaxant) This compound This compound AChRelease Acetylcholine (ACh) Release This compound->AChRelease Inhibits MReceptor Muscarinic Receptor (M1/M2/M3) This compound->MReceptor Antagonizes LTypeChannel L-type Ca²⁺ Channel (Cav1.2) This compound->LTypeChannel Blocks AChRelease->MReceptor Binds MuscleContraction1 Detrusor Muscle Contraction MReceptor->MuscleContraction1 InhibitedContraction Reduced Bladder Spasm & Urgency Depolarization Membrane Depolarization Depolarization->LTypeChannel Activates CaInflux Ca²⁺ Influx LTypeChannel->CaInflux MuscleContraction2 Detrusor Muscle Contraction CaInflux->MuscleContraction2

The diagram above illustrates how this compound targets both neurogenic (anticholinergic) and myogenic (direct muscle relaxant) pathways to inhibit bladder overactivity.

  • Muscarinic Receptor Antagonism: this compound is a competitive antagonist at muscarinic acetylcholine receptors (M1, M2, and others), which are primarily responsible for mediating neurally stimulated detrusor muscle contraction [1] [5]. By blocking these receptors, this compound reduces the muscle tone of the bladder.
  • L-type Calcium Channel Blockade: In human detrusor myocytes, this compound inhibits voltage-dependent, nifedipine-sensitive L-type calcium channels (CaV1.2). This action, characterized by a concentration-dependent inhibition of inward Ba²⁺ currents (Ki=10 μM), prevents the calcium influx necessary for smooth muscle contraction, directly leading to muscle relaxation [6] [5].

Key Experimental Data and Protocols

The following table summarizes quantitative data from pivotal experiments elucidating this compound's mechanism of action.

Table 1: Summary of Key Experimental Findings on this compound's Mechanism of Action

Experimental Model Key Finding Quantitative Result Research Significance
Human Detrusor Myocytes (Whole-cell patch-clamp) [6] Inhibition of L-type Ca²⁺ channel currents Ki = 10 μM Provided direct electrophysiological evidence for Ca²⁺ channel blockade in human tissue.
Rat Striatal Membranes (in vitro) [5] Inhibition of cAMP formation, abolished by Pertussis Toxin Concentration-dependent inhibition (0.01 μM - 10 μM) Suggested a G-protein-coupled receptor-mediated mechanism potentially contributing to central effects.
Rat Detrusor Strips (ex vivo) [5] Suppression of carbachol-induced contractions pD₂ = 4.55 Confirmed functional antimuscarinic activity in isolated tissue.
Rat Detrusor Strips (ex vivo) [5] Suppression of Ca²⁺-induced contractions pIC₅₀ = 4.92 Provided functional evidence for Ca²⁺ channel blockade in isolated tissue.
Detailed Experimental Protocol: Patch-Clamp on Human Detrusor Myocytes

The following methodology details the key experiment that demonstrated this compound's effect on L-type calcium channels in human cells [6]:

  • Cell Preparation: Freshly dispersed single detrusor myocytes were prepared from human urinary bladder tissue obtained from patients (average age 66) undergoing cystectomy. Tissue was dissected and transferred to modified physiological salt solution (PSS). Cells were dispersed using the "gentle tapping method".
  • Electrophysiology Setup: The conventional whole-cell patch-clamp technique was employed at room temperature (21–23°C). The setup included a patch-clamp amplifier, an eight-pole Bessel filter (low-pass filtered at 500 Hz), and a computer with data acquisition software (MacLab).
  • Solutions:
    • Pipette (Internal) Solution: High Ca²⁺ solution containing (in mM): Cs⁺ 130, Tetraethylammonium (TEA⁺) 10, Mg²⁺ 2, Cl⁻ 144, glucose 5, EGTA 5, ATP 5, HEPES 10.
    • Bath (External) Solution: Contained (in mM): Ba²⁺ 10, TEA⁺ 135, Cl⁻ 155, glucose 10, HEPES 10.
  • Drug Application: this compound hydrochloride was prepared daily as a 100 mM stock in DMSO, with the final DMSO concentration in the bath kept below 0.3% to avoid solvent effects on membrane currents.
  • Data Analysis: Current data were sampled and analyzed to determine the concentration-dependent inhibition of Ba²⁺ currents. The dissociation constant (Ki) was calculated, and the shift of the steady-state inactivation curve was analyzed to determine the drug's affinity for the inactivated state of the channel.

Pharmacology and Safety Profile

Table 2: Pharmacological, Safety, and Commercial Profile of this compound HCl

Category Detail
Pharmacodynamics Muscarinic antagonist and spasmolytic; relaxes urinary tract smooth muscle [1].
Absorption Well absorbed from the gastrointestinal tract [1].
Route of Elimination 57% of the dose is excreted in the urine within 24 hours [1].

| Safety & Toxicity | Low hepatotoxicity risk: Not linked to liver enzyme elevations or clinically apparent liver injury [4]. Common Anticholinergic Effects: Dry mouth, decreased sweating, visual blurring, constipation, tachycardia [4]. Oral LD₅₀: 4273 mg/kg (rats), 1837 mg/kg (mice) [1]. | | Drug Interactions | Contraindicated with Pramlintide: Synergistic inhibition of GI motility [2]. Use with caution with other anticholinergics (e.g., amitriptyline, atropine, oxybutynin) and drugs that may have anticholinergic effects (e.g., antipsychotics) due to additive effects [2]. | | Global Market | Market size was ~USD 400-420 million in 2023; projected to grow at a CAGR of ~5% (2025-2032) [7] [8]. | | Key Market Players | Recordati, Ortho-McNeil Pharmaceutical, Shenzhen Neptunus Pharmaceutical, Zhejiang Conba Pharmaceutical [7]. |

Conclusion for Research and Development

This compound HCl's well-characterized dual mechanism of action, combining antimuscarinic effects with direct L-type calcium channel blockade, offers a distinct profile for symptomatic relief of overactive bladder. Its established safety profile and low hepatotoxicity potential make it a viable candidate. Future R&D may focus on developing novel formulations (e.g., extended-release) and exploring synergistic combination therapies to enhance efficacy and patient compliance in a growing global market.

References

Flavoxate pharmacokinetics absorption metabolism excretion

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Data Summary

The following table summarizes the quantitative and qualitative pharmacokinetic data available for Flavoxate.

Parameter Available Data Details / Notes
Absorption Well-absorbed from the GI tract [1] [2] Onset of action: ~55 minutes; Peak effect: ~112 minutes [2]. Absorption is unaffected by food [1].
Distribution Not fully characterized Volume of distribution and protein binding data are not available in the searched literature [1].
Metabolism Not fully characterized Specific metabolic pathways and enzymes involved are not detailed in the searched literature.
Excretion Primarily renal 57% of an oral dose excreted in urine within 24 hours [1] [2]. Data on half-life and clearance are not available [1].

Experimental Insights into Mechanism of Action

While a full ADME profile is lacking, research provides insight into this compound's complex mechanism of action, which underpins its therapeutic effect. The following diagram illustrates the key pathways and targets identified in experimental studies.

G cluster_central Central Nervous System Effects cluster_peripheral Direct Effects on Detrusor Smooth Muscle This compound This compound CNS This compound->CNS Acts Centrally LTypeChannel L-type Ca²⁺ Channel (CaV1.2) This compound->LTypeChannel Inhibits MuscarinicReceptor Muscarinic Acetylcholine Receptor This compound->MuscarinicReceptor Antagonizes PDE Phosphodiesterase (PDE) This compound->PDE Inhibits MicturitionReflex Micturition Reflex CNS->MicturitionReflex Suppresses CaInflux Ca²⁺ Influx LTypeChannel->CaInflux Reduces MuscleTone MuscleTone MuscarinicReceptor->MuscleTone Reduces cAMP cAMP Levels PDE->cAMP Increases MuscleRelaxation Detrusor Muscle Relaxation (Increases Bladder Capacity) CaInflux->MuscleRelaxation MuscleTone->MuscleRelaxation cAMP->MuscleRelaxation

The diagram above shows the multi-target mechanism of action of this compound, involving both central and peripheral pathways that contribute to detrusor muscle relaxation [3] [4].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.

Protocol: Investigating Effects on Human Detrusor Smooth Muscle

This methodology examines the direct spasmolytic effect of this compound on muscle strips [4].

  • 1. Tissue Preparation: Obtain human detrusor strips from patients (with ethical approval). Quickly transfer segments into a modified Physiological Salt Solution (PSS).
  • 2. Tension Measurement: Mount strips in an organ bath with oxygenated PSS at 36-37°C. Apply an initial tension of 0.5 g and allow to equilibrate for ~1 hour until basal tone is stable.
  • 3. Contraction Induction & Drug Application: Induce contraction by applying high-K+ solution (e.g., 10-80 mM) for 2 minutes. To test this compound, apply the drug cumulatively (e.g., 100 nM to 30 µM) and observe its inhibitory effect on the K+-induced contraction amplitude.
  • 4. Data Recording & Analysis: Record tension using a force transducer connected to a data acquisition system (e.g., MacLab). Normalize contraction amplitude, for instance, to the 80 mM K+-induced response in the absence of the drug. Perform statistical analysis (e.g., ANOVA).
Protocol: Whole-Cell Patch-Clamp on Human Detrusor Myocytes

This protocol details how to study this compound's effect on L-type Ca²⁺ channels at a cellular level [4].

  • 1. Cell Isolation: Prepare freshly dispersed single detrusor myocytes from human bladder using enzymatic dispersion and "gentle tapping" methods.
  • 2. Electrophysiology Setup: Use the conventional whole-cell patch-clamp configuration. Maintain experiments at room temperature (21-23°C).
  • 3. Solutions:
    • Pipette (Internal) Solution: High Caesium solution (130 mM Cs+, 10 mM TEA+, 5 mM EGTA, 5 mM ATP, 10 mM HEPES; pH 7.35-7.4 with Tris) to block K+ channels.
    • Bath (External) Solution: 10 mM Ba²⁺ as the charge carrier through Ca²⁺ channels (10 mM Ba²⁺, 135 mM TEA+, 155 mM Cl-, 10 mM HEPES; pH 7.35-7.4 with Tris).
  • 4. Current Recording & Drug Application: Voltage-dependent Ba²⁺ currents are elicited by depolarizing steps from a holding potential (e.g., -90 mV). Apply this compound (e.g., from a 100 mM DMSO stock) cumulatively. Analyze the reduction in peak Ba²⁺ current amplitude and shifts in the steady-state inactivation curve.
  • 5. Data Processing: Low-pass filter current data at 500 Hz and sample at 1 ms. Calculate the dissociation constant (Ki) for drug binding.

Key Takeaways and Data Gaps

  • Established Data: this compound is well-absorbed and primarily renally excreted. Its multi-modal mechanism involves anticholinergic effects, L-type calcium channel blockade, and phosphodiesterase inhibition [3] [4].
  • Significant Gaps: Critical parameters including volume of distribution, protein binding, half-life, systemic clearance, and metabolic fate remain unquantified in the available literature. These gaps highlight a substantial area for future research.

References

Comprehensive Technical Guide: Flavoxate as a Smooth Muscle Relaxant for Bladder Disorders

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Profile

Flavoxate hydrochloride is a well-established therapeutic agent in urological medicine, primarily employed for managing overactive bladder (OAB) and various urinary tract disorders. As a smooth muscle relaxant with antimuscarinic properties, it addresses the symptomatic discomfort associated with urinary dysfunction through multiple mechanisms of action. First synthesized and introduced to the urological field decades ago, this compound has maintained clinical relevance due to its efficacy and favorable safety profile. [1] [2] The drug is classified as a small molecule therapeutic and is approved by regulatory authorities in multiple countries, including the United States. [3]

Therapeutically, this compound hydrochloride is indicated for the symptomatic relief of various urinary conditions, including:

  • Dysuria (painful urination)
  • Urinary urgency and frequency
  • Nocturia (excessive urination at night)
  • Suprapubic pain
  • Urinary incontinence
  • Conditions such as cystitis, prostatitis, urethritis, and urethrotrigonitis [3]

This compound continues to be a subject of research interest due to its complex multi-mechanistic action on the urinary tract, combining direct smooth muscle relaxation with nervous system modulation. This technical guide comprehensively examines the pharmacological characteristics, mechanisms of action, experimental evidence, clinical applications, and analytical methods relevant to this compound, providing drug development professionals and researchers with a thorough scientific resource. [1] [2]

Mechanisms of Action: Multimodal Spasmolytic Effects

This compound exerts its therapeutic effects through several complementary mechanisms that collectively reduce bladder overactivity and alleviate urinary symptoms. Unlike many specialized anticholinergic drugs, this compound's multimodal activity provides a broader approach to managing bladder dysfunction.

Calcium Channel Blockade
  • Voltage-dependent L-type Ca²⁺ channel inhibition: Research using whole-cell patch-clamp techniques on human detrusor myocytes demonstrates that this compound concentration-dependently inhibits nifedipine-sensitive inward Ba²⁺ currents (L-type Ca²⁺ currents) with a Kᵢ value of 10 μM. The drug shifts the steady-state inactivation curve of these channels to the left, indicating stabilization of inactivated channels and effectively reducing Ca²⁺ influx during depolarization. This calcium antagonistic activity directly correlates with this compound's relaxation of detrusor smooth muscle, as evidenced by its suppression of K⁺-induced contractions in human urinary bladder strips. Immunohistochemical studies confirm the presence of the α1C subunit protein (CaV1.2), a constituent of L-type Ca²⁺ channels, in human detrusor muscle bundles, providing the molecular target for this activity. [1] [2]
Antimuscarinic Activity
  • Competitive muscarinic receptor antagonism: this compound acts as a direct antagonist at muscarinic acetylcholine receptors, particularly the M1, M2, and M3 subtypes. This anticholinergic action reduces involuntary detrusor contractions by blocking the binding of acetylcholine to its receptors, thereby decreasing bladder overactivity at the neurological level. This mechanism is particularly relevant for managing urge incontinence and other symptoms of overactive bladder syndrome. [3] [4]
Phosphodiesterase Inhibition
  • Cyclic AMP phosphodiesterase (PDE) inhibition: this compound demonstrates significant PDE inhibitory activity, approximately three to five times greater than aminophylline in tissue homogenates of guinea-pig ureter and urinary bladder. By inhibiting PDE, this compound increases intracellular cyclic AMP levels, promoting smooth muscle relaxation through protein kinase A-mediated phosphorylation of regulatory proteins. This mechanism contributes to the direct spasmolytic effect on detrusor muscle. [2]
Additional Mechanisms
  • Local anesthetic activity: this compound possesses local anesthetic properties comparable to lidocaine, potentially providing direct soothing effects on the urinary tract lining and contributing to pain relief in inflammatory conditions. [2]
  • Central nervous system modulation: Evidence suggests this compound may suppress the micturition reflex at the brainstem level and increase functional bladder capacity through central actions, though these mechanisms require further elucidation. [1]

The following diagram illustrates the multifaceted mechanism of action of this compound in relaxing detrusor smooth muscle:

G cluster_membrane Detrusor Smooth Muscle Cell This compound This compound MReceptor Muscarinic Receptor This compound->MReceptor  Antagonizes PDE Phosphodiesterase (PDE) This compound->PDE  Inhibits CaChannel L-type Ca²⁺ Channel This compound->CaChannel  Blocks ContractionPathway Inhibited Contraction Pathway MReceptor->ContractionPathway cAMP Increased cAMP PDE->cAMP Leads to CaInflux Reduced Ca²⁺ Influx CaChannel->CaInflux Relaxation Muscle Relaxation cAMP->Relaxation CaInflux->Relaxation ContractionPathway->Relaxation

This compound's multi-mechanistic action promotes detrusor muscle relaxation.

Pharmacological and Physicochemical Profile

Pharmacokinetic Properties

Although complete pharmacokinetic data for this compound in humans is limited, available information provides insight into its absorption and elimination:

Parameter Value Details Reference
Absorption Well-absorbed Readily absorbed from gastrointestinal tract [3] [5]
Route of Elimination Urinary excretion 57% of dose excreted in urine within 24 hours [3]
Metabolism Rapidly metabolized 50-60% excreted as methylflavone carboxylic acid metabolite [5]
Protein Binding Not available Information not specified in literature -
Half-Life Not available Information not specified in literature -
Physicochemical Characteristics

This compound hydrochloride exhibits specific physical and chemical properties that influence its formulation, stability, and analytical detection:

Property Value/Description Experimental Conditions Reference
Chemical Formula C₂₄H₂₅NO₄ - [3]
Molecular Weight 391.46 g/mol - [3]
pKa 7.3 Potentiometric titration in water at 37°C [5]
Melting Point 235.2-238.6°C (corrected) With decomposition [5]
Partition Coefficient 2.01 (octanol/water) - [5]
Aqueous Solubility 0.75% (w/v) in water - [5]
Solid-State Stability Highly stable No degradation after 3 years at room temperature [4]
Stability Profile

The stability characteristics of this compound hydrochloride are crucial for formulation development and storage conditions:

  • Solid-state stability: this compound hydrochloride demonstrates exceptional stability in the solid state, with no signs of degradation observed in dry material stored for over three years at room temperature. Stress studies confirm the compound remains intact when exposed to elevated temperature (60-80°C for 4 weeks), UV/visible light (380-770 nm, 650 W/m² for 16 hours), or high humidity (40°C/75% relative humidity for 4 weeks). Tablet formulations maintain stability with minimal degradation (0.7-1.5%) under harsh thermal stress conditions (80°C for 4 weeks), primarily through hydrolytic cleavage of the ester moiety. The recommended storage condition for this compound hydrochloride tablets is 15-30°C with an expiration date of 3 years post-manufacture. [4]

  • Solution-phase stability: In aqueous media, this compound hydrochloride undergoes pH-dependent hydrolysis of its ester function. Degradation is approximately 9.3% after 30 days at 37°C in 0.1 N HCl, while in alkaline conditions (pH 10), the compound loses 82% potency after 24 hours at 20°C. The half-hydrolysis time in pH 7.4 phosphate buffer is 60 minutes, reduced to 30 minutes when bovine serum albumin is present. Primary degradation products include 3-methylflavone-8-carboxylic acid and 1-(2-hydroxyethyl)piperidine. In oxidative conditions (3% aqueous H₂O₂), this compound slowly converts to the corresponding N-oxide (0.5% after 3 hours at room temperature). [4]

Experimental Evidence and Clinical Efficacy

Preclinical Experimental Data

Investigation of this compound's effects on human detrusor muscle provides mechanistic insights and quantitative pharmacological data:

Experimental Model Key Findings Significance Reference
Human detrusor strips Concentration-dependent suppression of K⁺-induced contraction Confirms direct smooth muscle relaxant effect [1]
Human detrusor myocytes Inhibition of L-type Ca²⁺ currents (Kᵢ=10 μM) Identifies calcium antagonism as key mechanism [1]
Guinea-pig tissues PDE inhibition 3-5× greater than aminophylline Demonstrates enzymatic mechanism [2]
Rat urinary bladder No effect on prostaglandin synthesis Excludes prostaglandin pathway involvement [2]
Experimental Protocols
4.2.1 Patch-Clamp Electrophysiology for Calcium Channel Analysis
  • Cell preparation: Freshly dispersed single detrusor myocytes are prepared from human urinary bladder specimens obtained during cystectomy procedures (with appropriate ethical approval). The gentle tapping method is employed for cell dispersion, preserving physiological receptor and channel functions. [1]

  • Recording conditions: Whole-cell patch-clamp recordings are performed at room temperature (21-23°C) using high cesium pipette solution to block potassium currents. The bath solution contains 10 mM Ba²⁺ as the charge carrier through voltage-dependent Ca²⁺ channels. Currents are low-pass filtered at 500 Hz and sampled at 1 ms intervals for analysis. [1]

  • Drug application: this compound hydrochloride is prepared as 100 mM stock solutions in DMSO and diluted to final concentrations in bath solution (DMSO concentration maintained below 0.3% to avoid solvent effects). The dissociation constant for drug binding is estimated from the shift of the voltage-dependent inactivation curve using established equations. [1]

4.2.2 Tension Measurement in Detrusor Strips
  • Tissue preparation: Human detrusor strips are obtained from surgical specimens and transferred to modified physiological salt solution. Strips are mounted in organ baths with an initial tension of 0.5 g weight and equilibrated for approximately 1 hour until stable basal tone is achieved at 36-37°C. [1]

  • Contraction induction: Tissues are exposed to high K⁺ solutions (10-80 mM) for 2-minute durations to induce contractions. This compound is applied cumulatively to assess concentration-dependent inhibition of K⁺-induced contractions. Data is recorded and analyzed using computer-based data acquisition systems. [1]

Clinical Efficacy Data

Clinical studies demonstrate this compound's effectiveness in managing urinary symptoms with a favorable side effect profile compared to other antispasmodics:

  • Bladder capacity improvement: A clinical study involving 1800 patients demonstrated a 36% increase in bladder capacity after this compound treatment, with 89.2% of patients showing stable or decreased residual urine volume. [6]

  • Comparative effectiveness: In patients with hyperactive neurogenic bladders, this compound and propantheline showed no significant difference in clinical effect on voiding disturbances, with both drugs significantly increasing bladder capacity. However, this compound did not increase residual urine, unlike propantheline, and was associated with fewer side effects. [7]

  • Symptom relief: this compound provides effective relief for symptoms of dysuria, urgency, frequency, and incontinence across various urinary tract disorders including cystitis, prostatitis, and urethritis. [3] [8]

Analytical Methods and Validation

HPLC Analysis Protocol

A validated Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method enables precise quantification of this compound hydrochloride:

  • Chromatographic conditions:

    • Column: Inertsil C18 (150 mm × 4.6 mm, 5µm)
    • Mobile phase: Buffer (3g 1-hexane sulphonic acid, 3 ml OPA, 3 ml TMA) and ACN in 650:350 ratio
    • Detection: UV detection at 293 nm
    • Retention time: 2.43 minutes
    • Flow rate: 1.0 mL/min [6]
  • Method validation parameters:

    • Linearity range: 800-1200 µg/mL with regression equation y = 17118x + 80943 (R² = 0.981)
    • Precision: RSD for intra- and inter-day precision less than 2%
    • Sensitivity: LOD = 83.14 µg/mL; LOQ = 251.93 µg/mL
    • Robustness: Consistent RSD values with excellent peak separation and no interference from excipients [6]

This optimized RP-HPLC method significantly reduces analysis time compared to previous methods while maintaining accuracy and precision, making it suitable for quality control of this compound hydrochloride in bulk and pharmaceutical dosage forms. [6]

Safety and Adverse Effect Profile

This compound hydrochloride exhibits a predictable adverse effect profile consistent with its anticholinergic mechanisms, though generally with fewer side effects compared to older antimuscarinic agents.

  • Common adverse effects: Dry mouth, blurred vision, dizziness, gastrointestinal disturbances (nausea, constipation), drowsiness, headache, tachycardia, and palpitations. These effects are typically mild and transient. [4] [8]

  • Serious but rare reactions: Leukopenia, confusion, hallucinations, urticaria, fever, and allergic reactions. [4]

  • Contraindications: Hypersensitivity to this compound or related compounds, intestinal obstruction, gastrointestinal bleeding, achalasia, and certain types of glaucoma. [4] [8]

  • Drug interactions: this compound may alter the absorption of other drugs by slowing gastrointestinal motility. Concomitant use with other anticholinergic agents can exacerbate side effects like dry mouth and constipation. Caution is advised with concurrent alcohol consumption due to potential enhanced sedative effects. [4] [8]

  • Toxicology: The oral LD₅₀ for this compound HCl is 4273 mg/kg in rats and 1837 mg/kg in mice. Overdose symptoms include convulsions, decreased sweating, warm/red skin, dry mouth, increased body temperature, hallucinations, tachycardia, hypertension, and mental confusion. [3]

  • Special populations: Pregnancy Category B (no adequate human studies, but rodent studies show no teratogenicity); Lactation Category U (unknown if excreted in human milk). Use during pregnancy and lactation only if benefits outweigh potential risks. [4]

Conclusion and Research Directions

This compound hydrochloride remains a clinically relevant option for managing overactive bladder and urinary tract disorders due to its multimodal mechanism of action combining calcium channel blockade, antimuscarinic activity, and phosphodiesterase inhibition. The drug offers comparable efficacy to other antispasmodics with potentially fewer side effects, particularly regarding residual urine accumulation.

Future research directions should focus on:

  • Elucidating the precise molecular interactions with L-type calcium channels
  • Developing novel formulations with enhanced bioavailability
  • Exploring potential applications in other smooth muscle disorders
  • Conducting direct comparative studies with newer antimuscarinic agents
  • Investigating individual patient factors that predict optimal response to therapy

References

Flavoxate therapeutic indications overactive bladder

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Pharmacology & Mechanism of Action

Flavoxate exerts its therapeutic effects through two primary, complementary mechanisms as illustrated below.

G This compound This compound Muscarinic Receptor\nAntagonism Muscarinic Receptor Antagonism This compound->Muscarinic Receptor\nAntagonism L-type Ca²⁺ Channel\nInhibition L-type Ca²⁺ Channel Inhibition This compound->L-type Ca²⁺ Channel\nInhibition Reduced Intracellular\nCa²⁺ Reduced Intracellular Ca²⁺ Muscarinic Receptor\nAntagonism->Reduced Intracellular\nCa²⁺  Inhibits Gq signaling  & IP₃ production L-type Ca²⁺ Channel\nInhibition->Reduced Intracellular\nCa²⁺  Blocks voltage-gated  Ca²⁺ influx Detrusor Smooth Muscle\nRelaxation Detrusor Smooth Muscle Relaxation Reduced Intracellular\nCa²⁺->Detrusor Smooth Muscle\nRelaxation Symptom Relief (Urgency,\nFrequency, Incontinence) Symptom Relief (Urgency, Frequency, Incontinence) Detrusor Smooth Muscle\nRelaxation->Symptom Relief (Urgency,\nFrequency, Incontinence)

  • Muscarinic Receptor Antagonism: this compound functions as a competitive antagonist at muscarinic acetylcholine receptors (primarily M1, M2, and M3 subtypes) [1]. This blockade inhibits acetylcholine-induced activation of Gq proteins and subsequent inositol trisphosphate (IP3) production, leading to reduced release of calcium from intracellular stores and decreased detrusor muscle contractility [1].
  • Direct L-type Ca²⁺ Channel Inhibition: Experimental evidence demonstrates that this compound directly inhibits nifedipine-sensitive L-type calcium channels (CaV1.2) in human detrusor myocytes [2]. This inhibition is concentration-dependent and results in reduced voltage-dependent influx of extracellular calcium, a critical step for smooth muscle contraction [2].

Key Experimental Evidence & Protocols

The following table summarizes fundamental experimental findings that elucidate this compound's mechanism of action and clinical efficacy.

Experimental Focus Key Findings Significance
L-type Ca²⁺ Channel Inhibition [2] Concentration-dependent inhibition of Ba²⁺ current (Ki=10 μM) in human detrusor myocytes; suppressed K⁺-induced contraction in bladder strips. Confirms a direct myogenic mechanism independent of neuronal pathways.
Clinical Efficacy (Meta-Analysis) [3] This compound demonstrated superior efficacy versus placebo and other antispasmodics (emepronium, propantheline) for OAB symptom relief. Provides high-level evidence for its use in symptomatic OAB treatment.
Liver Safety Profile [4] This compound has not been associated with drug-induced liver injury or clinically apparent liver injury. Supports a favorable hepatic safety profile for this medication.

Detailed methodologies for key experiments are critical for replication and critical evaluation.

1. Protocol: Patch-Clamp Electrophysiology in Human Detrusor Myocytes [2]

  • Objective: To investigate the effects of this compound on voltage-dependent L-type calcium currents.
  • Cell Preparation: Freshly dispersed single detrusor myocytes are prepared from human bladder tissue (e.g., from patients undergoing cystectomy) using enzymatic dispersion and "gentle tapping" method.
  • Electrophysiology Recording:
    • Configuration: Conventional whole-cell patch-clamp.
    • Solutions:
      • Pipette (Intracellular): High Caesium solution (130 mM Cs⁺, 10 mM TEA⁺, 5 mM EGTA, 5 mM ATP) to block potassium currents.
      • Bath (Extracellular): 10 mM Ba²⁺ as the charge carrier through Ca²⁺ channels.
    • Data Acquisition: Membrane currents are low-pass filtered at 500 Hz and sampled. Voltage-step protocols are applied to elicit inward Ba²⁺ currents.
    • Drug Application: this compound is dissolved in DMSO and applied to the bath to achieve final concentrations. Current inhibition is analyzed relative to baseline.

2. Protocol: Tension Measurement in Human Bladder Strips [2]

  • Objective: To measure the direct spasmolytic effect of this compound on detrusor smooth muscle.
  • Tissue Preparation: Strips of human detrusor muscle are mounted in organ baths containing oxygenated physiological salt solution (PSS) at 36-37°C.
  • Measurement:
    • An initial resting tension is applied.
    • Contractions are induced by applying high-K⁺ solutions (e.g., 10-80 mM).
    • Drug Application: this compound is cumulatively added to the bath. The reduction in the amplitude of the K⁺-induced contraction is measured and expressed as a percentage of the pre-drug control contraction.

Clinical Application & Pharmacokinetics

Parameter Details
Primary Indications [5] [1] [6] Symptomatic relief of dysuria, urgency, nocturia, suprapubic pain, frequency, and incontinence associated with cystitis, prostatitis, urethritis, and overactive bladder.
Important Note This compound is not an antibiotic and will not treat underlying infections [5] [6].
Dosage (Adults & ≥12 years) [7] [8] 100 mg to 200 mg, orally, three or four times daily.
Pharmacokinetics Well-absorbed from the gastrointestinal tract [1]. Approximately 57% of a dose is excreted in the urine within 24 hours [1].
Contraindications [5] [8] Severe gastrointestinal obstruction or bleeding, bladder outlet obstruction, or inability to urinate.

Safety and Drug Interactions

This compound is generally well-tolerated. Common side effects are anticholinergic in nature and include dry mouth, drowsiness, blurred vision, and constipation [5] [8] [6]. Key safety considerations include:

  • Central Nervous System: Drowsiness and blurred vision are common; caution is advised when driving or operating machinery [5] [8]. Confusion may occur, especially in elderly patients [8].
  • Drug Interactions: this compound has potential for pharmacodynamic interactions with other agents that possess anticholinergic properties (e.g., tricyclic antidepressants, antipsychotics, antihistamines), which can lead to an additive effect of adverse reactions [7].
  • Medical Conditions: Use with caution in patients with glaucoma, gastrointestinal obstructive diseases, or enlarged prostate, as it may exacerbate these conditions [8] [6].

Conclusion for Research and Development

For researchers and drug development professionals, this compound represents a well-established antispasmodic with a dual mechanism of action targeting both receptor-mediated and direct myogenic pathways in the bladder. Robust experimental protocols confirm its activity on human detrusor muscle, and clinical meta-analyses support its efficacy for OAB symptoms. Its simple pharmacokinetic profile and favorable liver safety record make it a useful benchmark compound in urological pharmacology.

References

Flavoxate pharmacodynamics antispasmodic effects

Author: Smolecule Technical Support Team. Date: February 2026

Primary Pharmacodynamic Mechanisms

The table below summarizes the key pharmacodynamic targets and effects of flavoxate.

Mechanism of Action Biological Target & Effect Functional Outcome Key Supporting Evidence
Calcium Channel Blockade Inhibits voltage-dependent L-type (CaV1.2) Ca2+ channels in human detrusor myocytes [1]. Reduces Ca2+ influx, leading to direct relaxation of bladder smooth muscle and suppression of contraction [1]. Concentration-dependent inhibition of Ba2+ currents (Ki = 10 µM); suppression of high K+-induced contractions in human bladder strips [1].
Antimuscarinic Activity Antagonizes muscarinic acetylcholine receptors, blocking the action of acetylcholine [2] [3] [4]. Reduces nerve-mediated spasms of the bladder and urinary tract [5] [2]. Classified as an antimuscarinic and anticholinergic agent [2] [6] [4].
Local Anesthetic Effect Exerts a direct numbing effect on the mucous membranes of the urinary tract [2]. Alleviates pain and discomfort associated with bladder inflammation or irritation [2]. Described as having local anesthetic properties on the urinary tract mucosa [2].
Direct Smooth Muscle Relaxation Papaverine-like direct spasmolytic effect, independent of anticholinergic pathways [7]. Relaxes smooth muscle of the ureter and bladder, reducing peristalsis and pressure [7]. In vitro studies showing relaxation of guinea-pig ureter and rat bladder strips depolarized by KCl, where anticholinergics were ineffective [7].

Key Experimental Data and Protocols

The following experimental details provide the methodological foundation for understanding this compound's mechanisms.

Electrophysiology (Patch-Clamp) on Human Detrusor Myocytes

This methodology directly quantified this compound's effect on L-type calcium channels.

  • Cell Preparation: Freshly dispersed single detrusor myocytes were prepared from human urinary bladders obtained from patients undergoing cystectomy [1].
  • Electrophysiology: A conventional whole-cell patch-clamp configuration was used. To isolate voltage-dependent Ca2+ currents, cells were bathed in a solution containing 10 mM Ba2+ as the charge carrier, with pipettes filled with a high Ca2+ solution to block K+ currents [1].
  • Drug Application: this compound hydrochloride was dissolved in DMSO and applied to cells to achieve final concentrations. The inhibitory effect on the peak Ba2+ current was measured [1].
  • Key Findings: this compound inhibited the Ba2+ current in a voltage- and concentration-dependent manner, with a calculated dissociation constant (Ki) of 10 µM. It also shifted the steady-state inactivation curve to the left, indicating a higher affinity for inactivated channel states [1].
Tension Measurement in Human Bladder Strips

This method confirmed the functional consequence of calcium channel blockade.

  • Tissue Preparation: Strips of human detrusor muscle were mounted in organ baths containing physiological salt solution, maintained at 36-37°C, and placed under initial tension [1].
  • Contraction Induction: Tissues were exposed to high-K+ solutions (10-80 mM) to depolarize the membrane and open voltage-gated Ca2+ channels, thereby inducing contraction [1].
  • Drug Application & Analysis: The effects of this compound (100 nM to 30 µM) on the K+-induced contractions were measured. This compound produced a concentration-dependent suppression of the contractile response [1].
In Vitro Spasmolytic Assays (Isolated Tissue Preparations)

These earlier studies helped distinguish this compound's mechanism from pure anticholinergics.

  • Tissue Models: Utilized guinea-pig isolated ureter and muscle strips from rat urinary bladder [7].
  • Measurements: Recorded parameters like peristaltic motility, endoluminal pressure, and longitudinal muscle contractility [7].
  • Comparative Drugs: Effects of this compound were compared to papaverine (direct smooth muscle relaxant), verapamil (calcium channel blocker), and anticholinergics like atropine [7].
  • Key Findings: In rat bladder strips depolarized by KCl, this compound and papaverine caused relaxation, while anticholinergic drugs failed. This demonstrated this compound's direct myotropic (papaverine-like) activity is a major component of its spasmolytic effect [7].

Visualizing this compound's Multi-Target Mechanism

The following diagram illustrates how this compound's different mechanisms converge to reduce bladder overactivity.

This compound's multi-target mechanism of action converges to alleviate symptoms of bladder overactivity.

Clinical and Research Implications

For researchers and drug development professionals, the multifaceted pharmacology of this compound is significant.

  • Efficacy in Overactive Bladder: this compound's ability to directly relax the detrusor muscle via calcium channel blockade provides a therapeutic effect even in conditions where anticholinergics alone may be insufficient, particularly in cases of myogenic overactivity [1].
  • Clinical Trial Evidence: A double-blind, placebo-controlled trial demonstrated that this compound (600 mg daily) provided statistically significant improvement in symptoms like frequency and suprapubic pain in patients with painful lower urinary tract conditions [8].
  • Safety Profile: this compound has not been linked to episodes of liver enzyme elevations or clinically apparent liver injury, which is a positive safety consideration [4]. Common side effects are primarily related to its anticholinergic activity (e.g., dry mouth, drowsiness, blurred vision) [5] [6].

References

Synthesis Pathways and Chemical Data

Author: Smolecule Technical Support Team. Date: February 2026

Flavoxate hydrochloride is synthesized through several key steps to form the flavone structure and attach the ester side chain.

Original Synthesis Route

The original synthesis, described in patents, involves the formation of 3-methylflavone-8-carboxylic acid (MFCA) as the key intermediate, which is then esterified [1] [2] [3]. The following diagram illustrates the pathway from a simpler precursor to the final active pharmaceutical ingredient (API).

G A Starting Material 1-(2-hydroxyphenyl)propan-1-one B Nitration & Methylation (with methyl iodide) A->B C 1-(2-methoxy-3-nitrophenyl) propan-1-one B->C D Reduction C->D E 1-(3-amino-2-methoxyphenyl) propan-1-one D->E F Diazotization & Cyanation (with Nitrous acid, Copper cyanide) E->F G 2-methoxy-3- propionylbenzonitrile F->G H Cyclization (with Aluminium chloride) G->H I 2-hydroxy-3- propionylbenzonitrile H->I J Reaction with Benzylchloride (with Sodium benzoate) I->J K 3-methyl-4-oxo-2-phenyl- 4H-chromene-8-carbonitrile J->K L Hydrolysis K->L M 3-Methylflavone- 8-Carboxylic Acid (MFCA) L->M N Esterification (with SOCl₂ and 2-(piperidin-1-yl)ethanol) M->N O This compound N->O P Salt Formation (with HCl) O->P Q This compound Hydrochloride (API) P->Q

This pathway outlines the core chemical transformation for producing this compound, culminating in the formation of the hydrochloride salt as the final active pharmaceutical ingredient.

Modern Intermediate Synthesis (MFCA)

A more recent patent (CN111153881A) details an improved synthesis of the MFCA intermediate using 2-Hydroxy-3-methylbenzoic acid and Methyl benzoate as starting materials. The process involves a ring closure reaction catalyzed by aluminum trichloride in dichloromethane, followed by hydrolysis to yield MFCA [4].

Key Impurity and Analytical Focus

A specific process-related impurity can form during synthesis. Patent CN107118191A describes preparing a coupling impurity where the flavone structure is linked to a second phenyl group. This typically arises from a palladium-catalyzed reaction, such as Suzuki coupling, and controlling this impurity is critical for ensuring final drug substance quality [5].

Analytical Methods and Characterization

Robust analytical methods are essential for quality control. HPLC-UV is the standard technique for assaying this compound HCl.

HPLC-UV Method for Bulk and Tablet Analysis [6]

This method is suitable for quantifying this compound HCl in raw materials and solid dosage forms.

  • Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
  • Column: Eclipse C18 (150 mm × 4.6 mm, 5 μm).
  • Mobile Phase: Acetonitrile : 0.1% Formic acid in water (75:25 v/v).
  • Flow Rate: 0.8 ml/min.
  • Detection: UV at 218 nm.
  • Internal Standard: Ibuprofen.
  • Retention Time: this compound ~1.44 min; Ibuprofen ~3.50 min.
  • Linearity: 1 – 250 μg/ml.
  • Limits: LOD = 0.23 μg/ml; LOQ = 0.69 μg/ml.
Bioanalytical HPLC for Metabolism and Bioequivalence [7]

For pharmacokinetic studies, an HPLC method monitors the major metabolite, 3-Methylflavone-8-Carboxylic Acid (MFCA), in plasma.

  • Application: Bioequivalence studies of tablet formulations.
  • Analyte: MFCA (major metabolite).
  • Internal Standard: Nifedipine.
  • Key Parameters: Retention times ~8 min for MFCA and ~13 min for nifedipine.

Physicochemical and Pharmacological Profile

The following table summarizes the core properties of this compound [8]:

Property Value / Description
IUPAC Name 2-(1-piperidyl)ethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate
Molecular Formula C₂₄H₂₅NO₄ (Free base); C₂₄H₂₆ClNO₄ (HCl salt) [6]
Molecular Weight 391.5 g/mol (Free base); 427.93 g/mol (HCl salt) [6] [8]
Melting Point 246-248 °C [8]
Partition Coefficient (log P) 2.1 [8]
Mechanism of Action Muscarinic acetylcholine receptor antagonist; also has phosphodiesterase inhibitory and calcium antagonistic activity [9].
Primary Therapeutic Use Symptomatic relief of urinary urgency, frequency, and incontinence [9].

Formulation and Stability Considerations

This compound HCl presents specific challenges that require advanced formulation strategies.

  • Controlled Release Development: Recent patent AU2022392482A1 discloses controlled-release formulations (e.g., bilayer tablets, coated pellets) designed to provide a biphasic drug release profile, which can improve patient compliance and efficacy [10].
  • Stability Profile: The drug substance is highly stable in the solid state. The primary degradation pathway is hydrolysis of the ester moiety, which is highly pH-dependent. In alkaline conditions, hydrolysis to MFCA and 1-(2-hydroxyethyl)piperidine occurs rapidly. The drug is also susceptible to oxidative degradation to an N-oxide [9].

Critical Research and Development Insights

For professionals, the following points are particularly relevant:

  • Metabolite is Key for Biostudies: this compound itself has a very short plasma half-life (~5 minutes). Bioequivalence and pharmacokinetic studies must be performed by monitoring its major metabolite, MFCA [7].
  • Structure-Activity Relationship (SAR): Key features for optimal potency include an ester functional group (X) and a two-carbon unit distance between the ring-substituted carbons in the molecule [8].
  • Focus on Impurity Profiling: Development of a control strategy must account for potential genotoxic impurities from the synthesis, such as the palladium catalyst from coupling reactions, and the specified coupling impurity [5].

References

HPLC Methods for Flavoxate HCl Quantification: An Overview

Author: Smolecule Technical Support Team. Date: February 2026

Flavoxate HCl is a flavone derivative used for its smooth muscle relaxant properties, particularly in the treatment of urinary tract disorders [1]. High-Performance Liquid Chromatography (HPLC) is a key technique for its analysis in bulk substance and pharmaceutical formulations. The table below summarizes the parameters from several robust and validated methods.

Table 1: Summary of Developed HPLC Methods for this compound HCl

Method Parameter Method 1: Bulk & Formulation Analysis [1] Method 2: Stability-Indicating Assay [2] Method 3: Simultaneous Assay with Moxifloxacin [3]
Application Quantification in bulk & tablets Stability-indicating; degradation kinetics Simultaneous estimation with Moxifloxacin
Column Eclipse C18 (150 mm × 4.6 mm, 5 µm) LiChrospher 100 C18 (250 mm × 4 mm, 5 µm) Agilent Zorbax SB-C18 (150 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic acid (75:25, v/v) Methanol : Water (50:50, v/v) Phosphate Buffer (50mM, pH 5) : Methanol : Acetonitrile (50:20:30, v/v)
Flow Rate 0.8 mL/min 0.8 mL/min 1.2 mL/min
Detection Wavelength 218 nm 315 nm 299 nm (Moxifloxacin), 250 nm (this compound/IS)
Injection Volume 20 µL 20 µL 20 µL
Internal Standard Ibuprofen Not used Valsartan
Linearity Range 1 – 250 µg/mL 1 – 300 µg/mL 2 – 200 µg/mL (this compound)
Retention Time 1.44 min (this compound) 2.92 min (this compound) Not explicitly stated

| Key Validation Results | Recovery: 97.4-101.3% LOD: 0.23 µg/mL LOQ: 0.69 µg/mL | Recovery: 99.46% Robustness: Validated | Validated as per ICH guidelines |

The following workflow outlines the general process for method development and sample analysis based on the protocols above:

Start Start HPLC Method Development Column Select C18 Column (150-250 mm length, 5 µm) Start->Column MobilePhase Prepare Mobile Phase Column->MobilePhase MP1 Acetonitrile : 0.1% Formic Acid (75:25) MobilePhase->MP1 Option A MP2 Methanol : Water (50:50) MobilePhase->MP2 Option B MP3 Buffer : Methanol : Acetonitrile MobilePhase->MP3 Option C Detect Set UV Detection (between 218-315 nm) MP1->Detect MP2->Detect MP3->Detect Prep Prepare Standard & Sample Solutions Detect->Prep Run Run HPLC System Prep->Run Data Analyze Data & Calculate Results Run->Data

Detailed Standard Operating Procedure (SOP)

This SOP is primarily adapted from the method used for bulk and formulation analysis [1], with references to other approaches where applicable.

Scope

This procedure applies to the identification and quantification of this compound HCl in bulk drug substance and solid dosage forms using Reverse-Phase HPLC with UV detection.

Materials and Equipment
  • HPLC System: Agilent 1200 series or equivalent, with a diode array detector (DAD) or variable wavelength detector.
  • Column: Zorbax Eclipse C18 (150 mm × 4.6 mm, 5 µm) [1]. Alternatively, a LiChrospher 100 C18 column (250 mm × 4 mm, 5 µm) can be used for the stability-indicating method [2].
  • Chemicals: HPLC-grade acetonitrile, methanol, and formic acid. Deionized water (Milli-Q or equivalent).
  • Standards: this compound HCl reference standard (purity ≥99%), Ibuprofen for internal standard (if applicable) [1].
Chromatographic Conditions
  • Mobile Phase: Acetonitrile and 0.1% v/v formic acid in water (75:25, v/v). Degas by sonication for 10 minutes before use [1].
  • Flow Rate: 0.8 mL/min [1] [2].
  • Column Temperature: Ambient.
  • Detection Wavelength: 218 nm [1].
  • Injection Volume: 20 µL.
Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound HCl reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase [1] [2].
  • Internal Standard Solution (Ibuprofen, 1 mg/mL): Accurately weigh 10 mg of Ibuprofen into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase [1].
  • Calibration Standards: Transfer appropriate aliquots of the standard stock solution (e.g., 0.1, 1, 5, 10, 15 mL) into a series of 10 mL volumetric flasks. Add 0.5 mL of the internal standard solution to each flask. Dilute to volume with the mobile phase to obtain concentrations ranging from 1 to 250 µg/mL of this compound HCl [1].
  • Sample Solution from Tablets: Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to about 10 mg of this compound HCl into a 10 mL volumetric flask. Add about 8 mL of mobile phase, sonicate for 10 minutes to extract the drug, and dilute to volume. Filter the solution through a 0.45 µm nylon membrane filter. Dilute the filtrate further with the mobile phase to obtain a concentration within the linear range of the calibration curve [1].
System Suitability Test

Before sample analysis, ensure the system is suitable. Inject a standard solution (e.g., 100 µg/mL) in replicate (n=5). The system is suitable if:

  • The %RSD of the peak area for this compound HCl is ≤2.0%.
  • The tailing factor for the this compound peak is ≤1.5.
  • The number of theoretical plates is >2000 [1].
Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes until a stable baseline is achieved.
  • Inject the mobile phase as a blank.
  • Sequentially inject each calibration standard in triplicate.
  • Inject the sample preparations (in duplicate or triplicate).
  • Record the chromatograms and measure the peak areas (or peak area ratios if using an internal standard).

Method Validation Protocol

The developed method must be validated as per ICH guidelines. Key parameters and acceptance criteria are summarized below.

Table 2: Method Validation Parameters and Results

Validation Parameter Protocol Description Acceptance Criteria / Typical Results
Specificity Confirm no interference from excipients or degradation products at the analyte retention time [2]. The method should be specific, as demonstrated by forced degradation studies [2].
Linearity Analyze at least 6 concentrations of this compound HCl across the range (e.g., 1-250 µg/mL) [1]. Correlation coefficient (r²) ≥0.999. The intercept is not statistically different from zero [1].
Accuracy (Recovery) Analyze samples spiked with known amounts of standard at three levels (e.g., 50%, 100%, 150%). Mean recovery between 98.0% and 102.0% [1].

| Precision | Repeatability: Analyze 6 replicates of a single sample batch. Intermediate Precision: Perform analysis on a different day or with a different analyst [1]. | %RSD for repeatability and intermediate precision should be ≤2.0% [1]. | | LOD & LOQ | Determine based on signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ [1]. | LOD: 0.23 µg/mL; LOQ: 0.69 µg/mL (for a specific method) [1]. | | Robustness | Deliberately vary parameters like flow rate (±0.1 mL/min), mobile phase composition (±2%), and wavelength (±1 nm) [1]. | The method should retain system suitability; %RSD and resolution should remain within limits [1]. |

Application Notes for Researchers

  • For Stability Studies: The stability-indicating method [2] is essential for forced degradation studies to establish the inherent stability of the drug substance and for analyzing stability samples. It has been proven effective under acid, base, oxidative, thermal, and photolytic stress conditions.
  • For Combination Formulations: If analyzing this compound HCl in combination with other drugs like Moxifloxacin [3] or Ofloxacin [4], the simultaneous assay methods are more appropriate. These require careful selection of wavelength and mobile phase to ensure baseline separation of all active components.
  • For Metabolite Analysis: Note that this compound is rapidly metabolized to 3-Methylflavone-8-Carboxylic Acid (MFA). Separate, specific HPLC methods have been developed for quantifying MFA in biological fluids like plasma and urine for pharmacokinetic and bioequivalence studies [5] [6].

References

Application Notes and Protocols: Voltammetric Determination of Flavoxate HCl Using a Carbon Paste Electrode

Author: Smolecule Technical Support Team. Date: February 2026

This document provides detailed protocols for the determination of Flavoxate HCl using carbon paste electrodes (CPEs). This compound HCl is a smooth muscle relaxant used for symptomatic relief of urinary tract disorders. Electrochemical methods, particularly voltammetry, offer sensitive, selective, and cost-effective means for its quantification in pharmaceutical formulations and biological fluids. These application notes are designed for researchers, scientists, and drug development professionals.

Introduction and Principle

This compound hydrochloride (FLX) is a muscarinic antagonist and smooth muscle relaxant with the chemical name 2-piperidinoethyl 3-methyl-4-oxo-2-phenyl-4-H-chromene-8-carboxylate hydrochloride [1] [2]. The electrochemical determination of FLX is based on its intrinsic electroactivity, which allows for its reduction or oxidation at an electrode surface. Carbon paste electrodes are advantageous due to their low background current, wide potential window, ease of modification, and renewable surface [3] [4]. The protocol described herein utilizes an ion-selective carbon paste electrode for the potentiometric determination of FLX, demonstrating a fast response and high selectivity against common interferents [4].

Reagents and Materials

  • This compound HCl Standard: Pure drug substance (≥99%).
  • Graphite Powder: High purity, fine particle size (<45 µm).
  • Pastifying Liquid: Paraffin oil or tricresyl phosphate (TCP).
  • Ion-Exchanger: Sodium tetraphenylborate (Na-TPB).
  • Polyvinyl Chloride (PVC): High molecular weight.
  • Tetrahydrofuran (THF): Analytical grade.
  • Buffer Solutions: For pH adjustment and as supporting electrolytes (e.g., Britton-Robinson buffer, acetate buffer).
  • Pharmaceutical Formulation: this compound HCl tablets (e.g., containing 200 mg active ingredient).
  • Distilled or Deionized Water.

Equipment and Instrumentation

  • Potentiostat/Galvanostat: For voltammetric measurements.
  • Electrochemical Cell: Standard three-electrode system.
  • Working Electrode: Fabricated this compound HCl-selective carbon paste electrode.
  • Reference Electrode: Ag/AgCl (3 M KCl) or saturated calomel electrode (SCE).
  • Counter Electrode: Platinum wire or graphite rod.
  • pH Meter: For buffer preparation.
  • Analytical Balance: With 0.1 mg sensitivity.
  • Ultrasonic Bath: For solution degassing and mixing.
  • Mortar and Pestle: For electrode paste preparation.

Experimental Protocols

Preparation of the this compound HCl-Selective Carbon Paste Electrode

The carbon paste electrode is prepared by mixing the carbonaceous material with a pastifying liquid and the ion-pair complex [3] [4].

  • Synthesis of Ion-Pair Complex: React an aqueous solution of this compound HCl with an aqueous solution of sodium tetraphenylborate (Na-TPB) with continuous stirring. The formed this compound-TPB ion-pair complex will precipitate. Filter the precipitate, wash thoroughly with distilled water, and air-dry [4].
  • Preparation of Carbon Paste: Intimately mix the following components in a mortar for at least 20 minutes to ensure homogeneity [4]:
    • Graphite Powder: 44.0% (w/w)
    • Ion-Pair Complex (this compound-TPB): 5.0% (w/w)
    • Ionic Additive (e.g., Na-TPB): 1.0% (w/w)
    • Pastifying Liquid (e.g., Tricresyl Phosphate - TCP): 50.0% (w/w)
  • Packing the Electrode: Pack the homogeneous paste firmly into a Teflon or glass tube electrode body (typically 3 mm inner diameter). Insert a copper wire or graphite rod into the opposite end to establish electrical contact.
  • Electrode Surface Renewal: Before each measurement, renew the electrode surface by gently pushing out a small amount of paste and smoothing it on a clean piece of paper to obtain a shiny, fresh surface.
Voltammetric Measurement Procedure

The following procedure outlines a general approach for quantitative analysis.

  • Instrument Setup: Turn on the potentiostat and computer. Initialize the software and select the appropriate voltammetric technique (e.g., Differential Pulse Voltammetry - DPV, or Square-Wave Voltammetry - SWV). Set the initial and final potentials, pulse amplitude, step potential, and frequency as optimized for the method.
  • Supporting Electrolyte: Place the supporting electrolyte (e.g., 10 mL of Britton-Robinson buffer, pH 7.0) into the electrochemical cell.
  • Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove dissolved oxygen, and maintain a gas blanket over the solution during measurements.
  • Background Scan: Immerse the working electrode, reference electrode, and counter electrode into the cell. Run a background voltammogram over the desired potential window.
  • Standard Addition: Spike the cell with successive aliquots of a standard this compound HCl solution. After each addition, wait for a brief equilibrium period (e.g., 15 s) under stirring, then stop stirring and record the voltammogram.
  • Peak Measurement: Measure the peak current (or peak height) for each voltammogram.
Sample Preparation
  • Pharmaceutical Tablets: Weigh and finely powder twenty tablets. Transfer an amount of powder equivalent to 10 mg of this compound HCl to a 10 mL volumetric flask. Add about 8 mL of the mobile phase or a suitable solvent (e.g., methanol), sonicate for 10 minutes, dilute to volume, and mix well. Filter the solution if necessary [5]. Further dilute as needed to bring the concentration within the linear range of the voltammetric method.
  • Biological Fluids: For spiked serum or urine samples, a protein precipitation step is typically required. Mix the sample with an equal volume of acetonitrile or methanol, vortex mix for 1 minute, and centrifuge at high speed (e.g., 10,000 rpm for 10 minutes). The supernatant is then diluted with the supporting electrolyte before analysis [6].

The following diagram illustrates the complete experimental workflow, from electrode preparation to sample analysis.

G Start Start Experimental Workflow A Prepare Ion-Pair Complex (this compound + Na-TPB) Start->A B Mix Paste Components (Graphite, Ion-Pair, Pastifying Liquid) A->B C Pack Electrode Body B->C D Prepare Standard & Samples C->D E Setup Electrochemical Cell (3-Electrode System) D->E F Run Voltammetric Scan (DPV/SWV) E->F G Measure Peak Current F->G H Construct Calibration Curve G->H I Calculate Unknown Concentration H->I J End I->J

Data Analysis and Validation

Calibration Curve
  • Prepare a series of standard solutions of this compound HCl within the expected concentration range.
  • Plot the peak current (Ip, in µA) versus the concentration of this compound HCl (C, in µg/mL or M).
  • The data should fit a linear regression equation: Ip = aC + b, where 'a' is the slope and 'b' is the intercept. The correlation coefficient (r) should be ≥ 0.999.
Method Validation Parameters

The developed voltammetric method should be validated as per ICH guidelines. The table below summarizes the typical performance characteristics of a CPE-based method for this compound HCl in comparison with other electrochemical techniques.

Table 1: Comparison of Voltammetric Methods for this compound HCl Determination [1] [2] [4]

Method / Electrode Linear Range (M) Limit of Detection (LOD, M) Limit of Quantification (LOQ, M) Remarks
Carbon Paste Electrode (CPE) [4] Not specified Not specified Not specified Fast response (5-7 s), high selectivity, suitable for pharmaceuticals
DC Polarography (Hg electrode) [1] [2] Up to 1x10⁻⁵ - 1x10⁻⁵ Requires mercury
Differential Pulse Polarography (Hg electrode) [1] [2] Up to 5x10⁻⁶ - 5x10⁻⁶ Requires mercury
Adsorptive Stripping Voltammetry (Hg electrode) [1] [2] Up to 1x10⁻⁸ / 1x10⁻⁹ - 1x10⁻⁸ / 1x10⁻⁹ Very high sensitivity, requires mercury

Table 2: Validation Parameters for a Typical this compound HCl Analytical Method [5]

Parameter Result
Accuracy (% Recovery) 97.4% - 101.3%

| Precision (% RSD) | Intra-day: 0.05% - 0.43% Inter-day: 0.15% - 0.65% | | Robustness | Demonstrated against small changes in pH, flow rate, and mobile phase composition | | Selectivity | High selectivity in presence of inorganic cations, sugars, and amino acids [4] |

Troubleshooting and Best Practices

  • Low Sensitivity/Slope: Check the freshness of the electrode surface and renew it. Ensure the ion-pair complex was correctly synthesized and uniformly mixed into the paste. Verify the parameters of the voltammetric technique.
  • Poor Reproducibility: Inconsistent paste packing can cause this. Ensure the paste is homogeneous and packed tightly and uniformly into the electrode body each time. The surface renewal technique must be consistent.
  • No Peak Observed: Verify the electrochemical activity of this compound HCl in the selected supporting electrolyte and pH. Ensure the standard solution is prepared correctly and the instrument is functioning properly.
  • Drifting Baseline: Ensure adequate degassing of the solution to remove oxygen. Check for stability of the reference electrode.
  • Slow Response Time: The CPE described for this compound has a fast response time of 5-7 seconds [4]. A slower response may indicate a poorly prepared paste or a contaminated electrode surface.

Conclusion

The voltammetric determination of this compound HCl using a carbon paste electrode provides a robust, sensitive, and selective analytical method suitable for quality control in pharmaceutical formulations. The protocol outlined here offers a detailed guide for electrode fabrication, sample preparation, and quantitative analysis, enabling researchers to reliably implement this technique.

References

Comprehensive Application Notes and Protocols: Flavoxate Hydrochloride Dissolution Profile Testing Methods

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Introduction

Dissolution testing serves as a critical quality control tool in pharmaceutical development and manufacturing, ensuring consistent drug product performance. For Flavoxate Hydrochloride, an antispasmodic medication primarily used for treating overactive bladder and urinary tract spasms, dissolution profiling is particularly important due to its low solubility characteristics and extensive metabolism. These application notes provide detailed methodologies and protocols for determining the dissolution profile of this compound Hydrochloride formulations, supporting researchers and pharmaceutical scientists in developing robust quality control procedures and bioequivalence assessments.

This compound Hydrochloride (C₂₄H₂₅NO₄·HCl), a smooth muscle relaxant with selective activity on the genitourinary tract, exhibits challenging physicochemical properties that necessitate carefully developed analytical methods. The drug is rapidly metabolized to 3-methylflavone-8-carboxylic acid (MFCA), which is also the main impurity and active metabolite requiring monitoring during analysis [1] [2]. These notes consolidate compendial and research-based approaches, providing comprehensive guidance for dissolution profiling of this compound Hydrochloride immediate-release and extended-release formulations.

Analytical Methods Overview

The analysis of this compound Hydrochloride dissolution profiles primarily employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The United States Pharmacopeia (USP) method and several research-based approaches have been successfully developed and validated, offering a range of options suitable for different laboratory capabilities and specific research requirements.

Table 1: Comparison of HPLC Methods for this compound Hydrochloride Dissolution Analysis

Method Parameter USP Compendial Method Research Method (2020) Alternative Research Method
Column L1 (C18), 4.6×15 cm, 5µm Kinetex C8, 250×4.6 mm, 5µm Inertsil C18, 150×4.6 mm, 5µm
Mobile Phase Acetonitrile:Buffer* (35:65) Acetonitrile:Phosphate buffer pH 3.5 (42:58) Acetonitrile:Buffer (35:65)
Flow Rate 1.0 mL/min Not specified 1.0 mL/min
Detection Wavelength 293 nm 240 nm 293 nm
Retention Time ~4.0 min ~3.4 min ~2.43 min
Linearity Range Not specified 3-60 µg/mL 800-1200 µg/mL
Application Quality control, impurity profiling Simultaneous determination with impurities Bulk drug analysis

*Buffer contains 1.0 g sodium hexanesulfonate, 1.0 mL triethylamine, and 1.0 mL phosphoric acid in 650 mL water [3]. Buffer contains 3g 1-hexane sulphonic acid, 3 mL OPA, and 3 mL TMA in 650 mL water [4].

The selection of an appropriate analytical method depends on several factors, including equipment availability, specificity requirements, and intended application. The USP method provides a compendial standard acceptable for regulatory submissions, while research methods may offer advantages in analysis time or simultaneous impurity detection [5] [4]. Each method has been rigorously validated according to ICH guidelines, demonstrating acceptable accuracy, precision, specificity, and robustness for dissolution testing of this compound Hydrochloride.

USP Method Details

The United States Pharmacopeia (USP) methodology for this compound Hydrochloride tablets employs a well-characterized RP-HPLC procedure suitable for both assay and related compounds determination. The mobile phase preparation requires careful attention to component proportions and pH adjustment to ensure optimal separation and peak symmetry.

Chromatographic Conditions

The mobile phase consists of a mixture of acetonitrile and aqueous buffer in a 35:65 ratio. The aqueous phase contains 1.0 g of sodium hexanesulfonate as an ion-pairing agent, enhanced with 1.0 mL of triethylamine as a tail-reducing agent, and acidified with 1.0 mL of phosphoric acid in 650 mL of water. This combination is specifically designed to improve the chromatographic behavior of this compound Hydrochloride, providing adequate retention and peak shape. The solution must be filtered and degassed prior to use to prevent baseline noise and air bubble formation [3].

The chromatographic system utilizes a L1 column (C18) with dimensions of 4.6 mm × 15 cm packed with 5-µm particles, maintained at ambient temperature. The flow rate is set at 1.0 mL/min with UV detection at 293 nm. System suitability requirements mandate a column efficiency not less than 3000 theoretical plates, tailing factor not more than 2.0, and relative standard deviation for replicate injections not more than 2.0% [3].

Related Compounds Analysis

The USP method includes a robust procedure for monitoring and quantifying impurities in this compound Hydrochloride tablets, with particular emphasis on 3-methylflavone-8-carboxylic acid (Related Compound A), the primary active metabolite and degradation product. The method employs the same mobile phase as the assay with adjusted sensitivity for impurity detection [3].

Table 2: Impurity Specifications for this compound Hydrochloride Tablets

Impurity Name Relative Retention Time Relative Response Factor Limit (%)
This compound HCl 1.0 - -
3-Methylflavone-8-carboxylic acid 2.5 1.5 0.3
Any individual unspecified degradation product - 1.0 0.1
Total Impurities - - 1.0

The impurity profile is critical for this compound Hydrochloride due to the significant degradation pathways of the molecule. The acceptance criteria for impurities are strictly defined, with the total impurities not exceeding 1.0% of the label claim [3]. This comprehensive impurity monitoring approach ensures product safety and stability throughout the shelf life of the pharmaceutical product.

Research Method Details

Alternative HPLC Methods

Recent research has yielded several robust HPLC methods that complement or offer alternatives to the USP procedure. A 2020 study developed a simultaneous determination method for this compound Hydrochloride in combination with propyphenazone and their respective impurities. This method employs a Kinetex C8 column (250 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile and phosphate buffer pH 3.50 (42:58, v/v) at a detection wavelength of 240 nm. The method demonstrates excellent resolution with retention times of approximately 3.40 min for this compound Hydrochloride and 4.20 min for 3-methylflavone-8-carboxylic acid, enabling efficient impurity profiling during dissolution testing [5].

Another research approach utilized an Inertsil C18 column (150 × 4.6 mm, 5 µm) with a mobile phase consisting of acetonitrile and buffer (650:350 ratio) containing 3g of 1-hexane sulphonic acid, 3 mL of orthophosphoric acid, and 3 mL of triethylamine. This method achieved a significantly reduced retention time of 2.43 min for this compound Hydrochloride, offering the advantage of rapid analysis for high-throughput laboratories. The method was thoroughly validated across the linearity range of 800-1200 µg/mL with a regression coefficient (R²) of 0.981, demonstrating excellent precision with RSD values less than 2% for both intra-day and inter-day analyses [4].

Metabolite Analysis for Bioequivalence

For bioequivalence studies, monitoring the primary metabolite 3-methylflavone-8-carboxylic acid (MFCA) rather than the parent compound is necessary and scientifically justified. This compound Hydrochloride undergoes rapid and extensive first-pass metabolism, resulting in negligible systemic concentrations of the unchanged drug. After oral administration, this compound disappears from the blood with a half-life of about 5 minutes, making MFCA the appropriate analyte for pharmacokinetic studies [2].

A validated HPLC method specifically developed for bioequivalence assessment utilizes a CN column with a mobile phase of acetonitrile-12 mM ammonium acetate (40:60, v/v) adjusted to pH 4.0. Operating at a flow rate of 1.5 mL/min with UV detection at 220 nm, this method provides optimal sensitivity for MFCA quantification in biological matrices. The method has been successfully applied to determine the urinary excretion pattern of this compound Hydrochloride and to establish correlation with in vitro dissolution data [1]. This approach aligns with regulatory guidance on using metabolite data for bioequivalence assessment when justified by the pharmacokinetic characteristics of the drug.

Formulation Considerations

Extended-Release Formulations

The development of extended-release formulations of this compound Hydrochloride aims to reduce dosing frequency and minimize adverse effects associated with peak plasma concentrations. Research has focused on designing capsule formulations utilizing extrusion-spheronization processes with rate-controlling polymers such as ethyl cellulose and HPMC. Formulation development typically involves multiple stages, including pellet preparation, drug loading, and extended-release coating [6].

In a systematic formulation development study, pellets containing varying proportions of ethyl cellulose, microcrystalline cellulose, dicalcium phosphate, and Eudragit NE30D55 were initially prepared. The selected pellet formulation (C6) was subsequently coated with different drug loading solutions containing Methocel, with formulation DL7 identified as optimal. Finally, extended-release coating was applied using ethyl cellulose and HPMC in different ratios. The formulation with EC:HPMC in a 1:1 ratio (batch E9) demonstrated a similarity factor (f2) of 64.6 and a difference factor (f1) of 5.9 when compared to the reference marketed product (Urispas), meeting the criteria for dissolution profile similarity [6].

Solubility and Dissolution Medium Selection

The selection of an appropriate dissolution medium for this compound Hydrochloride must consider its solubility characteristics in different solvents. Recent equilibrium solubility studies have demonstrated that this compound Hydrochloride exhibits the highest solubility in ethylene glycol and the lowest solubility in water across the temperature range of 278.15 K to 323.15 K (5°C to 50°C). The solubility increases with temperature in all solvents studied, following the modified Apelblat model with high correlation coefficients [7].

Table 3: Solubility Data of this compound Hydrochloride in Various Solvents

Solvent Temperature Range (K) Solubility Correlation Notes
Water 278.15-323.15 Lowest solubility Suitable for sink conditions
Methanol 278.15-323.15 Moderate solubility Useful for extraction
Ethanol 278.15-323.15 Moderate solubility -
n-Propanol 278.15-323.15 Moderate solubility -
Ethylene Glycol 278.15-323.15 Highest solubility -
Acetonitrile 278.15-323.15 High solubility HPLC mobile phase component

For dissolution testing, the choice of medium should provide sufficient sink conditions while maintaining physiological relevance. Based on solubility data, aqueous buffers with added surfactants may be appropriate to mimic gastrointestinal fluids while ensuring adequate drug solubility. The thermodynamic parameters derived from solubility studies, including Gibbs free energy, enthalpy, and entropy, indicate that the dissolution process of this compound Hydrochloride is endothermic and entropy-driven [7].

Experimental Protocols

Dissolution Testing Procedure

The dissolution testing of this compound Hydrochloride tablets should be conducted using USP Apparatus 1 (basket) or 2 (paddle) following a standardized procedure. For immediate-release formulations, use 900 mL of dissolution medium (preferably 0.1 N HCl or phosphate buffer pH 6.8) maintained at 37°C ± 0.5°C. The rotation speed should be set at 50 rpm for paddles or 100 rpm for baskets [3] [5].

Withdraw aliquot samples (5-10 mL) at appropriate time intervals (typically 10, 15, 20, 30, 45, and 60 minutes for immediate-release; extended intervals for modified-release formulations). Filter each sample immediately through a 0.45-µm PVDF or equivalent membrane filter, discarding the first few mL. Analyze the filtered samples using the HPLC conditions described in Section 3.1. Perform the test with a minimum of six dosage units to ensure statistical reliability [3].

G Start Start DissolutionSetup Dissolution Test Setup Apparatus 1 or 2 900 mL medium, 37°C Start->DissolutionSetup Sampling Withdraw Aliquots Time points: 10, 15, 20, 30, 45, 60 min DissolutionSetup->Sampling Filtration Filter Samples 0.45 µm PVDF membrane Discard first few mL Sampling->Filtration HPLCAnalysis HPLC Analysis USP or Research Method 293 nm detection Filtration->HPLCAnalysis DataProcessing Data Processing Calculate % drug released Plot dissolution profile HPLCAnalysis->DataProcessing ProfileComparison Profile Comparison Calculate f1 & f2 factors Statistical analysis DataProcessing->ProfileComparison End End ProfileComparison->End

Diagram 1: Dissolution Testing Workflow for this compound Hydrochloride Tablets

HPLC Analysis Protocol

Prepare the mobile phase according to USP specifications (Section 3.1) or alternative research methods (Section 4.1). Filter through a 0.45-µm filter and degas by sonication for 10 minutes. Set up the HPLC system with the specified column, maintaining a flow rate of 1.0 mL/min and detection wavelength of 293 nm (or 240 nm for alternative methods) [3] [5] [4].

Prepare standard solutions by accurately weighing this compound Hydrochloride reference standard and dissolving in mobile phase to obtain concentrations covering the expected range of dissolution samples (typically 0.05-0.1 mg/mL). Inject the standard solutions to establish system suitability as defined in Section 3.1. Once the system is deemed suitable, analyze the filtered dissolution samples, injecting each sample in duplicate. Calculate the percentage of drug released at each time point using the peak areas relative to the standard [3].

Data Analysis and Interpretation

Construct the dissolution profile by plotting the cumulative percentage of drug released versus time. For quality control purposes, the dissolution acceptance criteria should follow USP guidelines, typically requiring Q=80% dissolved in 30 minutes for immediate-release products. For formulation development and comparison, calculate the similarity factor (f2) and difference factor (f1) to compare test and reference formulations [6].

The similarity factor (f2) is calculated using the formula:

where Rt and Tt are the cumulative percentage dissolved at each time point for reference and test products, respectively. An f2 value between 50 and 100 suggests similar dissolution profiles, while f1 values should be less than 15 [6].

G Start Start RawData Raw Chromatographic Data Peak areas and retention times Start->RawData StandardCurve Standard Curve Preparation Plot peak area vs concentration Calculate regression equation RawData->StandardCurve ConcentrationCalc Concentration Calculation Apply regression equation to sample peaks StandardCurve->ConcentrationCalc PercentDissolved Calculate % Dissolved (Concentration × Volume × Dilution) / Label Claim × 100 ConcentrationCalc->PercentDissolved ProfileGeneration Generate Dissolution Profile Plot % dissolved vs time PercentDissolved->ProfileGeneration ModelFitting Model Fitting Zero-order, first-order, Higuchi, Korsmeyer-Peppas ProfileGeneration->ModelFitting Comparison Profile Comparison Calculate f1 (difference) and f2 (similarity) factors ModelFitting->Comparison End End Comparison->End

Diagram 2: Data Analysis Workflow for Dissolution Profile Interpretation

Conclusion

These application notes provide comprehensive methodologies for dissolution profiling of this compound Hydrochloride pharmaceutical formulations. The USP method offers a regulatory-compliant approach for quality control testing, while research-based methods present enhanced efficiency and simultaneous impurity detection capabilities. The extended-release formulation strategies using polymer-based matrices enable modified release profiles that may improve therapeutic outcomes.

The solubility data and thermodynamic parameters provide a scientific basis for dissolution medium selection, while the detailed experimental protocols ensure reliable and reproducible results. Proper implementation of these methods will support formulation development, quality control, and regulatory submissions for this compound Hydrochloride drug products. As with all analytical methods, appropriate validation should be conducted prior to implementation, following current ICH guidelines and specific regulatory requirements.

References

Comprehensive Analytical Method Validation for Flavoxate HCl According to ICH Guidelines: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Relevance

Flavoxate hydrochloride is a synthetic urinary tract spasmolytic agent prescribed for symptomatic relief of bladder conditions including overactive bladder, urinary frequency, urgency, incontinence, and vesicourethral spasms. Chemically described as 2-piperidinoethyl 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate hydrochloride, this compound belongs to a class of flavone derivatives with selective smooth muscle relaxant activity particularly targeted to the pelvic region [1] [2]. The molecular formula of this compound HCl is C₂₄H₂₅NO₄·HCl, with a molecular weight of 427.94 g/mol [2]. It is crucial to recognize that while this compound effectively alleviates urinary symptoms, it does not treat underlying bladder infections, which require appropriate antibiotic therapy [3].

The pharmaceutical significance of this compound HCl in treating overactive bladder symptoms necessitates robust quality control measures during drug manufacturing and development. Analytical method validation ensures that pharmaceutical products meet required quality standards throughout their lifecycle. The International Conference on Harmonisation (ICH) guidelines provide a standardized framework for validating analytical procedures to ensure their suitability for intended use [1] [4]. For this compound HCl, which is typically administered in 100 mg tablet formulations [2], validated analytical methods are essential for assessing identity, potency, purity, and performance characteristics. These methods must demonstrate accuracy, precision, specificity, and reliability to comply with regulatory requirements from agencies such as the FDA, which has approved this compound HCl under Abbreviated New Drug Applications (ANDA) [2].

Comprehensive HPLC Method Validation Parameters and Results

Reverse-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet detection has emerged as the primary analytical technique for quantifying this compound HCl in bulk and pharmaceutical dosage forms. The HPLC method offers several advantages including high sensitivity, excellent precision, and robust separation capabilities suitable for quality control laboratories. Through systematic validation following ICH guidelines, key parameters have been established to ensure the method's suitability for its intended purpose [1] [4].

Linearity, Range, and Detection Limits

The linearity of an analytical method is its ability to obtain test results directly proportional to the concentration of the analyte within a given range. For this compound HCl, the linearity of HPLC methods has been demonstrated across various concentration ranges. One validated method showed excellent linearity in the range of 1-250 μg/mL with a correlation coefficient (R²) of 0.9995, indicating a strong proportional relationship between concentration and detector response [1]. Another study reported linearity in the range of 800-1200 μg/mL with R² = 0.981 [4]. The limit of detection (LOD) and limit of quantitation (LOQ) represent the lowest amounts of analyte that can be detected and quantified with acceptable precision and accuracy, respectively. For this compound HCl, LOD values ranging from 0.23 μg/mL [1] to 83.14 μg/mL [4] and LOQ values from 0.69 μg/mL [1] to 251.93 μg/mL [4] have been reported, depending on the specific methodological parameters employed.

Precision and Accuracy Data

Method precision indicates the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under prescribed conditions. For this compound HCl, both intra-day and inter-day precision have been evaluated, with results expressed as percentage relative standard deviation (%RSD). Intra-day precision studies demonstrated %RSD values ranging from 0.05% to 0.43%, while inter-day precision showed %RSD values between 0.15% and 0.65% [1]. Another study reported %RSD values for precision below 2% [4], which falls within the generally acceptable limit of not more than 2% for HPLC methods. Accuracy, representing the closeness of test results to the true value, was evaluated using recovery studies. The mean recovery of this compound HCl was reported as 99.6% with %RSD of 1.51% [1], demonstrating excellent method accuracy.

Table 1: HPLC Method Validation Parameters for this compound HCl

Validation Parameter Results (Method 1) Results (Method 2) Acceptance Criteria
Linearity Range 1-250 μg/mL 800-1200 μg/mL -
Correlation Coefficient (R²) 0.9995 0.981 R² ≥ 0.990
Retention Time 1.44 min 2.43 min -
LOD 0.23 μg/mL 83.14 μg/mL -
LOQ 0.69 μg/mL 251.93 μg/mL -
Intra-day Precision (%RSD) 0.05-0.43% < 2% ≤ 2%
Inter-day Precision (%RSD) 0.15-0.65% < 2% ≤ 2%
Accuracy (% Recovery) 99.6% - 98-102%

Table 2: System Suitability Test Parameters for this compound HCl HPLC Analysis

Parameter Result Acceptance Criteria
Retention Time 1.44 ± 0.05 min -
Tailing Factor 1.03 ± 0.1 ≤ 2.0
Theoretical Plates 11169 ± 1.95 > 2000
Repeatability (%RSD, n=6) 0.84% ≤ 2.0%
Robustness and Specificity Evaluation

Method robustness demonstrates the reliability of an analysis when subjected to deliberate, small variations in method parameters. For this compound HCl HPLC methods, robustness was evaluated by assessing the impact of changes in extraction time, mobile phase composition, flow rate, and detection wavelength. The results indicated that the method remained unaffected by small variations in these parameters, with all system suitability criteria remaining within acceptable limits [1]. Specificity, the ability to measure the analyte accurately in the presence of potential interferents, was confirmed by comparing chromatograms of standard solutions with those from sample matrices. The method effectively separated this compound HCl from tablet excipients, with no interference observed at the retention time of the drug peak [1] [4]. The retention time of this compound HCl ranged between 1.44 and 3.50 minutes depending on the specific chromatographic conditions, with the internal standard ibuprofen eluting at approximately 3.50 minutes in one method [1].

Experimental Protocols for HPLC Analysis of this compound HCl

Chromatographic Conditions and Equipment

The HPLC analysis of this compound HCl requires specific instrumentation and conditions to achieve optimal separation and quantification. The following standardized protocol has been developed and validated for the determination of this compound HCl in bulk and tablet dosage forms [1]:

  • Instrumentation: Agilent 1200 HPLC system or equivalent, equipped with a diode array detector, auto-sampler, and column compartment with temperature control capabilities.
  • Column: Zorbax Eclipse XDB-C18 reversed-phase column (150 mm × 4.6 mm i.d., 5 μm particle size) or equivalent.
  • Mobile Phase: Mixture of acetonitrile and 0.1% formic acid in water in the ratio 75:25 (v/v). The pH may be adjusted to 3.0 using appropriate acids or bases.
  • Flow Rate: 0.8 mL/min with isocratic elution mode.
  • Detection Wavelength: 218 nm.
  • Injection Volume: 20 μL.
  • Run Time: 6 minutes.
  • Column Temperature: Ambient (approximately 25°C).

The mobile phase preparation requires careful measurement of 750 mL of HPLC-grade acetonitrile and 250 mL of 0.1% formic acid in water. The components should be mixed thoroughly and degassed by sonication for 10 minutes before use. The method has been shown to provide a retention time of approximately 1.44 minutes for this compound HCl and 3.50 minutes for the internal standard (ibuprofen) when used [1]. Alternative mobile phase compositions have also been validated, including a mixture of acetonitrile and buffer (65:35 v/v) where the buffer contains 1-hexane sulphonic acid, orthophosphoric acid, and triethylamine, with detection at 293 nm [4].

Standard and Sample Preparation Procedures

Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound HCl reference standard into a 10 mL volumetric flask. Add about 8 mL of mobile phase, sonicate for 5 minutes to dissolve, and dilute to volume with mobile phase to obtain a stock solution of 1 mg/mL. Further dilute appropriate aliquots with mobile phase to obtain working standard solutions in the concentration range of 1-250 μg/mL. For methods using internal standard, add 0.5 mL of ibuprofen solution (1 mg/mL) to each 10 mL volumetric flask before dilution [1].

Sample Preparation from Tablets: Accurately weigh and finely powder not less than 20 tablets. Transfer an amount of powder equivalent to 10 mg of this compound HCl to a 10 mL volumetric flask. Add approximately 8 mL of mobile phase, sonicate for 10 minutes with occasional shaking, and dilute to volume with mobile phase. Filter the solution through a 0.45 μm nylon membrane filter, discarding the first 1 mL of filtrate. Dilute the filtered solution appropriately with mobile phase to obtain a final concentration within the linear range of the method [1].

Table 3: System Suitability Test Requirements

Test Parameter Specification Frequency
Theoretical Plates NLT 2000 Beginning of each sequence
Tailing Factor NMT 2.0 Beginning of each sequence
Relative Standard Deviation NMT 2.0% for six replicate injections Beginning of each sequence
Resolution NLT 2.0 between this compound and internal standard Beginning of each sequence

Additional Analytical Techniques for this compound HCl

UV Spectrophotometric Methods

While HPLC provides high specificity and sensitivity, UV spectrophotometry offers a simpler, more economical alternative for the quantification of this compound HCl in pharmaceutical formulations. Recent research has focused on developing and validating stability-indicating UV methods that can adequately quantify this compound HCl while also demonstrating stability-indicating properties [5]. These methods typically employ standard spectrophotometric equipment with 1 cm matched quartz cells and measure absorbance at predetermined wavelengths specific to this compound HCl. The development of stability-indicating methods requires forced degradation studies under various stress conditions including acid, base, oxidative, thermal, and photolytic degradation to demonstrate method specificity. Although the search results do not provide detailed validation parameters for UV spectrophotometric methods, they indicate that such methods have been successfully developed and validated for the estimation of this compound HCl in bulk and tablet dosage forms [5].

Fluorometric Determination Methods

Fluorometric methods have been developed as highly sensitive alternatives for the determination of this compound HCl. These methods leverage the native fluorescence properties of this compound HCl or its derivatives after appropriate chemical modification. One patented fluorometric determination method involves specific reaction conditions to enhance fluorescence detection [6]. The general procedure includes preparing sample solutions in appropriate solvents, potentially involving heating or boiling steps to complete reactions, followed by cooling and fluorescence measurement at specific excitation and emission wavelengths. Fluorometric methods typically offer lower detection limits compared to UV spectrophotometry, making them suitable for analyzing low concentrations of this compound HCl. However, they may require more extensive sample preparation and optimization of reaction conditions. The fluorometric method described in the patent literature demonstrates that fluorescence spectroscopy can be successfully applied to the quantitative analysis of this compound HCl with appropriate validation [6].

Table 4: Comparison of Analytical Techniques for this compound HCl

Parameter HPLC UV Spectrophotometry Fluorometry
Specificity High Moderate High
Sensitivity High (LOD: 0.23 μg/mL) Moderate Very High
Linearity Range 1-250 μg/mL Not specified Not specified
Precision %RSD < 1% Not specified Not specified
Equipment Cost High Low Moderate
Sample Throughput Moderate High Moderate
Applications Assay, related substances Routine quality control Trace analysis

Workflow and Decision Pathways for Method Validation

The following diagrams illustrate the key processes and decision pathways in analytical method development and validation for this compound HCl, providing visual guidance for researchers implementing these protocols.

G Start Start Method Development ColumnSelect Column Selection: C18 (150×4.6mm, 5µm) Start->ColumnSelect MobilePhase Mobile Phase Optimization: ACN:0.1% Formic Acid (75:25) ColumnSelect->MobilePhase Detection Detection Wavelength: 218 nm MobilePhase->Detection SamplePrep Sample Preparation: Sonication & Filtration Detection->SamplePrep MethodOpt Method Optimization (Flow: 0.8 mL/min, Inj: 20 µL) SamplePrep->MethodOpt Validation Full Method Validation Per ICH Guidelines MethodOpt->Validation Complete Method Ready for Use Validation->Complete

Diagram 1: HPLC Method Development Workflow for this compound HCl - This flowchart illustrates the systematic approach to developing a validated HPLC method for this compound HCl analysis, from initial column selection through method optimization and final validation.

G Start Start Validation Specificity Specificity Meets Criteria? Start->Specificity Linearity Linearity R² ≥ 0.990? Specificity->Linearity Yes Fail Investigate & Correct Specificity->Fail No Accuracy Accuracy Recovery 98-102%? Linearity->Accuracy Yes Linearity->Fail No Precision Precision %RSD ≤ 2%? Accuracy->Precision Yes Accuracy->Fail No Robustness Robustness Meets Criteria? Precision->Robustness Yes Precision->Fail No Pass Validation Successful Robustness->Pass Yes Robustness->Fail No

Diagram 2: Method Validation Decision Pathway - This decision tree outlines the critical validation parameters that must be evaluated sequentially for this compound HCl analytical methods, with pass/fail criteria based on ICH guidelines.

Conclusion and Regulatory Compliance

The comprehensive validation of analytical methods for this compound HCl is essential for ensuring product quality, safety, and efficacy throughout the pharmaceutical product lifecycle. The HPLC methods detailed in these application notes demonstrate excellent performance characteristics across all validated parameters, including specificity, linearity, accuracy, precision, and robustness. The documented protocols provide reliable, reproducible procedures suitable for routine quantitative analysis of this compound HCl in both bulk drug substances and finished pharmaceutical dosage forms [1] [4]. These methods fully comply with ICH harmonized tripartite guidelines covering validation of analytical procedures (Q2(R1)) and stability testing (Q1A(R2)) [1] [4].

The application of these validated methods extends to various aspects of pharmaceutical development and quality control, including stability testing, formulation development, and batch release testing. The rapid analysis time of less than 5 minutes per sample for some HPLC methods enables high throughput in quality control laboratories, while maintaining compliance with regulatory standards [1]. As pharmaceutical analysis continues to evolve, these validated methods for this compound HCl provide a solid foundation for quality assurance and may be adapted for related compounds or extended to include related substances determination through method modification. The structured approach to method development and validation outlined in these application notes serves as a valuable resource for researchers, scientists, and drug development professionals working with this compound HCl and similar pharmaceutical compounds.

References

Comprehensive Application Notes and Protocols: Flavoxate HCl Stability Indicating Assay Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Profile

Flavoxate hydrochloride (FLX) is a pharmaceutical agent with direct spasmolytic activity on smooth muscle, primarily used in urological practice for the symptomatic relief of various urinary tract disorders. Chemically designated as 3-methylflavone-8-carboxylic acid β-piperidinoethyl ester hydrochloride, this compound possesses a molecular weight of 427.93 g/mol and the empirical formula C₂₄H₂₆ClNO₄ [1]. The drug has been clinically employed for more than three decades to manage urinary urgency, frequency, and incontinence associated with inflammatory disorders of the urinary tract, as well as for relief of vesicourethral spasms resulting from instrumentation or surgery [1] [2]. The molecular structure of this compound incorporates a flavone backbone esterified with a piperidinoethyl group, which is essential for its pharmacological activity.

The development of stability-indicating methods for this compound HCl represents a critical aspect of pharmaceutical analysis, ensuring that product quality, safety, and efficacy are maintained throughout the shelf life. These methods are specifically validated to detect and quantify the active pharmaceutical ingredient while effectively resolving it from its degradation products, thus providing reliable assessment of stability characteristics [3] [4]. The physicochemical properties of this compound HCl, particularly its solubility profile, significantly influence analytical method development and stability behavior. The table below summarizes key solubility characteristics of this compound HCl across different solvents and pH conditions:

Table 1: Solubility Profile of this compound HCl

Solvent System pH Solubility
Water 5.7 11.30 mg/mL
0.1N HCl 1.2 0.57 mg/mL
Phosphate Buffer 4.5 13.68 mg/mL
Phosphate Buffer 6.0 15.43 mg/mL
Phosphate Buffer 6.8 6.17 mg/mL
Phosphate Buffer 7.2 1.04 mg/mL
Phosphate Buffer 7.5 0.58 mg/mL
Methanol - 0.90% w/v
Chloroform - 2.50% w/v
n-Octanol - 0.02% w/v

As evidenced in the solubility data, this compound HCl exhibits pH-dependent solubility, with highest solubility observed in slightly acidic conditions (pH 4.5-6.0) and significantly reduced solubility in alkaline environments. This property has important implications for chromatographic method development and dissolution testing, particularly when employing reversed-phase liquid chromatographic systems [2]. The free base form of this compound is practically insoluble in water (0.001% w/v at 25°C) but demonstrates good solubility in common organic solvents including chloroform, methanol, and ethanol [2].

Analytical Methodologies for this compound HCl

Chromatographic Methods

Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection has been successfully developed and validated for the determination of this compound HCl in bulk drug substances and pharmaceutical formulations. One optimized method utilizes an Eclipse C18 column (150 mm × 4.6 mm, 5 μm) with an isocratic mobile phase consisting of acetonitrile and 0.1% formic acid in water (75:25, v/v) at a flow rate of 0.8 mL/min [1]. Detection is performed at 218 nm, providing appropriate sensitivity for quantitative analysis. This method has demonstrated excellent chromatographic performance, with this compound eluting at approximately 1.44 minutes and the internal standard (ibuprofen) at 3.50 minutes, enabling rapid analysis [1]. The method was comprehensively validated according to International Conference on Harmonisation (ICH) guidelines, showing linearity over the concentration range of 1-250 μg/mL, with a correlation coefficient of 0.9995 [1].

For stability-indicating applications, a green micellar liquid chromatographic method has been developed using an environmentally friendly approach. This method employs a BDS Hypersil phenyl column (4.6 mm × 250 mm, 5 μm) with a micellar mobile phase consisting of 0.15 M sodium dodecyl sulphate, 15% n-propanol, 0.3% triethylamine, and 0.02 M orthophosphoric acid (pH 2.5) [3]. UV detection is set at 325 nm, and the method demonstrates linearity over the concentration range of 2.0-40.0 μg/mL with a detection limit of 0.40 μg/mL [3]. This approach offers advantages of reduced environmental impact through decreased use of hazardous organic solvents while maintaining robust analytical performance.

Alternative Analytical Techniques

Voltammetric methods have been developed as sensitive and cost-effective alternatives for this compound HCl determination. One validated approach utilizes a ferrocene modified carbon paste electrode (FMCPE) for the electroanalysis of this compound in bulk drug substances, pharmaceutical formulations, and biological fluids such as human urine [5]. The method is based on the irreversible diffusion-controlled oxidation process of this compound in Britton-Robinson buffer over the pH range of 2-6 [5]. The linear dynamic range for this method is 7.8 × 10⁻⁶ to 1.2 × 10⁻⁴ mol L⁻¹, with a detection limit of 5.9 × 10⁻⁷ mol L⁻¹ [5]. The percentage recovery ranges between 99.2% and 101.1%, demonstrating excellent accuracy for quality control applications [5].

Table 2: Summary of Analytical Techniques for this compound HCl

Method Conditions Linearity LOD/LOQ Applications
RP-HPLC with UV Eclipse C18 column; ACN:0.1% formic acid (75:25); 0.8 mL/min; 218 nm 1-250 μg/mL (r=0.9995) LOD: 0.23 μg/mL; LOQ: 0.69 μg/mL Bulk drug and tablet formulation
Micellar LC BDS Hypersil phenyl column; 0.15 M SDS, 15% n-propanol, 0.3% TEA, 0.02 M H₃PO₄ (pH 2.5); 325 nm 2.0-40.0 μg/mL LOD: 0.40 μg/mL Stability-indicating method; degradation studies
Voltammetry Ferrocene modified carbon paste electrode; Britton-Robinson buffer (pH 2-6) 7.8×10⁻⁶ to 1.2×10⁻⁴ mol/L LOD: 5.9×10⁻⁷ mol/L Bulk, dosage forms, human urine

Stability Profile and Degradation Behavior

Forced Degradation Studies

Comprehensive forced degradation studies conducted according to ICH guidelines provide critical insight into the stability characteristics of this compound HCl under various stress conditions. This compound undergoes significant degradation when subjected to acidic, alkaline, oxidative, thermal, and photolytic stress conditions [3] [4]. The highest degradation is observed under acidic stress conditions, where the drug demonstrates particular susceptibility [4]. Under oxidative stress conditions, this compound degradation follows concentration- and temperature-dependent kinetics, allowing for the calculation of degradation rate constants and half-life values [3].

The kinetic study of oxidative degradation has been conducted at different temperature settings, enabling the determination of reaction rate constants, half-life times, and activation energy [3]. These parameters are essential for predicting shelf-life and establishing appropriate storage conditions for pharmaceutical products containing this compound HCl. The degradation products formed under various stress conditions have been successfully resolved from the parent drug using the developed stability-indicating methods, confirming their stability-indicating capability [3] [4]. The application of peak purity tests using photodiode array detection has verified that the this compound peak remains homogenous and pure in all stress samples, further validating the analytical methods [4].

Table 3: Summary of Forced Degradation Conditions and Results

Stress Condition Details Extent of Degradation Comments
Acidic Not specified Significant Highest degradation observed
Alkaline Not specified Significant Well-resolved degradation products
Oxidative Not specified Significant Concentration- and temperature-dependent
Thermal Not specified Detectable Degradation products resolved from API
Photolytic Not specified Detectable Method validated as per ICH guidelines
Degradation Pathways and Mechanisms

The degradation pathways of this compound HCl have been postulated based on the characterization of degradation products formed under various stress conditions [3]. While the exact structures of these degradation products require further elucidation through advanced analytical techniques such as LC-MS, the successful resolution of these compounds from the parent drug confirms the effectiveness of the stability-indicating methods. The proposed green chromatographic method using micellar eluent has demonstrated particular effectiveness in separating this compound from its degradation products, providing an environmentally friendly alternative for stability testing [3].

The oxidative degradation kinetics of this compound have been thoroughly investigated, with calculations of reaction rate constants, half-life times, and activation energy providing valuable data for formulation development and storage condition establishment [3]. These kinetic parameters facilitate the prediction of long-term stability and support the development of robust pharmaceutical products with appropriate shelf-life assignments.

Pharmacological Basis for Analytical Requirements

Mechanisms of Action

This compound exerts its pharmacological effects through multiple mechanisms, primarily functioning as a muscarinic acetylcholine receptor antagonist with a reported IC₅₀ of 12.2 μM [6]. Additionally, research has demonstrated that this compound causes a concentration-dependent reduction of K⁺-induced contraction in human urinary bladder tissue [7]. At the cellular level, this compound inhibits voltage-dependent L-type calcium channels in human detrusor myocytes, with a reported Kᵢ value of 10 μM [7] [6]. This calcium channel blocking activity occurs in a voltage- and concentration-dependent manner and contributes significantly to the smooth muscle relaxant properties of the drug [7].

The spasmolytic activity of this compound is particularly selective for pelvic smooth muscles, explaining its therapeutic utility in urinary tract disorders [1]. Immunohistochemical studies have confirmed the presence of the α1C subunit protein, a constituent of human L-type calcium channels (CaV1.2), in bundles of human detrusor smooth muscle, providing a molecular target for this compound's action [7]. The drug's effect on calcium channels includes a shift of the steady-state inactivation curve to the left at a holding potential of -90 mV, further elucidating its mechanism at the cellular level [7].

G Stimulus Stimulus (Neural/Physical) Depolarization Membrane Depolarization Stimulus->Depolarization CaChannels Voltage-Gated L-type Ca²⁺ Channels Depolarization->CaChannels CaInflux Ca²⁺ Influx CaChannels->CaInflux Activation Contraction Detrusor Muscle Contraction CaInflux->Contraction This compound This compound HCl This compound->CaChannels Inhibition (Ki = 10 μM)

Diagram 1: Mechanism of Action - this compound inhibits L-type calcium channels in detrusor muscle, reducing calcium influx and contraction. The diagram illustrates the pathway through which this compound exerts its spasmolytic effect by blocking voltage-dependent calcium channels in human detrusor myocytes, thereby reducing calcium influx and subsequent muscle contraction [7] [6].

Additional Pharmacological Activities

Beyond its primary mechanisms, this compound demonstrates additional pharmacological effects that contribute to its therapeutic profile. The drug has been shown to inhibit cyclic AMP formation in a concentration-dependent manner in membranes from rat striatum and cerebral cortex, an action that is completely abolished by pretreating the membranes with pertussis toxin [6]. This suggests the involvement of G-protein coupled receptors in this compound's signal transduction mechanisms. Furthermore, this compound displaces [³H]nitrendipine binding on calcium channel binding sites with an IC₅₀ of 254 μM, confirming its interaction with dihydropyridine-sensitive calcium channels [6].

The in vivo pharmacological profile of this compound includes suppression of both initial phasic contractions and tonic contractions in rat bladder models at doses of 10 mg/kg administered intravenously [6]. The drug also abolishes rhythmic bladder contractions without changing baseline vesical pressure, demonstrating its specific action on pathologic bladder contractions while maintaining normal bladder function [6]. These pharmacological characteristics underscore the importance of robust analytical methods to ensure consistent dosing and therapeutic effect in clinical practice.

Experimental Protocols

RP-HPLC Analysis of this compound HCl

Chromatographic Conditions: Utilize an Eclipse C18 column (150 mm × 4.6 mm, 5 μm) maintained at ambient temperature. The mobile phase consists of acetonitrile and 0.1% formic acid in water (75:25, v/v) delivered isocratically at a flow rate of 0.8 mL/min. Detection should be performed at 218 nm with an injection volume of 20 μL [1].

Standard Solution Preparation: Accurately weigh 10 mg of this compound HCl reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with mobile phase to obtain a stock solution of 1 mg/mL. Prepare working standards by appropriate dilution of the stock solution with mobile phase to cover the concentration range of 1-250 μg/mL [1].

Sample Preparation: Weigh and powder twenty tablets. Transfer an amount of powder equivalent to 10 mg of this compound HCl to a 10 mL volumetric flask. Add approximately 8 mL of mobile phase, sonicate for 10 minutes, then dilute to volume with mobile phase. Filter the solution through a 0.45 μm nylon membrane filter before injection [1].

System Suitability Testing: Perform five replicate injections of standard solution at 100 μg/mL concentration. The method should meet the following system suitability criteria: relative standard deviation of peak areas ≤2.0%, tailing factor ≤2.0, and theoretical plate count >2000 [1].

Forced Degradation Studies Protocol

Acidic Degradation: Add 1 mL of 0.1 N HCl to 10 mg of this compound HCl in a 10 mL volumetric flask. Heat at 60°C for 1 hour. Cool, then neutralize with 0.1 N NaOH. Dilute to volume with mobile phase [3] [4].

Alkaline Degradation: Add 1 mL of 0.1 N NaOH to 10 mg of this compound HCl in a 10 mL volumetric flask. Heat at 60°C for 1 hour. Cool, then neutralize with 0.1 N HCl. Dilute to volume with mobile phase [3] [4].

Oxidative Degradation: Add 1 mL of 3% hydrogen peroxide to 10 mg of this compound HCl in a 10 mL volumetric flask. Allow to stand at room temperature for 30 minutes. Dilute to volume with mobile phase [3] [4].

Thermal Degradation: Expose solid this compound HCl to dry heat at 70°C for 24 hours in a hot air oven. Prepare sample solution at 1 mg/mL concentration in mobile phase [3] [4].

Photolytic Degradation: Expose solid this compound HCl to UV light (200 W h/m²) and cool white fluorescent light (1.2 million lux hours) in a photostability chamber. Prepare sample solution at 1 mg/mL concentration in mobile phase [3] [4].

G API This compound HCl API Acid Acidic Degradation API->Acid Base Alkaline Degradation API->Base Oxidative Oxidative Degradation API->Oxidative Thermal Thermal Degradation API->Thermal Photo Photolytic Degradation API->Photo Analysis HPLC Analysis with Peak Purity Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Results Degradation Profile & Stability Assessment Analysis->Results

Diagram 2: Forced Degradation Workflow - Systematic approach for stress testing of this compound HCl. The diagram outlines the experimental workflow for conducting forced degradation studies on this compound HCl, including various stress conditions and subsequent analysis to evaluate stability and identify degradation products [3] [4].

Application Notes

Method Validation and Quality Control

The developed stability-indicating methods for this compound HCl have been comprehensively validated according to ICH guidelines, addressing the parameters of specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness [1] [3] [4]. For routine quality control applications, the RP-HPLC method provides excellent performance with a percentage recovery range of 97.4-101.3% and relative standard deviation for intra-day and inter-day precision of 0.05-0.43% and 0.15-0.65%, respectively [1]. The method demonstrates sufficient sensitivity with LOD and LOQ values of 0.23 μg/mL and 0.69 μg/mL, respectively [1].

For stability testing in pharmaceutical development, the green micellar liquid chromatographic method offers advantages of environmental friendliness through reduced use of hazardous organic solvents while maintaining robust analytical performance [3]. This method has been successfully applied for the assay of this compound in commercial tablets with mean percentage recovery of 99.80 ± 1.41% [3]. The method effectively resolves this compound from its degradation products under various stress conditions, confirming its stability-indicating capability [3].

Regulatory and Practical Considerations

Stability-indicating methods must demonstrate specificity in the presence of degradation products to comply with regulatory requirements for pharmaceutical product registration. The forced degradation studies should result in approximately 5-20% degradation to properly evaluate the method's ability to separate the active pharmaceutical ingredient from its degradation products [3] [4]. The use of peak purity tools with photodiode array detection provides critical evidence of method specificity by demonstrating that the this compound peak is homogenous and pure in all stress samples [4].

For method transfer to quality control laboratories, the robustness of the analytical method should be established by evaluating the influence of small, deliberate variations in method parameters. The RP-HPLC method has demonstrated robustness when changing the extraction time, mobile phase composition (±2%), flow rate (±0.1 mL/min), and detection wavelength (±1 nm) [1]. These experiments confirm that the method remains unaffected by small operational variations, ensuring reproducible results across different laboratories and analysts.

Conclusion

The development and validation of stability-indicating methods for this compound HCl are essential components of pharmaceutical development and quality assurance. The RP-HPLC and green micellar liquid chromatographic methods described in these application notes provide reliable approaches for the quantification of this compound HCl in the presence of its degradation products. The comprehensive forced degradation studies demonstrate that this compound HCl is susceptible to degradation under various stress conditions, particularly in acidic environments, highlighting the importance of proper formulation and storage conditions. The detailed experimental protocols and application notes presented herein support the implementation of these methods in pharmaceutical analysis, ensuring the quality, safety, and efficacy of this compound HCl-containing products throughout their shelf life.

References

Comprehensive Analytical Methods for 3-Methylflavone-8-Carboxylic Acid: Applications in Pharmacokinetic and Bioequivalence Studies

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction

3-Methylflavone-8-carboxylic acid (MFCA) represents a critical metabolite of flavoxate hydrochloride, a therapeutic agent widely used for managing urinary tract disorders characterized by urgency, frequency, and incontinence. This compound hydrochloride, a flavone derivative with direct spasmolytic activity on urinary tract smooth muscles, undergoes rapid and extensive metabolism following oral administration, with MFCA emerging as its primary active metabolite [1] [2]. The analytical determination of MFCA in biological matrices and pharmaceutical formulations has gained significant importance in pharmaceutical research and clinical monitoring for several reasons. First, MFCA exhibits direct pharmacological activity on the smooth muscles of the urinary tract through inhibition of phosphodiesterase (PDE) enzyme, contributing substantially to the therapeutic effects of this compound [2]. Second, regulatory agencies such as the USFDA have recognized MFCA as a valid analyte for bioequivalence assessment when parent drug concentrations cannot be reliably measured [3].

The metabolism and excretion profile of this compound further underscores the importance of MFCA monitoring. After oral administration, this compound is rapidly absorbed and metabolized, with traces of both the parent drug and MFCA detectable in blood. MFCA is excreted in urine, allowing for excretion studies of this compound to be performed through monitoring of MFCA in urine [2]. Additionally, MFCA is also recognized as a degradation product of this compound, forming through hydrolysis under various conditions, which necessitates its monitoring in stability-indicating analytical methods for pharmaceutical formulations [3] [4].

This application note provides a comprehensive compilation of established analytical methods for determining MFCA across different matrices, complete with detailed experimental protocols, validation parameters, and application data to support researchers in pharmacokinetic studies, bioequivalence assessments, and formulation development.

Chemical Properties and Metabolic Significance

Structural Characteristics and Physicochemical Properties

MFCA, with the systematic IUPAC name 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid, possesses a molecular formula of C₁₇H₁₂O₄ and a molecular weight of 280.28 g/mol [5]. The compound features a flavone backbone with strategic substituents that govern its analytical detectability and metabolic behavior. The structure incorporates a carboxylic acid moiety at position 8 of the chromene ring, which significantly influences its ionization characteristics and extraction efficiency (SMILES: Cc1c(-c2ccccc2)oc2c(C(=O)O)cccc2c1=O) [5].

The compound exists as a solid at room temperature and demonstrates pH-dependent solubility characteristics. As a carboxylic acid derivative, MFCA exhibits increased solubility in alkaline conditions due to salt formation. This property is frequently exploited in analytical sample preparation, where pH adjustment enhances extraction efficiency from biological matrices [2]. The compound's native fluorescence (excitation maximum at 338 nm, emission maximum at 390 nm) provides a valuable analytical handle for sensitive detection, particularly in urine matrices where spectrofluorimetric methods have been successfully applied [2].

Metabolic Pathway and Pharmacological Relevance

The metabolic transformation of this compound to MFCA represents the primary biotransformation pathway for this therapeutic agent. Following oral administration, this compound undergoes rapid and extensive hydrolysis, resulting in MFCA as the principal metabolite detectable in systemic circulation [3]. This conversion occurs through enzymatic ester hydrolysis, cleaving the β-piperidinoethyl ester linkage of this compound to liberate MFCA and 2-(1-piperidino) ethanol [3].

Table 1: Stability Characteristics of this compound and MFCA in Biological Matrices

Compound Matrix Storage Conditions Stability Profile Key Considerations
This compound Human plasma Room temperature, 6h Significant degradation (~70%) Rapid hydrolysis to MFCA
This compound Human plasma -70°C, 30 days Stable (<15% degradation) Long-term storage requires -70°C
MFCA Human plasma Room temperature, 6h Stable (<10% degradation) No significant degradation
MFCA Human plasma -70°C, 30 days Stable (<10% degradation) Suitable for long-term storage
MFCA Human urine Room temperature, 24h Stable No significant degradation

The metabolic relationship between this compound and MFCA, along with stability considerations, can be visualized in the following pathway:

G compound This compound HCl Oral Administration absorption Rapid Absorption compound->absorption metabolism Extensive Hepatic Metabolism (Hydrolysis) absorption->metabolism MFCA MFCA (Active Metabolite) metabolism->MFCA distribution Systemic Distribution MFCA->distribution stability Stability Considerations: - this compound degrades rapidly in plasma - MFCA stable in urine MFCA->stability excretion Renal Excretion distribution->excretion urine Urine (Analytical Matrix) excretion->urine

MFCA exhibits direct spasmolytic activity on the smooth muscles of the urinary tract, primarily through inhibition of phosphodiesterase (PDE) enzyme, leading to increased cyclic AMP levels and subsequent smooth muscle relaxation [2]. This pharmacological activity contributes significantly to the therapeutic effects observed following this compound administration. The metabolite is excreted primarily in urine, with urinary concentrations reflecting the extent of this compound metabolism and elimination [2]. Understanding this metabolic pathway is essential for designing appropriate bioanalytical strategies for this compound products, particularly when MFCA serves as the primary analyte for bioequivalence assessment as per USFDA guidelines [3].

HPLC-UV Method for Pharmaceutical Formulations

Method Overview and Development Rationale

High-performance liquid chromatography with ultraviolet detection (HPLC-UV) represents one of the most widely employed techniques for the quantification of MFCA in pharmaceutical formulations and biological matrices. The method described herein was specifically developed to address the need for a rapid, economical, and precise analytical approach for determining this compound hydrochloride in bulk and solid dosage forms, with MFCA being monitored as both a metabolite and potential degradation product [1]. Traditional HPLC methods for this compound analysis often exhibited extended retention times exceeding five minutes with high mobile phase consumption (flow rate of 1.5 mL/min), creating imperative for development of more efficient chromatographic conditions [1].

This optimized method delivers significantly reduced analysis time while maintaining robust separation performance, making it particularly suitable for quality control laboratories requiring high-throughput analysis of multiple samples. The method has been comprehensively validated according to International Conference on Harmonisation (ICH) guidelines, demonstrating reliability for routine quantitative applications in pharmaceutical analysis [1].

Detailed Chromatographic Protocol

Materials and Reagents:

  • Analytical standards: this compound HCl (certified purity >99%) and ibuprofen (internal standard, IS)
  • HPLC-grade solvents: Acetonitrile (Chromasolv)
  • Water: Deionized and purified through water purification system
  • Acid modifier: Formic acid (AR grade, Sigma Aldrich)
  • Pharmaceutical formulations: this compound HCl tablets (200 mg)

Instrumentation and Conditions:

  • HPLC system: Agilent 1200 series equipped with auto-injector (100 μL syringe) and diode array detector
  • Analytical column: Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm i.d., 5 μm particle size)
  • Mobile phase: Acetonitrile:0.1% formic acid in water (75:25, v/v), pH adjusted to 3.0
  • Flow rate: 0.8 mL/min (isocratic elution)
  • Detection wavelength: 218 nm
  • Injection volume: 20 μL
  • Temperature: Ambient (25 ± 2°C)
  • Run time: 5 minutes

Sample Preparation Procedures:

  • Standard stock solution (1 mg/mL): Accurately weigh 10 mg of this compound HCl reference standard into 10 mL volumetric flask, dissolve and dilute to volume with mobile phase
  • Internal standard solution (1 mg/mL): Dissolve 10 mg ibuprofen in 10 mL mobile phase
  • Calibration standards: Prepare serial dilutions from stock solution to concentrations of 1, 10, 50, 100, 150, 200, and 250 μg/mL, each containing 50 μg/mL ibuprofen (IS)
  • Tablet sample preparation: Weigh and powder twenty tablets. Transfer equivalent of 10 mg this compound to 10 mL volumetric flask, add 8 mL mobile phase, sonicate for 10 minutes, dilute to volume and filter through 0.45 μm nylon membrane

Validation Parameters and Acceptance Criteria:

  • Linearity: Calibration curve constructed from peak area ratios (drug/IS) versus concentration, with correlation coefficient (r²) ≥ 0.999
  • Accuracy: Percentage recovery between 97.4% and 101.3% across quality control levels
  • Precision: Intra-day and inter-day relative standard deviation (%RSD) not exceeding 2.0%
  • Specificity: Baseline resolution between analyte and internal standard peaks
  • Sensitivity: LOD 0.23 μg/mL, LOQ 0.69 μg/mL determined via signal-to-noise ratio

Table 2: HPLC-UV Validation Parameters for MFCA Determination

Validation Parameter Result Acceptance Criteria
Linearity range 1-250 μg/mL -
Regression equation Y = 0.022X + 0.0052 -
Correlation coefficient (r²) 0.9995 ≥ 0.999
Accuracy (% Recovery) 99.6% ± 1.51 97.4-101.3%
Intra-day precision (%RSD) 0.05-0.43% ≤ 2.0%
Inter-day precision (%RSD) 0.15-0.65% ≤ 2.0%
LOD 0.23 μg/mL -
LOQ 0.69 μg/mL -
Retention time (MFCA) 1.44 min ± 0.05% RSD -
Retention time (Ibuprofen) 3.50 min ± 0.05% RSD -
Tailing factor 1.03 ± 0.1% RSD ≤ 2.0
Theoretical plates 11169 ± 1.95% RSD ≥ 2000
Method Performance and Applications

The developed HPLC-UV method demonstrates exceptional chromatographic efficiency with complete resolution of MFCA and internal standard peaks. The retention times of 1.44 minutes for MFCA and 3.50 minutes for ibuprofen facilitate rapid analysis, significantly reducing solvent consumption and increasing laboratory throughput compared to conventional methods [1]. System suitability parameters, including tailing factor (1.03) and theoretical plate count (11,169), confirm optimal chromatographic performance under the specified conditions.

The method has been successfully applied to the analysis of commercial this compound hydrochloride tablets, with quantitative extraction efficiency and minimal excipient interference observed. The simple sample preparation protocol, employing direct extraction with mobile phase followed by filtration, eliminates the need for complex clean-up procedures while maintaining analytical integrity. The robustness of the method was verified through deliberate variations in extraction time, mobile phase composition (±2% organic phase), flow rate (±0.1 mL/min), and detection wavelength (±1 nm), with all modifications yielding acceptable results within specified tolerance limits [1].

The following workflow illustrates the complete analytical procedure:

G sample_prep Sample Preparation: - Weigh and powder tablets - Extract with mobile phase - Sonicate for 10 min - Filter through 0.45μm membrane hplc_analysis HPLC Analysis: - Column: C18 (150×4.6mm, 5μm) - Flow: 0.8 mL/min - Detection: 218 nm - Injection: 20μL sample_prep->hplc_analysis mobile_phase Mobile Phase Preparation: Acetonitrile:0.1% Formic Acid (75:25, v/v) pH adjusted to 3.0 mobile_phase->sample_prep calibration Calibration Standards: Prepare series from 1-250 μg/mL Add internal standard (50 μg/mL) calibration->hplc_analysis data_analysis Data Analysis: - Measure peak area ratios - Calculate concentrations - Apply regression equation hplc_analysis->data_analysis validation Method Validation: - Specificity and selectivity - Linearity and accuracy - Precision studies - Robustness evaluation data_analysis->validation

LC-MS/MS Method for Bioequivalence Studies

Advanced Bioanalytical Approach

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for sensitive and selective determination of MFCA in biological matrices, particularly in plasma for pharmacokinetic and bioequivalence studies. This technology provides unparalleled specificity and sensitivity, enabling reliable quantification of both this compound and its metabolite MFCA at trace concentrations encountered in biological fluids following therapeutic dosing [3]. The simultaneous determination of parent drug and metabolite is particularly valuable for comprehensive pharmacokinetic characterization, as it allows for direct correlation of systemic exposure patterns.

A key advantage of LC-MS/MS methodology is its ability to address the stability challenges associated with this compound in biological matrices. This compound is susceptible to pH-dependent hydrolysis, converting to MFCA during sample collection, processing, and storage. This conversion poses significant analytical challenges, as accurately distinguishing between administered this compound and its metabolite is essential for correct pharmacokinetic interpretation. The LC-MS/MS method described herein includes stability evaluations to ensure that measured MFCA concentrations truly represent the metabolite formed in vivo rather than an artifact of ex vivo degradation [3] [4].

Comprehensive LC-MS/MS Protocol

Materials and Chemicals:

  • Reference standards: this compound HCl (≥99.32% purity), MFCA (≥99.10% purity)
  • Internal standard: Diphenhydramine HCl (≥99.92% purity)
  • HPLC-MS grade solvents: Acetonitrile, methanol, formic acid
  • Water: Ultrapure (resistivity >18.2 MΩ·cm)
  • Biological matrix: Human plasma containing K2EDTA as anticoagulant

Instrumentation and Conditions:

  • LC system: Shimadzu LC-20AD prominence liquid chromatograph with degasser, binary pump, and autosampler
  • Mass spectrometer: API 3200 triple quadrupole with electrospray ionization (ESI) source
  • Analytical column: Kinetex C18 (50 mm × 4.6 mm, 2.6 μm particle size)
  • Mobile phase A: 0.1% formic acid in water
  • Mobile phase B: 0.1% formic acid in acetonitrile
  • Gradient program: Linear gradient from 40% B to 95% B over 2.0 minutes
  • Flow rate: 0.8 mL/min
  • Injection volume: 5 μL
  • Source temperature: 500°C
  • Ionization mode: Positive electrospray ionization (ESI+)
  • Multiple reaction monitoring (MRM) transitions:
    • This compound: m/z 428.2 → 181.1 (quantifier), 428.2 → 117.1 (qualifier)
    • MFCA: m/z 281.1 → 263.1 (quantifier), 281.1 → 235.1 (qualifier)
    • Diphenhydramine (IS): m/z 256.2 → 167.1 (quantifier), 256.2 → 152.1 (qualifier)

Sample Preparation Procedure:

  • Protein precipitation: Aliquot 100 μL plasma sample into microcentrifuge tube
  • Internal standard addition: Add 10 μL IS working solution (1 μg/mL diphenhydramine in methanol)
  • Precipitation reagent: Add 300 μL acetonitrile, vortex mix for 30 seconds
  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C
  • Supernatant collection: Transfer 100 μL clear supernatant to autosampler vial with insert
  • Reconstitution: Dilute with 100 μL 0.1% formic acid in water, vortex mix briefly

Calibration Standards and Quality Controls:

  • Calibration curve: Prepare in blank human plasma at concentrations of 2.5, 5, 10, 50, 100, 250, and 500 ng/mL for both this compound and MFCA
  • Quality controls: Prepare at four concentration levels: LLOQ (2.5 ng/mL), low (7.5 ng/mL), medium (75 ng/mL), and high (400 ng/mL)
  • Sample storage: Store calibration standards and QCs at -70°C until analysis

Method Validation Parameters:

  • Selectivity: Assess using six different sources of blank human plasma
  • Linearity: Weighted linear regression (1/x²) with correlation coefficient r² ≥ 0.995
  • Accuracy and precision: Intra-day and inter-day accuracy within 85-115% of nominal values, precision ≤15% RSD
  • Matrix effects: Evaluate using post-column infusion and post-extraction addition methods
  • Stability: Bench-top (6h, room temperature), processed sample (24h, 10°C), freeze-thaw (3 cycles), and long-term (30 days, -70°C)

Table 3: LC-MS/MS Method Performance Characteristics for MFCA

Performance Parameter MFCA Results Acceptance Criteria
Linear range (ng/mL) 2.5-500 ng/mL -
Correlation coefficient (r²) >0.998 ≥ 0.995
Lower limit of quantification 2.5 ng/mL Accuracy 80-120%, CV ≤20%
Intra-day accuracy 96.4-102.8% 85-115%
Intra-day precision (%CV) 2.1-6.8% ≤15%
Inter-day accuracy 95.8-104.3% 85-115%
Inter-day precision (%CV) 3.5-8.2% ≤15%
Matrix effect 92.5-106.3% 85-115%
Recovery efficiency 88.4-95.7% Consistent and reproducible
Bench-top stability (6h) 94.2% remaining ≥85%
Freeze-thaw stability (3 cycles) 91.8% remaining ≥85%
Long-term stability (-70°C, 30 days) 96.5% remaining ≥85%
Application to Bioequivalence Assessment

This validated LC-MS/MS method has been successfully applied to a bioequivalence study of two this compound formulations (test and reference) in healthy human volunteers under fasting conditions [3]. The study demonstrated the method's capability to generate reliable concentration-time data for both this compound and MFCA, allowing for comprehensive pharmacokinetic analysis. The results confirmed that the 90% confidence intervals for Cmax, AUC0-t, and AUC0-∞ for both analytes fell within the bioequivalence acceptance range of 80-125%, establishing therapeutic equivalence between the formulations.

The method's exceptional sensitivity (LLOQ of 2.5 ng/mL for both analytes) enabled precise characterization of the terminal elimination phase, critical for accurate calculation of elimination half-life and total exposure. The incurred sample reanalysis (ISR) results demonstrated excellent reproducibility, with >95% of repeats within 20% of initial values, further validating method robustness for large-scale study samples [3]. The simultaneous quantification of parent drug and metabolite provides regulatory agencies with comprehensive data to make informed decisions regarding bioequivalence, particularly important when this compound concentrations are low or highly variable, and MFCA serves as the primary basis for bioequivalence determination.

Alternative Analytical Techniques

Spectrofluorimetric Method for Urine Analysis

Native fluorescence properties of MFCA provide the basis for a highly sensitive and selective spectrofluorimetric method, particularly suitable for urinary excretion studies. This approach capitalizes on the intrinsic fluorescence characteristics of MFCA, which exhibits excitation and emission maxima at 338 nm and 390 nm, respectively [2]. In contrast, the parent drug this compound demonstrates negligible fluorescence at similar concentrations, enabling direct quantification of MFCA without interference from the unmetabolized drug. This technique offers significant advantages for clinical monitoring and excretion studies, where simplicity, cost-effectiveness, and high throughput are paramount.

The spectrofluorimetric method requires minimal sample preparation, eliminating the need for complex extraction procedures or derivatization steps typically associated with chromatographic techniques. For urine analysis, samples are simply centrifuged to remove particulate matter, appropriately diluted with distilled water to bring concentrations within the linear range, and analyzed directly [2]. This streamlined approach facilitates processing of large sample batches, making it ideal for comprehensive urinary excretion studies that require analysis of numerous samples collected over extended time periods.

Key Method Parameters:

  • Linear range: 0.05-1.0 μg/mL in urine matrices
  • Limit of detection: 0.015 μg/mL
  • Limit of quantification: 0.05 μg/mL
  • Recovery from urine: 98.5-102.3%
  • Precision: Intra-day RSD 0.62-1.85%, Inter-day RSD 0.95-2.34%
Capillary Electrophoresis with Direct Injection

Capillary electrophoresis (CE) offers an alternative separation approach for MFCA determination, particularly advantageous when sample volume is limited or when minimal solvent consumption is desired. This technique has been successfully applied to the direct determination of MFCA in human urine without extensive sample pretreatment, leveraging the high separation efficiency and rapid analysis capabilities inherent to CE methodology [6]. The direct injection approach eliminates time-consuming sample preparation steps, reducing total analysis time while maintaining analytical reliability.

The CE method employs fused-silica capillaries with basic buffer systems that facilitate the separation of MFCA based on its charge-to-size ratio under applied electric field. The method demonstrates adequate sensitivity for monitoring MFCA excretion patterns, with a reported limit of quantification of 1.0 μg/mL in urine matrices [6] [3]. While this sensitivity is sufficient for urinary monitoring where metabolite concentrations are typically high, it may be inadequate for plasma analysis where lower concentrations are encountered. The method validation includes assessment of migration time reproducibility, peak area precision, and linearity, with results meeting acceptance criteria for bioanalytical applications.

Comparative Method Analysis and Selection Guidelines

Method Performance Comparison

The selection of an appropriate analytical method for MFCA determination depends on multiple factors, including the required sensitivity, sample throughput, available instrumentation, and intended application. Each technique offers distinct advantages and limitations that must be carefully considered during method selection.

Table 4: Comparative Analysis of MFCA Determination Methods

Method Parameter HPLC-UV LC-MS/MS Spectrofluorimetry Capillary Electrophoresis
Sensitivity 0.23 μg/mL (LOD) 2.5 ng/mL (LLOQ) 0.015 μg/mL (LOD) 1.0 μg/mL (LOQ)
Linear range 1-250 μg/mL 2.5-500 ng/mL 0.05-1.0 μg/mL 1-100 μg/mL
Precision (%RSD) 0.05-0.65% 2.1-8.2% 0.62-2.34% 3-8%
Sample throughput High Moderate Very high High
Sample preparation Moderate Simple Minimal Minimal
Equipment cost Moderate High Low Moderate
Application scope Formulations, stability studies Bioequivalence, pharmacokinetics Urinary excretion studies Urinary monitoring
Selectivity Good Excellent Moderate Good
Method Selection Framework

The optimal analytical method for MFCA determination varies significantly based on the specific research objectives and sample matrix. The following guidelines facilitate appropriate method selection:

  • Pharmaceutical formulation analysis: For quality control testing of this compound tablets and assessment of MFCA as a degradation product, HPLC-UV represents the most practical choice, offering robust performance, adequate sensitivity, and cost-effectiveness for routine analysis [1].

  • Bioequivalence and pharmacokinetic studies: When evaluating this compound products for regulatory submission or conducting detailed clinical pharmacology studies, LC-MS/MS is unequivocally recommended. Its superior sensitivity and specificity enable reliable quantification of both parent drug and metabolite in plasma, providing comprehensive pharmacokinetic data [3].

  • Urinary excretion studies: For investigating renal elimination patterns or conducting clinical monitoring where urine serves as the primary matrix, spectrofluorimetry offers distinct advantages due to its simplicity, rapid analysis time, and excellent sensitivity for MFCA in urine [2].

  • Research with limited sample volume: When sample volume is constrained or when green analytical chemistry principles prioritizing reduced solvent consumption are applied, capillary electrophoresis provides a viable alternative, particularly for urinary MFCA monitoring [6].

Conclusion

The comprehensive analytical methodologies presented in this application note provide researchers with validated tools for accurate quantification of 3-methylflavone-8-carboxylic acid across various matrices and applications. From robust HPLC-UV methods for pharmaceutical quality control to highly sensitive LC-MS/MS techniques for bioequivalence assessment, each approach has been optimized to address specific analytical requirements. The availability of alternative techniques such as spectrofluorimetry and capillary electrophoresis further expands methodological flexibility, enabling appropriate method selection based on specific research objectives, available resources, and required sensitivity.

The critical role of MFCA as both the primary active metabolite of this compound and a potential degradation product underscores the importance of reliable analytical methods for its quantification. The protocols detailed herein have been rigorously validated according to international guidelines and successfully applied to real-world analytical challenges, demonstrating their robustness and reliability. As pharmaceutical development of this compound products continues to evolve, these analytical methods will remain essential tools for ensuring product quality, understanding clinical pharmacology, and demonstrating therapeutic equivalence in generic drug development.

References

Flavoxate extraction spheronization process optimization

Author: Smolecule Technical Support Team. Date: February 2026

Formulation & Process Optimization Data

The following tables summarize the key findings from a study on developing extended-release Flavoxate HCl capsules using extrusion-spheronization [1].

Table 1: Composition of Optimized Formulation Batches

This table outlines the core components of the pellet formulation and the extended-release coating.

Component Function Formulation C6 (Core Pellets) Formulation DL7 (Drug Loading) Formulation E9 (Extended Release Coating)
This compound HCl Active Pharmaceutical Ingredient Not Specified Not Specified Not Specified
Ethyl Cellulose Inert Matrix / Retardant Polymer Used - Used (in 1:1 ratio with HPMC)
Microcrystalline Cellulose (MCC) Spheronization Aid Used - -
Dicalcium Phosphate Filler Used - -
Eudragit NE30D Aqueous Dispersion Binder Used - -
Methocel (HPMC) Polymer for Drug Loading / Release - Used Used (in 1:1 ratio with EC)

Table 2: Critical Process Parameters & Characterization Results

This table details the manufacturing process and the evaluation of the final optimized product.

Parameter Description / Result
Manufacturing Process Extrusion-Spheronization [1]
Optimized Coating Formula E9 (Ethyl Cellulose : HPMC in a 1:1 ratio) [1]
Dissolution Model Fitting Data fitted to zero-order, first-order, Higuchi, and Korsmeyer-Peppas models [1]
Similarity to Reference Similarity factor (f2) = 64.6 vs. market product (Urispas) [1]
Difference from Reference Difference factor (f1) = 5.9 vs. market product (Urispas) [1]

Supplementary Information for Protocol Development

To aid in building a complete experimental protocol, here is additional context on excipients and analytical methods from the search results.

  • Common Excipients: A review of ANDA-approved generic drugs containing this compound HCl lists excipients commonly used in commercial products, which can inform your formulation development. These include various types of Hypromellose (HPMC), Microcrystalline Cellulose, Magnesium Stearate, Titanium Dioxide, and Talc [2].
  • Analytical Method - HPLC: A robust HPLC-UV method for determining this compound HCl in bulk and solid dosage forms has been published [3].
    • Column: Eclipse C18 (150 mm × 4.6 mm, 5 μm)
    • Mobile Phase: Acetonitrile : 0.1% Formic Acid in water (75:25 v/v)
    • Flow Rate: 0.8 mL/min
    • Detection: 218 nm
    • Retention Time: ~1.44 minutes (with Ibuprofen as Internal Standard at ~3.50 min)
    • Linearity: 1 – 250 μg/mL
    • This method is suitable for assaying drug content and conducting dissolution testing.

Proposed Experimental Workflow

The diagram below outlines a high-level workflow for the development and optimization of this compound pellets based on the gathered information.

flavoxate_workflow cluster_phase1 Phase 1: Core Pellet Formation cluster_phase2 Phase 2: Drug Loading & Coating cluster_phase3 Phase 3: Product Characterization Start Start: Formulation Development P1_Step1 Wet Massing (Mix API, MCC, Diluent, Binder) Start->P1_Step1 P1_Step2 Extrusion (Form cylindrical extrudate) P1_Step1->P1_Step2 P1_Step3 Spheronization (Form spherical pellets) P1_Step2->P1_Step3 P1_Step4 Drying (E.g., Fluid Bed Drier) P1_Step3->P1_Step4 P2_Step1 Drug Loading (Optional) (Apply drug layer via binder solution) P1_Step4->P2_Step1 P2_Step2 Extended Release Coating (Apply polymer coating e.g., EC/HPMC) P2_Step1->P2_Step2 P3_Step1 Encapsulation (Fill pellets into capsules) P2_Step2->P3_Step1 P3_Step2 In-Vitro Dissolution P3_Step1->P3_Step2 P3_Step3 Compare f1/f2 vs. Reference P3_Step2->P3_Step3

Limitations & Further Research

  • Lack of Granulation Detail: The search results specify the use of extrusion-spheronization but do not detail the preceding wet granulation step, such as the type and quantity of granulating liquid used [1].
  • Specific Equipment Settings: Critical spheronization parameters like extruder screen size, spheronizer rotational speed, and processing time are not provided in the available sources.
  • Scale-Up Considerations: A market report notes that scaling from laboratory to production scale requires careful consideration of equipment type (e.g., centrifugal disc vs. friction plate) and configuration (batch vs. continuous) [4], but specific guidance for this compound is unavailable.

To complete your detailed protocol, I suggest you:

  • Consult General Handbooks on pharmaceutical pelletization for standard parameters on extrusion-spheronization (e.g., typical spheronizer speeds of 500-2000 rpm and times of 1-10 minutes).
  • Perform DOE Studies to experimentally determine the optimal levels of key formulation and process variables for your specific equipment and raw materials.

References

Comprehensive HPLC Analysis of Flavoxate HCl: Mobile Phase Optimization and Analytical Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Flavoxate HCl and Analytical Challenges

This compound hydrochloride (FLX) is a pharmaceutical compound with direct action on the smooth muscles of the urinary tract, functioning primarily as a phosphodiesterase inhibitor and exhibiting moderate calcium antagonistic activity. Chemically, it is designated as 3-methylflavone-8-carboxylic acid β-piperidinoethyl ester hydrochloride (C₂₄H₂₆ClNO₄, molecular weight: 427.93) [1]. This compound HCl presents several analytical challenges due to its susceptibility to hydrolysis under various conditions, leading to the formation of degradation products, primarily 3-methylflavone-8-carboxylic acid (MFA) [2] [3]. Additionally, the compound's metabolism in biological systems results in MFA as the primary active metabolite, necessitating reliable methods for its quantification in biological fluids for pharmacokinetic studies [4] [5].

The selection of an appropriate mobile phase in HPLC analysis is critical for achieving optimal separation, resolution, and detection of this compound HCl and its related compounds. This comprehensive review consolidates and evaluates various HPLC methods reported in the literature, focusing specifically on mobile phase optimization for different analytical applications, including pharmaceutical quality control, stability studies, and bioanalytical assessments. By comparing the performance characteristics of different mobile phase systems, this application note provides structured guidance for researchers and analytical scientists in selecting the most appropriate chromatographic conditions for their specific analytical needs.

Mobile Phase Composition and Optimization Strategies

Fundamental Chemical Properties and Stability Considerations

This compound HCl possesses a complex molecular structure featuring both ester and basic functional groups that influence its chromatographic behavior and stability profile. The compound is particularly susceptible to hydrolytic degradation, especially under alkaline conditions, where the ester linkage undergoes cleavage to form 3-methylflavone-8-carboxylic acid (MFA) [2]. This degradation pathway necessitates careful consideration during method development, as the analytical method must effectively separate the parent compound from its degradation products. Additionally, the pH-dependent ionization of both the hydrolytic product and the parent compound significantly impacts their retention characteristics in reversed-phase chromatography systems, making pH control through appropriate buffer selection an essential aspect of mobile phase optimization [6].

The structural features of this compound HCl also contribute to its absorption characteristics, with optimal UV detection typically achieved between 218-229 nm for pharmaceutical formulations and 220 nm for metabolite analysis [4] [1] [2]. For methods requiring higher sensitivity or specificity, detection at 325 nm has been employed in conjunction with micellar mobile phases [7]. Understanding these fundamental chemical properties provides the foundation for rational mobile phase selection and optimization, ensuring adequate separation, appropriate retention, and accurate quantification of this compound HCl and its related compounds across various sample matrices.

Comprehensive Mobile Phase Compositions for Different Applications

Table 1: Comparison of HPLC Mobile Phase Compositions for this compound HCl Analysis

Application Context Mobile Phase Composition Stationary Phase Detection Key Performance Metrics
Pharmaceutical Formulations Acetonitrile:0.1% formic acid (75:25, v/v) [1] Eclipse C18 (150 × 4.6 mm, 5 μm) UV 218 nm LOD: 0.23 μg/mL, LOQ: 0.69 μg/mL, Linear range: 1-250 μg/mL
Stability-Indicating Assay 0.15M SDS:15% n-propanol:0.3% TEA:0.02M H₃PO₄ (pH 2.5) [7] BDS Hypersil Phenyl (250 × 4.6 mm, 5 μm) UV 325 nm Linear range: 2-40 μg/mL, LOD: 0.40 μg/mL
Metabolite Analysis (Urine) Acetonitrile-12mM ammonium acetate (40:60, v/v, pH 4.0) [4] Phenomenex CN column UV 220 nm Linear range: 0.3-25 μg/mL, LOD: 0.056 μg/mL
Hydrolytic Degradation Studies Acetonitrile-12mM ammonium acetate (45:55, v/v, pH 4.0) [2] CN column UV 220 nm Suitable for kinetic studies, activation energy calculation
Bulk & Tablet Analysis Acetonitrile:methanol:0.15M sodium perchlorate (17:35:48 v/v, pH 3) [8] Zorbax XDB-C18 (4.6×150mm, 5μm) UV 229 nm Linear range: 0.03-7.5 μg, Accuracy: 101.18-101.28%

The diversity in mobile phase compositions highlighted in Table 1 demonstrates the adaptability of HPLC methods for various analytical scenarios. For routine pharmaceutical analysis of bulk drug and tablet formulations, simplified mobile phases consisting of acetonitrile and acidified water provide excellent chromatographic performance with minimal preparation time [1]. The use of acid modifiers such as formic acid serves dual purposes: controlling the ionization state of analytes for optimal retention and suppressing silanol interactions that could cause peak tailing [6]. When developing methods for stability-indicating assays, more specialized mobile phases incorporating surfactants like sodium dodecyl sulphate (SDS) in micellar liquid chromatography provide enhanced separation of degradation products while aligning with green chemistry principles by reducing organic solvent consumption [7].

For analyses focusing on the major metabolite MFA in biological fluids, mobile phases incorporating volatile buffers such as ammonium acetate facilitate effective separation from endogenous matrix components while allowing direct injection of urine samples without extensive pretreatment [4] [3]. The slightly acidic pH (4.0) of these mobile phase systems enhances peak symmetry and improves resolution between the metabolite and potential interferences. In degradation studies aimed at understanding the hydrolytic behavior of this compound HCl, ammonium acetate-based mobile phases provide the necessary buffering capacity to maintain consistent chromatographic performance across extended analysis times, enabling accurate kinetic profiling [2].

Analytical Applications and Methodologies

Metabolite Analysis in Biological Fluids

The analysis of 3-methylflavone-8-carboxylic acid (MFA), the primary active metabolite of this compound HCl, presents unique challenges due to the complex biological matrices involved. Research indicates that this compound undergoes rapid and complete metabolism to MFA following oral administration, with traces only of the parent compound detectable in blood [5]. This metabolic profile necessitates highly sensitive and specific methods for quantifying MFA in biological fluids to support pharmacokinetic and bioequivalence studies. The development of a reliable HPLC method for MFA quantification in human urine employs a mobile phase consisting of acetonitrile and 12 mM ammonium acetate (40:60, v/v) adjusted to pH 4.0, which enables direct injection of urine samples without extraction procedures [4] [3]. This method achieves complete separation of MFA from endogenous urinary components within 3 minutes, with a limit of detection of 0.056 μg/mL and a linear range of 0.3-25 μg/mL, making it suitable for excretion pattern studies.

For plasma matrix analysis, a more specialized approach incorporates nifedipine as an internal standard and utilizes a reversed-phase C18 column with a mobile phase containing 30% acetonitrile in 25 mM phosphate buffer (pH 3.5) [5]. This method demonstrates excellent precision with inter-day and intra-day coefficients of variation below 7.2%, and a quantification limit sufficient to detect plasma concentrations following therapeutic dosing. The successful application of these methods to bioequivalence studies highlights their validity for regulatory assessments, with the added advantage of using the metabolite rather than the parent compound for comparative evaluations of different formulations [5].

Stability-Indicating Methods

Stability-indicating methods for this compound HCl must effectively separate the parent compound from its degradation products, particularly those formed under hydrolytic stress conditions. A green HPLC approach utilizing micellar mobile phases containing 0.15 M sodium dodecyl sulphate, 15% n-propanol, 0.3% triethylamine, and 0.02 M orthophosphoric acid (pH 2.5) has demonstrated excellent capability in resolving this compound HCl from its stress-induced degradation products [7]. This method aligns with green analytical chemistry principles by significantly reducing organic solvent consumption while maintaining robust performance characteristics, including a linear range of 2.0-40.0 μg/mL and successful application to commercial tablet formulations.

Another stability-indicating approach employs a cyanopropyl (CN) stationary phase with a mobile phase of acetonitrile-12 mM ammonium acetate (45:55, v/v, pH 4.0) to monitor the hydrolytic degradation of this compound HCl under various pH conditions [2]. This method not only separates the parent compound from its major hydrolysis product but also resolves process-related impurities such as 3-methylflavone-8-carboxylic acid ethyl ester. The application of this methodology to kinetic studies has enabled the determination of activation energy for the hydrolytic process and the establishment of pH-rate profiles, providing valuable insights into the compound's stability behavior across the physiological pH range [2].

Table 2: Method Validation Parameters for Different HPLC Applications

Validation Parameter Pharmaceutical Formulations [1] Metabolite in Urine [4] Stability-Indicating [7] Plasma Analysis [5]
Linearity Range 1-250 μg/mL 0.3-25 μg/mL 2-40 μg/mL 0.1-10 μg/mL
Accuracy (% Recovery) 97.4-101.3% Not specified 99.80 ± 1.41% 98.2-102.1%
Precision (% RSD) Intra-day: 0.05-0.43%, Inter-day: 0.15-0.65% Not specified <2% Intra-day: <5.2%, Inter-day: <7.2%
LOD 0.23 μg/mL 0.056 μg/mL 0.40 μg/mL 0.03 μg/mL
LOQ 0.69 μg/mL Not specified Not specified 0.1 μg/mL
Robustness Changes in extraction time, mobile phase composition, flow rate, wavelength Not specified Changes in temperature, pH, organic modifier Not specified

Experimental Protocols

Standard and Sample Preparation Procedures

For pharmaceutical formulations (tablets), accurately weigh and powder twenty tablets. Transfer a quantity equivalent to 10 mg of this compound HCl to a 10 mL volumetric flask, add approximately 8 mL of mobile phase, and sonicate for 10 minutes to ensure complete dissolution. Dilute to volume with mobile phase and mix thoroughly. Filter the solution through a 0.45 μm nylon membrane filter before injection [1]. For standard solution preparation, accurately weigh 10 mg of this compound HCl reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with mobile phase to obtain a stock solution of 1 mg/mL. Prepare working standards by appropriate dilution of the stock solution with mobile phase to reach the desired concentrations for calibration [1].

For biological fluid analysis (urine), the sample preparation is significantly simplified when using the method with direct injection. Centrifuge urine samples at 10,000 rpm for 5 minutes to remove particulate matter, and inject the supernatant directly into the HPLC system [4] [3]. For plasma samples, add the internal standard (nifedipine) to 1 mL of plasma, followed by protein precipitation with acetonitrile. Vortex mix for 30 seconds, centrifuge at 14,000 rpm for 10 minutes, and evaporate the supernatant under nitrogen at 40°C. Reconstitute the residue with 200 μL of mobile phase and inject into the HPLC system [5].

Chromatographic Conditions and System Setup

Table 3: Detailed Chromatographic Conditions for Different Applications

Parameter Pharmaceutical Formulations [1] Metabolite in Urine [4] Stability-Indicating [7] Rapid Assay [1]
Column Eclipse C18 (150 × 4.6 mm, 5 μm) Phenomenex CN column BDS Hypersil Phenyl (250 × 4.6 mm, 5 μm) Zorbax Eclipse XDB-C18 (150 × 4.6 mm, 5 μm)
Mobile Phase Acetonitrile:0.1% formic acid (75:25, v/v) Acetonitrile-12mM ammonium acetate (40:60, v/v, pH 4.0) 0.15M SDS:15% n-propanol:0.3% TEA:0.02M H₃PO₄ (pH 2.5) Acetonitrile:0.1% formic acid (75:25, v/v)
Flow Rate 0.8 mL/min 1.5 mL/min 1.0 mL/min 0.8 mL/min
Detection UV 218 nm UV 220 nm UV 325 nm UV 218 nm
Injection Volume 20 μL 20 μL 20 μL 20 μL
Temperature Ambient Ambient 40°C Ambient
Run Time ~5 minutes ~3 minutes ~15 minutes ~5 minutes

The following workflow illustrates the method development process for this compound HCl HPLC analysis:

Start Start Method Development SampleType Define Sample Type Start->SampleType API API/Formulation SampleType->API Biological Biological Fluid SampleType->Biological Stability Stability Study SampleType->Stability Simple Simple Acidified Acetonitrile/Water API->Simple Buffer Buffered System (Ammonium Acetate) Biological->Buffer Micellar Micellar System (SDS-based) Stability->Micellar MobilePhase Select Mobile Phase System C18 C18 Column Simple->C18 CN CN Column Buffer->CN Phenyl Phenyl Column Micellar->Phenyl Column Select Column Optimization Optimize Parameters C18->Optimization CN->Optimization Phenyl->Optimization pH pH Adjustment Optimization->pH Ratio Solvent Ratio Optimization->Ratio Flow Flow Rate Optimization->Flow Temp Temperature Optimization->Temp Validation Method Validation pH->Validation Ratio->Validation Flow->Validation Temp->Validation Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity Application Routine Application Linearity->Application Accuracy->Application Precision->Application Specificity->Application

Method Selection Guide and Conclusion

Strategic Method Selection Based on Analytical Needs

Selecting the most appropriate HPLC method for this compound HCl analysis requires careful consideration of the specific analytical objectives and sample characteristics. For routine quality control of pharmaceutical formulations, the method utilizing acetonitrile:0.1% formic acid (75:25, v/v) with a C18 column provides an excellent balance of speed, sensitivity, and simplicity [1]. This method offers rapid analysis (approximately 5 minutes per run) with minimal mobile phase preparation requirements, making it ideal for high-throughput environments. When method transferability and robustness are primary concerns, simpler binary solvent systems with linear gradient segments enhance method reliability across different instruments and laboratories [6].

For metabolite studies or analysis of degradation products, methods incorporating volatile buffers such as ammonium acetate facilitate effective separation of related compounds while maintaining compatibility with various detection systems [4] [2]. When developing stability-indicating methods, the micellar liquid chromatographic approach provides superior environmental friendliness through reduced organic solvent consumption while maintaining effective separation of stress-induced degradation products [7]. Additionally, the direct injection capability of certain biological fluid methods significantly simplifies sample preparation, reduces analysis time, and minimizes potential analyte loss during extraction procedures [4] [3].

Mobile Phase Optimization and Troubleshooting

Successful implementation of HPLC methods for this compound HCl requires attention to critical mobile phase parameters that significantly impact chromatographic performance. The pH of the mobile phase represents one of the most influential factors, particularly for ionizable compounds like this compound HCl and its metabolite MFA. Maintaining consistent pH through appropriate buffer selection is essential for achieving reproducible retention times and consistent resolution [6]. For methods employing mass spectrometric detection, volatile mobile phase additives such as formic acid, acetic acid, or ammonium acetate/formate are essential to prevent ion source contamination and maintain detection sensitivity [6].

Common issues encountered during method implementation include peak tailing, which can often be mitigated through the addition of acidic modifiers to suppress silanol interactions, and retention time drift, which is frequently addressed through adequate mobile phase buffering [1] [6]. Baseline noise or ghost peaks may indicate the need for more thorough mobile phase degassing or the use of higher purity solvents. When transferring methods between different instrumentation, minor adjustments to organic modifier ratios or flow rates may be necessary to compensate for differences in system dwell volumes and mixing efficiency [9]. Through systematic optimization of these parameters, robust and reliable HPLC methods can be developed for the accurate quantification of this compound HCl across various analytical contexts.

References

improving Flavoxate HPLC retention time peak resolution

Author: Smolecule Technical Support Team. Date: February 2026

Flavoxate HPLC Analysis Methods: A Comparative Summary

The table below summarizes validated chromatographic conditions from the literature to provide a starting point for method development and troubleshooting.

Method Focus / Analyte Stationary Phase Mobile Phase (v/v/v) Flow Rate (mL/min) Detection Retention Time (min) Key Application / Note
This compound HCl (Bulk/Tablets) [1] [2] Eclipse C18 (150 mm x 4.6 mm, 5 µm) Acetonitrile : 0.1% Formic Acid (75:25) 0.8 UV @ 218 nm 1.44 Rapid analysis; uses Ibuprofen as Internal Standard
This compound & Metabolite (MFCA) in Plasma [3] Not specified in excerpt Not fully detailed in excerpt Not specified LC-MS/MS Not specified Simultaneous quantification in human plasma for bioequivalence
Stability-Indicating (Micellar) [4] BDS Hypersil Phenyl (250 mm x 4.6 mm, 5 µm) 0.15M SDS : n-Propanol : TEA (85:15:0.3) 1.0 UV @ 325 nm Not specified "Green" method; good for separating drug from degradation products
Stability-Indicating (Gradient) [5] Inertsil ODS-3V (150 mm x 4.6 mm, 5 µm) Gradient of Solvent A and B 1.0 UV @ 293 nm Not specified Designed for estimation of impurities in formulations

Troubleshooting Guide: Common Issues & Solutions

Here are solutions to specific problems that can affect retention time and peak resolution.

Problem 1: Poor or Inconsistent Retention

A weakly retained peak (low retention time, k') can indicate issues with the drug's interaction with the column.

  • Potential Solution: Strengthen the Hydrophobic Interaction
    • Adjust Mobile Phase Polarity: Increase the retention time by using a less polar organic solvent or decreasing the percentage of organic modifier (e.g., acetonitrile or methanol) in the mobile phase [6].
    • Use Ion-Pairing: For basic compounds like this compound, adding 0.1% formic acid to the aqueous component of the mobile phase can help suppress silanol interactions and improve peak shape and retention [1] [7].
    • Consider Chaotropic Additives: In chaotropic chromatography, adding salts like perchlorate can enhance the retention of basic drugs by modifying the mobile phase [8].
Problem 2: Poor Peak Shape (Tailing or Fronting)

Asymmetric peaks often result from secondary interactions between the analyte and active sites on the stationary phase.

  • Potential Solution: Mask Silanol Groups
    • Add a Competing Base: Incorporate a small percentage (e.g., 0.3% triethylamine) into the mobile phase. TEA competes with the drug for binding sites on the silica surface, leading to a sharper, more symmetrical peak [9] [4].
    • Use a Low-pH Buffer: Operating at an acidic pH (e.g., pH 2.5-3.0 using ortho-phosphoric acid) helps protonate residual silanols, reducing their negative charge and interaction with basic compounds [1] [4].
Problem 3: Appearance of Extra Peaks

Extra peaks can originate from the sample itself or from degradation.

  • Potential Solution: Investigate Stability and Specificity
    • Perform a Stability Study: this compound is known to degrade under stress conditions (acid, base, oxidation). A stability-indicating method is essential to ensure the main peak is resolved from its degradation products [5] [4].
    • Employ a Specific Detection Method: If using UV detection, ensure the method is validated for specificity. Switching to LC-MS/MS, as done in one study, can provide superior specificity by detecting ions unique to this compound and its metabolite [3].

Experimental Protocol: A Recommended Starting Method

This protocol, adapted from a published study, provides a robust foundation for analyzing this compound in bulk and tablet formulations [1] [2].

  • 1. Instrument and Column:
    • HPLC System: Agilent 1200 series or equivalent.
    • Column: Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm).
  • 2. Mobile Phase:
    • Prepare a mixture of Acetonitrile and 0.1% Formic Acid in water in a 75:25 ratio.
    • Filter through a 0.45 µm membrane and degas before use.
  • 3. Chromatographic Conditions:
    • Flow Rate: 0.8 mL/min
    • Detection Wavelength: 218 nm
    • Injection Volume: 20 µL
    • Column Temperature: Ambient (~25°C)
    • Internal Standard: Ibuprofen (optional, for improved precision)
  • 4. Sample Preparation:
    • Weigh and powder tablets.
    • Dissolve an amount equivalent to 10 mg of this compound HCl in 10 mL of mobile phase with sonication.
    • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Frequently Asked Questions (FAQs)

  • Q1: What is a "green" alternative to conventional HPLC for this compound analysis?

    • A1: Micellar Liquid Chromatography (MLC) is an excellent green alternative. It uses a mobile phase containing surfactants like Sodium Dodecyl Sulphate (SDS) instead of large volumes of toxic organic solvents. One study successfully used 0.15M SDS with 15% n-propanol to analyze this compound and its degradation products, reducing environmental impact [4].
  • Q2: Why is my this compound peak co-eluting with another peak, and how can I resolve it?

    • A2: Co-elution can happen if the method lacks specificity for your sample matrix. To improve resolution:
      • Optimize the Gradient: If using a gradient method [5], fine-tune the slope and composition of the gradient to better separate closely eluting compounds.
      • Change the Column: Switching to a different stationary phase, such as a phenyl column used in the micellar method [4], can alter selectivity and resolve co-eluting peaks that a C18 column cannot.
  • Q3: How can I quickly check if my HPLC system is suitable for this compound analysis before running samples?

    • A3: Always perform a System Suitability Test (SST). Prepare a standard solution of this compound (e.g., 100 µg/mL) and make several injections. The test is passed if key parameters are within limits, for example: %RSD of peak area for repeated injections < 2%, tailing factor < 2.0, and theoretical plates > 2000 [3] [1].

Method Optimization & Troubleshooting Workflow

The following diagram outlines a logical, step-by-step approach to diagnosing and resolving common HPLC issues.

Start Start: Poor Peak Resolution Step1 Check System Suitability (Precision, Tailing, Plate Count) Start->Step1 Step2 Issue Identified? Step1->Step2 Step2->Step1 Yes, recalibrate Step3 Optimize Mobile Phase (Adjust organic %, Add acid/TEA) Step2->Step3 No Step4 Problem Solved? Step3->Step4 Step5 Verify Method Specificity (Check for degradation/impurities) Step4->Step5 No End Method is Robust Step4->End Yes Step6 Problem Solved? Step5->Step6 Step7 Change Column/Technique (e.g., Phenyl column, MLC) Step6->Step7 No Step6->End Yes Step7->End

References

Flavoxate degradation products identification analysis

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: Flavoxate Hydrochloride

The table below summarizes the key identification and chemical data for this compound hydrochloride, which is essential for any analytical method development [1].

Property Value
CAS Number 3717-88-2 [1]
Molecular Formula C₂₄H₂₆ClNO₄ [1]
Molecular Weight 427.92 g/mol [1]
SMILES Cl.Cc1c(oc2c(cccc2C(=O)OCCN2CCCCC2)c1=O)c1ccccc1 [1]
Purity 99.78% [1]
Aliases This compound HCl, DW61, Rec-7-0040, NSC-114649, 盐酸黄酮哌酯 [1]

Graphviz Diagram for an Analytical Workflow

For a technical support resource, a clear visual of the experimental workflow is very helpful. The following Graphviz code generates a flowchart for a stability-indicating method development process.

Stability-Indicating Method Development Workflow

workflow Start Start: Method Development A Stress Study Design (Forced Degradation) Start->A Step 1 B Sample Analysis (HPLC-UV/DAD) A->B Step 2 C Peak Purity Analysis B->C Step 3 D Degradant Identification (LC-MS) C->D If degradants are impure E Method Validation C->E If peak is pure D->E End Report Conclusion E->End

This diagram outlines the key stages, highlighting critical checks for peak purity and the path for identifying degradation products.

Technical FAQs & Troubleshooting Guides

Based on common analytical challenges, here are some frequently asked questions and troubleshooting tips.

FAQ: Method Development
  • Q1: What are the primary forced degradation conditions to consider for this compound?

    • A: While specific studies on this compound were not found, standard stress conditions per ICH guidelines Q1A(R2) and Q1B should be applied. These typically include:
      • Acidic & Basic Hydrolysis: Treatment with 0.1-1M HCl/NaOH at elevated temperatures (e.g., 60°C).
      • Oxidative Stress: Exposure to 0.1-3% hydrogen peroxide at room temperature.
      • Thermal Degradation: Solid and solution state stability at high temperatures (e.g., 70°C).
      • Photolytic Stability: Exposure to UV and visible light as per ICH Q1B.
  • Q2: How can I ensure my HPLC method is "stability-indicating"?

    • A: A core requirement is demonstrating the method's ability to separate degradants from the main analyte and from each other (specificity). The most critical proof is:
      • Peak Purity Analysis: Using a Photodiode Array Detector (DAD), demonstrate that the chromatographic peak for this compound is spectrally pure, even in heavily degraded samples. This confirms that no co-eluting degradants are hidden under the main peak [2].
Troubleshooting Guide: Common HPLC/LC-MS Issues
Problem Potential Cause Suggested Solution

| Poor Peak Shape (Tailing) | - Silanol activity on C18 column.

  • Incorrect pH of mobile phase. | - Use a base-deactivated or charged surface column.
  • Adjust mobile phase pH to 1-2 units away from the analyte's pKa. | | Low Mass Recovery in Stress Study | - Adsorption to vials/filters.
  • Excessive degradation. | - Use silanized glassware or low-adsorption filters.
  • Optimize stress conditions (time, temperature). | | Inconsistent LC-MS Results | - Ion suppression.
  • Non-volatile buffers. | - Improve sample cleanup to remove interferents.
  • Use volatile buffers (e.g., ammonium formate/acetate). |

References

optimizing Flavoxate extended release dissolution profile

Author: Smolecule Technical Support Team. Date: February 2026

Flavoxate ER Formulation Strategies

The table below summarizes key formulation approaches as documented in recent research and patents.

Formulation Type Polymer System / Technology Composition & Key Features Optimized Release Profile / Performance
Coated Pellets in Capsules [1] Ethyl Cellulose (EC) & HPMC (as release modifiers) Pellets prepared via extrusion-spheronization, then coated with EC and HPMC in a 1:1 ratio. Similarity factor (f2) of 64.6 against reference product (Urispas); near-zero-order kinetics [1].
Matrix Tablets [2] HPMC & Acidifiers (e.g., Citric, Tartaric Acid) A controlled-release matrix using HPMC as a gel-forming polymer and acidifiers to modulate micro-environmental pH [2]. Provides a 12-24 hour controlled release; robust to physiological variations [2].
Multi-Unit & Layered Systems [3] HPMC, Polyox, MCC Bilayer/multi-layer tablets, coated mini-tablets, or MUPS (Multiple Unit Pellet System) designed for biphasic release [3]. Aims for a biphasic profile: initial immediate release followed by sustained release to reduce dosing frequency [3].

Frequently Asked Questions & Troubleshooting

Here are solutions to common challenges encountered during the development of this compound ER dosage forms.

Q1: How can I prevent incomplete drug release or failure to achieve 12-24 hour duration?
  • Probable Cause: Poor solubility of this compound in the intestinal environment.
  • Solutions:
    • Incorporate pH Modifiers: Add organic acids like citric acid or tartaric acid to the matrix. This creates an acidic micro-environment within the formulation as it hydrates, enhancing the dissolution of the weakly basic drug [2].
    • Select Hydrophilic Polymers: Use gel-forming polymers like HPMC. They create a hydrated gel layer through which the drug diffuses, making the release less dependent on the drug's inherent solubility [2].
    • Consider Multi-Unit Systems: Develop pellets or MUPS. These systems disperse freely in the GI tract, reducing the impact of variable gastric emptying and providing more consistent release profiles [3].
Q2: My formulation exhibits "dose dumping" or an initial burst release. How can I control it?
  • Probable Cause: Inadequate or insufficient polymer coating on pellets, or a non-optimized matrix that fails to form a robust gel structure quickly.
  • Solutions:
    • Optimize Coating Formulation: For pellet systems, ensure a sufficient coating level with a blend of water-insoluble (e.g., Ethyl Cellulose) and water-soluble (e.g., HPMC) polymers. The 1:1 ratio of EC:HPMC has been demonstrated to provide a balanced, sustained release [1].
    • Use Combination Matrices: A matrix combining different viscosity grades of HPMC can better control the initial hydration and gel formation rate.
    • Adopt Layered Designs: A bilayered tablet with an immediate-release layer and a sustained-release layer can provide the desired initial dose without overloading the ER mechanism [3].
Q3: The dissolution profile is inconsistent between batches. How can I improve reproducibility?
  • Probable Cause: Variability in the manufacturing process, particularly during pellet formation and coating.
  • Solutions:
    • Standardize Pelletization: The extrusion-spheronization process is highly effective for producing uniform, spherical pellets with a narrow size distribution, which is critical for consistent coating and release [1].
    • Implement Process Controls: Strictly control critical process parameters during extrusion (screw speed, feed rate), spheronization (plate speed, time), and coating (spray rate, inlet air temperature, pan speed).
    • Leverage Predictive Models: Explore the development of Predictive Dissolution Models (PDMs). These models use fast at-line measurements (e.g., NIR spectroscopy) to predict dissolution profiles, enabling real-time release testing and significantly accelerating batch release once validated [4].

Experimental Protocol: Developing Coated ER Pellets

The following diagram outlines a systematic workflow for developing extended-release pellets, a highly effective approach for this compound.

G Start Start: Formulation Development S1 1. Core Pellet Preparation (Extrusion-Spheronization) Start->S1 S2 2. Drug Layer Application (by solution layering) S1->S2 S1_detail Excipient: MCC, Dicalcium Phosphate Binder: Eudragit NE30D S1->S1_detail S3 3. Functional Coating (with EC/HPMC polymer blend) S2->S3 S2_detail Binder: Methocel (HPMC) Target: Achieve uniform drug load S2->S2_detail S4 4. In-Vitro Dissolution S3->S4 S3_detail Key: EC to HPMC 1:1 ratio Target: Control release kinetics S3->S3_detail S5 5. Data Analysis & Model Fitting S4->S5 S4_detail Apparatus: USP Type I (basket) or II (paddle) Media: pH-progression (e.g., 0.1N HCl to pH 6.8) S4->S4_detail End Scale-Up & Validation S5->End S5_detail Fit to: Zero-order, First-order, Higuchi, Korsmeyer-Peppas models Calculate f1 (difference) and f2 (similarity) S5->S5_detail

Workflow for Developing this compound ER Coated Pellets

Core Pellet Preparation (Extrusion-Spheronization) [1]
  • Objective: Create inert, spherical starter seeds.
  • Method:
    • Blending: Mix excipients like Microcrystalline Cellulose (MCC) and Dicalcium Phosphate. A binder like Eudragit NE30D can be added.
    • Wet Massing: Add a suitable solvent (e.g., water/ethanol) to form a wet mass with optimal plasticity.
    • Extrusion: Pass the wet mass through an extruder to form cylindrical strands of uniform diameter.
    • Spheronization: Place the extrudates in a spheronizer where friction forces break and round them into uniform pellets.
    • Drying: Dry the pellets in an oven or fluid bed dryer.
Drug Layer Application [1]
  • Objective: Uniformly coat the inert cores with this compound HCl.
  • Method:
    • Prepare a drug solution or suspension using a binder like Methocel (HPMC).
    • Load the pellets into a fluidized bed coater (bottom-spray/Wurster configuration) or a coating pan.
    • Spray the drug solution onto the pellets under controlled conditions to build up the drug layer evenly.
Functional Coating [1]
  • Objective: Apply a polymer membrane to control the drug release rate.
  • Method:
    • Prepare a coating dispersion containing a blend of Ethyl Cellulose (EC), a water-insoluble polymer that forms the release-controlling membrane, and HPMC, a pore-former that modulates permeability.
    • Continue using the fluidized bed coater to apply this functional coating onto the drug-loaded pellets. The 1:1 ratio of EC:HPMC is a proven starting point for optimization [1].
In-Vitro Dissolution Testing [1]
  • Objective: Characterize the drug release profile.
  • Method:
    • Use USP Apparatus I (Basket) or II (Paddle). A common protocol involves a pH-progression method (e.g., 2 hours in 0.1N HCl, then in phosphate buffer pH 6.8) to simulate GI conditions.
    • Withdraw samples at predetermined time points and analyze drug concentration using HPLC or UV-Vis spectroscopy.
Data Analysis & Model Fitting [1]
  • Objective: Understand the release kinetics and compare with the reference product.
  • Method:
    • Model Fitting: Fit the dissolution data to various kinetic models (Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to identify the drug release mechanism.
    • Similarity Analysis: Calculate the difference factor (f1) and similarity factor (f2) to compare your profile with the reference product (e.g., Urispas). An f2 value between 50 and 100 suggests similarity [1].

References

Comparison of Rapid HPLC Methods for Flavoxate HCl

Author: Smolecule Technical Support Team. Date: February 2026

Method Feature Method 1: Ultra-Fast Assay [1] Method 2: Robust Formulation Analysis [2] Method 3: Metabolite Focus [3]
Retention Time ~1.44 minutes ~2.43 minutes Under 3 minutes
Stationary Phase Zorbax Eclipse C18 (150 mm x 4.6 mm, 5 µm) Inertsil C18 (150 mm x 4.6 mm, 5 µm) Phenomenex CN Column
Mobile Phase Acetonitrile : 0.1% Formic Acid (75:25, v/v) Acetonitrile:Buffer (65:35, v/v) [2] Acetonitrile:12mM Ammonium Acetate (40:60, v/v, pH 4.0)
Flow Rate 0.8 mL/min Information missing 1.5 mL/min
Detection UV at 218 nm UV at 293 nm UV at 220 nm
Key Application Bulk & solid dosage forms Bulk form analysis Determination of main metabolite (MFA) in human urine

FAQs on Reducing Flavoxate HPLC Analysis Time

Here are answers to specific issues you might encounter during method development:

Q1: What are the most effective strategies to reduce run time for this compound HCl? The most effective strategies, as demonstrated by the methods above, are:

  • Increasing Organic Solvent Proportion: Using a higher ratio of organic solvent (like acetonitrile) in the mobile phase reduces the retention time by making the elution stronger [1].
  • Using Shorter Columns: All cited methods use a 150 mm column length, which is shorter than the traditional 250 mm, thereby reducing analysis time without significantly compromising resolution.
  • Optimizing Flow Rate: Adjusting the flow rate within the column's pressure limits can speed up the analysis, as seen in the method using 0.8 mL/min [1].

Q2: My this compound peaks are broad or tailing. How can I fix this? Broad or tailing peaks are often related to interactions of the analyte with the column or issues with the instrument setup.

  • Cause 1 (Column Interaction): Basic compounds like this compound can interact with acidic silanol groups on the silica stationary phase.
    • Solution: Use high-purity (Type B) silica columns or specially shielded phases. You can also add a competing base like triethylamine (TEA) to the mobile phase to minimize these interactions [4].
  • Cause 2 (Hardware Volume): The instrument's tubing, connector, and detector volume (extra-column volume) might be too large for the column.
    • Solution: Use capillaries with a small internal diameter (e.g., 0.13 mm for UHPLC) and ensure the total extra-column volume is minimal [4].

Q3: I am getting split or distorted peaks. What could be the cause? This is frequently a symptom of issues at the head of the column or with the sample solvent.

  • Cause 1 (Column Void or Blockage): A blocked frit or a void (channel) in the column packing material can cause peak splitting.
    • Solution: Replace the column or the pre-column frit. Always check that your operating conditions (especially pH) are within the column's specifications [4].
  • Cause 2 (Sample Solvent Strength): If your sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion upon injection.
    • Solution: Dissolve or dilute your sample in the starting mobile phase or a solvent of weaker strength to ensure proper focusing at the head of the column [4].

The following workflow summarizes the logical process for troubleshooting and optimizing your this compound HPLC method:

Start Start: Long Analysis Time Step1 Check Mobile Phase Increase % Organic Solvent Start->Step1 Step2 Verify Column Use Shorter Column (e.g., 150mm) Step1->Step2 Step3 Optimize Flow Rate Increase within Pressure Limits Step2->Step3 Step4 Problem Solved? Step3->Step4 Step5 Evaluate Peak Shape Step4->Step5 No End Method Optimized Step4->End Yes Step6A Broad/Tailing Peaks Step5->Step6A Step6B Split/Distorted Peaks Step5->Step6B Sol1 Use high-purity silica column or add triethylamine (TEA) Step6A->Sol1 Sol2 Dissolve sample in mobile phase Check/Replace column frit Step6B->Sol2 Sol1->Step4 Sol2->Step4

References

Methodologies for Excipient Compatibility Studies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes three common methodological approaches for conducting drug-excipient compatibility studies.

Method Key Principle Typical Procedure Key Advantages Key Limitations
Binary Mixture Study [1] Exposes intimate physical mixtures of drug and excipient to stress conditions. Prepare 1:1 (w/w) drug-excipient blends; charge at elevated temp (e.g., 40°C, 50°C) & humidity (e.g., 75% RH) with/without added water (5-20%); analyze via HPLC at intervals (e.g., 0, 1, 3 months) [2] [1]. Simple, high-throughput screening; identifies problematic excipients early. May not fully represent final formulation microenvironment.
Novel Vial-in-Vial Approach [2] Creates a controlled micro-environment for more realistic moisture exposure. Place drug-excipient blend in an open inner vial; place inner vial within a larger vial containing a saturated salt solution (to control RH); seal large vial and store at 40°C [2]. Allows excipients to absorb moisture based on inherent properties; more discriminating and realistic than adding water directly. Requires special vial setup.
Isothermal Microcalorimetry (IMC) [3] [4] Measures minute heat flows from physical/chemical interactions in real-time. Seal drug, excipient, and their mixture in ampoules; place in microcalorimeter at constant temp (e.g., 40°C, 50°C); monitor heat flow for days vs. theoretical non-interacting baseline [4]. Rapid results (days); highly sensitive; provides interaction thermodynamics. Complex data interpretation; cannot identify specific degradation products.

This workflow can help you select and sequence the appropriate methods for your compatibility study:

cluster_1 Initial Screening Phase cluster_2 In-Depth Investigation Start Start: Drug-Excipient Compatibility Study Method1 Binary Mixture Studies (High-Throughput) Start->Method1 Method2 Isothermal Microcalorimetry (IMC) (Rapid Screening) Start->Method2 Analysis HPLC Analysis Method1->Analysis Method2->Analysis Method3 Novel Vial-in-Vial Approach (Controlled Humidity) Method3->Analysis Decision Compatible? Analysis->Decision Decision->Method3 No / Requires Confirmation End End Decision:s->End Yes

Flavoxate Stability: Key Considerations

Understanding the inherent stability profile of this compound HCl is crucial for designing meaningful compatibility studies and interpreting their results.

  • Solid-State Stability: this compound HCl is generally highly stable in the solid state. One source indicates no significant degradation was observed after more than three years at room temperature under dry conditions. It also remains stable when exposed to elevated temperatures (60-80°C for 4 weeks), light, and high humidity (40°C/75% RH for 4 weeks) [5].
  • Solution-State Stability and Degradation Pathways: The primary instability of this compound occurs in aqueous solutions, where it undergoes pH-dependent hydrolysis of its ester functional group [5].
    • Degradation Products: Hydrolysis yields 3-methylflavone-8-carboxylic acid and 1-(2-hydroxyethyl)piperidine [5].
    • Degradation Conditions: The reaction is slow in acidic media but occurs rapidly at neutral to alkaline pH. For example, it has a half-life of about 60 minutes in pH 7.4 phosphate buffer at 37°C [5].
  • Excipient Compatibility Implications:
    • Moisture is Key: The main goal of compatibility testing should be to determine if excipients increase the moisture content of the formulation, thereby facilitating hydrolysis.
    • Microenvironmental pH: Excipients that create a local alkaline pH (e.g., some binders or disintegrants) could significantly accelerate the degradation of this compound, even in a solid dosage form [1].

Troubleshooting Common Experimental Issues

Here are answers to potential FAQs based on general principles of compatibility testing:

  • Q1: Why is there no degradation in my binary mixtures, but the final formulation fails stability?

    • A: Binary mixtures may not replicate the multi-component microenvironment of your final product. Use the vial-in-vial method for a more realistic assessment, as it allows for controlled moisture absorption that better simulates the final product [2]. Also, consider that processing (e.g., wet granulation) can introduce water and initiate interactions not seen in simple powder blends.
  • Q2: How can we speed up the compatibility screening process?

    • A: Isothermal Microcalorimetry (IMC) is an excellent tool for rapid preliminary screening. It can provide indications of potential incompatibility within days, allowing you to quickly eliminate problematic excipients before committing to long-term stability studies [3] [4].
  • Q3: Which excipients require careful evaluation with this compound HCl?

    • A: Based on its degradation pathway, you should be cautious with:
      • Highly hygroscopic excipients (e.g., some grades of crospovidone, starches), as they can increase the moisture content of the blend.
      • Excipients that impart alkaline pH (e.g., magnesium stearate as a lubricant, some diluents). It is critical to measure the microenvironmental pH of your blends to understand this risk [2] [1].

References

Flavoxate photostability testing ICH Q1B guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the purpose of ICH Q1B photostability testing? The purpose is to determine the intrinsic photosensitivity of a drug substance (like Flavoxate HCl) or product by evaluating its stability when exposed to light. This information is critical for defining appropriate packaging and storage conditions to ensure patient safety and product quality throughout its shelf life [1] [2] [3].

  • Q2: What are the minimum light exposure requirements for a confirmatory study? As per ICH Q1B, your samples must be exposed to light providing an overall illumination of not less than 1.2 million Lux hours and an integrated near ultraviolet energy of not less than 200 watt hours per square meter [1] [3].

  • Q3: What is a "dark control" and why is it necessary? A dark control is a duplicate of your test sample wrapped in aluminum foil to protect it from light. It is placed in the photostability chamber alongside the exposed sample. This control helps you distinguish between changes caused by light exposure and changes caused by other factors, such as the heat generated by the lamps inside the chamber [1].

  • Q4: Our this compound HCl sample showed degradation after testing. What are the next steps? If unacceptable degradation occurs, you must take steps to protect the product. This typically involves testing the product in its proposed marketing packaging. If the packaging provides sufficient protection, it is deemed acceptable. If not, you may need to reformulate the product or use more protective packaging [1].

Analytical Methods for this compound HCl Assay

While the search results lack specific photostability data for this compound HCl, they provide validated HPLC methods suitable for analyzing the drug after stress testing. The table below compares two methods you can adapt for quantifying this compound HCl and detecting its degradation products.

Parameter Method 1: RP-HPLC with UV Detection [4] Method 2: HPLC with Internal Standard [5]
Stationary Phase Inertsil C18 (150 mm × 4.6 mm, 5µm) Eclipse / Zorbax XBD-C18 (150 mm × 4.6 mm, 5µm)

| Mobile Phase | Buffer : Acetonitrile (650:350 v/v) • Buffer: 1-hexane sulphonic acid, OPA, TMA | Acetonitrile : 0.1% Formic Acid in Water (75:25 v/v) | | Flow Rate | Information not specified in result | 0.8 ml/min | | Detection Wavelength | 293 nm | 218 nm | | Injection Volume | Information not specified in result | 20 µl | | Retention Time | 2.43 min (for this compound HCl) | 1.44 min (for this compound HCl); 3.50 min (for Ibuprofen IS) | | Linearity Range | 800 - 1200 µg/ml | 1 - 250 µg/ml | | Key Application | Analysis of bulk drug substance | Determination in bulk and solid dosage forms |

Troubleshooting Common Experimental Issues

Here are solutions to common problems you might face during photostability testing:

  • Problem: Low recovery or unexpected degradation in both test and dark control samples.

    • Possible Cause: The heat inside the stability chamber is causing thermal degradation.
    • Solution: Ensure the chamber is properly calibrated to control temperature. The dark control is designed to identify this exact issue. If thermal degradation is confirmed, the study conditions (e.g., chamber temperature) may need to be re-evaluated [1].
  • Problem: Poor peak shape or resolution when analyzing this compound HCl and its degradants via HPLC.

    • Possible Cause: The chromatographic method is not optimized to separate the parent drug from its degradation products.
    • Solution: Re-develop or optimize the HPLC method to be "stability-indicating." The methods provided in Analytical Methods for this compound HCl Assay can serve as a starting point. Parameters like mobile phase composition, pH, and gradient program can be adjusted for better separation [4] [5].
  • Problem: Failing to meet the required ICH light exposure limits.

    • Possible Cause: Incorrect calibration of Lux/UV sensors or using lamps beyond their usable lifespan.
    • Solution: Regularly calibrate sensors and replace lamps according to the manufacturer's schedule to ensure they deliver the required energy output [3].

Experimental Workflow for Photostability Testing

The following diagram illustrates the logical workflow for conducting a confirmatory photostability study as per ICH Q1B guidelines.

Start Start Photostability Study Prepare Prepare Sample and Dark Control Start->Prepare Expose Expose to Minimum ICH Q1B Limits: • 1.2 million Lux hours • 200 W·h/m² UV Prepare->Expose Analyze Analyze Samples (Use HPLC methods from guide) Expose->Analyze Compare Compare Results vs. Dark Control Analyze->Compare Decision Significant Difference? Compare->Decision Accept Product is Photosensitive Define Protective Packaging Decision->Accept Yes Stable Product is Photostable Decision->Stable No End Document Results Accept->End Stable->End

A Note on Current Guidelines

The ICH Q1B guideline is currently under revision. In June 2025, the FDA issued a draft of a new, consolidated guideline titled "Q1 Stability Testing of Drug Substances and Drug Products" [6]. This draft aims to be a "one-stop shop" by integrating several existing guidelines, including Q1B [7] [6]. While the core principles of photostability testing are expected to remain, it is crucial to monitor the finalization and implementation timeline of this new guideline for future compliance.

References

Flavoxate solvent system optimization chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Documented HPLC Methods for Flavoxate HCl

The following table summarizes two established RP-HPLC methods for the determination of this compound HCl, providing a starting point for method development.

Parameter Method 1: Determination in Bulk & Tablets [1] [2] Method 2: Determination in Bulk Form [3]
Objective Quantification in bulk and solid dosage forms Quantification in bulk form
Stationary Phase Eclipse C18 column (150 mm × 4.6 mm, 5 µm) Inertsil C18 column (150 mm × 4.6 mm, 5µm)
Mobile Phase Acetonitrile : 0.1% Formic acid in water (75:25 v/v) Buffer* : Acetonitrile (650:350 v/v)
Flow Rate 0.8 mL/min (Not specified in excerpt)
Detection (UV) 218 nm 293 nm
Injection Volume 20 µL (Not specified in excerpt)
Column Temperature Ambient (Not specified in excerpt)
Internal Standard Ibuprofen (Not specified)
Retention Time 1.44 min (this compound), 3.50 min (Ibuprofen) 2.43 min (this compound)
Linearity Range 1 – 250 µg/mL 800–1200 µg/mL
LOD / LOQ 0.23 µg/mL / 0.69 µg/mL 83.14 µg/mL / 251.93 µg/mL
Key Application Rapid analysis for routine quality control Analysis of bulk drug substance

*Buffer Preparation for Method 2: Dissolve 3g of 1-hexane sulphonic acid in water. Add 3 ml of Orthophosphoric Acid (OPA) and 3 ml of Triethylamine (TEA). Make up to 1 liter with water [3].

Frequently Asked Questions (FAQs)

Q1: What is a rapid, validated HPLC method for analyzing this compound HCl in tablets? The method published by Journal of Young Pharmacists (2010) is a strong candidate [1] [2]. It uses a common C18 column, a simple mobile phase, and provides a very fast analysis time of under 4 minutes. It has been fully validated as per ICH guidelines for specificity, linearity, accuracy, and precision, making it suitable for routine quality control of tablets.

Q2: How can I improve the peak shape for this compound? Poor peak shape (tailing or fronting) is often related to mobile phase pH and silanol interactions. The cited methods successfully addressed this:

  • Use Acidic Mobile Phase: Method 1 uses 0.1% formic acid (pH ~3.0) which helps protonate the basic piperidino group in the this compound molecule, improving interaction with the C18 column and reducing tailing [1].
  • Use a Competing Amine: Method 2 uses triethylamine (TEA) in the buffer. TEA acts as a silanol blocker, occupying active sites on the silica surface and preventing them from interacting with the analyte, which significantly improves peak symmetry [3].

Q3: My analysis requires high sensitivity. What are the LOD and LOQ of these methods? For trace-level analysis, Method 1 is far superior, with a Limit of Detection (LOD) of 0.23 µg/mL and a Limit of Quantification (LOQ) of 0.69 µg/mL [1]. Method 2, with an LOD of 83.14 µg/mL, is designed for the analysis of bulk material at much higher concentrations [3].

Troubleshooting Common HPLC Issues

Here is a systematic workflow to diagnose and resolve frequent problems, integrating general principles with specifics from the this compound methods.

G cluster_peak Troubleshoot Peak Shape cluster_retention Troubleshoot Retention Time cluster_pressure Troubleshoot System Pressure cluster_noise Troubleshoot Baseline Noise Start Start: HPLC Issue Identified PeakShape Poor Peak Shape (Tailing/Broadening) Start->PeakShape Retention Retention Time Shift/Instability Start->Retention Pressure Abnormal System Pressure Start->Pressure Noise High Baseline Noise Start->Noise P1 Check Mobile Phase pH (Use acidic pH ~3.0 for this compound) PeakShape->P1 R1 Check mobile phase composition & degassing. Prepare fresh. Retention->R1 S1 High Pressure: Check for column blockage or inlet frit clogging Pressure->S1 S2 Low Pressure: Check for leaks, especially at pump and injector Pressure->S2 N1 Purge detector cell with strong solvent Noise->N1 P2 Add Silanol Blocker (e.g., 0.1-0.5% Triethylamine) P1->P2 P3 Ensure adequate column equilibration (>30 min) P2->P3 R2 Verify flow rate calibration R1->R2 R3 Ensure column thermostatting R2->R3 F1 Filter all samples & mobile phases through a 0.45 µm or 0.22 µm membrane S1->F1 S2->F1 N2 Degas mobile phases thoroughly (use helium sparging) N1->N2

Key Troubleshooting Actions
  • For Poor Peak Shape: The flowchart highlights the two most effective strategies from the literature for this compound. Adjusting mobile phase pH and adding triethylamine directly address silanol interactions, a common cause of tailing for basic compounds [1] [3].
  • For Retention Time Shifts: This is most often caused by inconsistencies in the mobile phase. Ensure it is prepared volumetrically with high-precision glassware and thoroughly degassed. Small variations in organic solvent ratio significantly impact retention [1] [4].
  • For Abnormal Pressure: A critical step is to filter all samples. The sample preparation for the tablet analysis in the referenced method explicitly includes filtration through a 0.45 µm nylon membrane to prevent column blockage [1].
  • For High Baseline Noise: Ensure mobile phases are degassed to prevent air bubbles in the detector flow cell. Also, allow the UV lamp and the entire system sufficient time to warm up and stabilize before starting a sequence.

Pro-Tips for Method Robustness

  • Internal Standard is Key: Method 1 uses Ibuprofen as an Internal Standard (IS). Using an IS corrects for minor variations in injection volume and mobile phase flow rate, greatly improving the precision and reliability of your quantitative results [1].
  • System Suitability Tests: Before running your analytical batch, always perform a system suitability test. Inject a standard solution (e.g., 100 µg/mL of this compound) several times and check that parameters like %RSD for peak area, tailing factor, and theoretical plates are within acceptable limits (e.g., %RSD < 2.0, Tailing ~1.0) as demonstrated in the validation data [1].
  • Consider the Metabolite for Urine Analysis: If you are analyzing biological samples like urine, note that this compound is rapidly metabolized to 3-Methylflavone-8-Carboxylic Acid (MFA). You would need a specific method, like one using a CN column and mass spectrometry-compatible buffers, for direct urine analysis [5].

References

Clinical Efficacy: Flavoxate vs. Active Comparators and Placebo

Author: Smolecule Technical Support Team. Date: February 2026

The following table synthesizes findings from a 2016 meta-analysis of 43 studies and other clinical trials, comparing Flavoxate's efficacy against other treatments and placebo for Overactive Bladder (OAB) symptoms [1] [2] [3].

Intervention Patient Population Key Efficacy Findings Reported Statistical Significance
This compound (200 mg, three to four times daily) [4] Adults and children >12 years with OAB, cystitis, prostatitis, urethritis [5] Significant improvement in urinary frequency, urgency, incontinence, nocturia, suprapubic pain, dysuria [6] [1]. Increases bladder volume capacity [6]. p < 0.05 vs. placebo and active comparators in meta-analysis [1].
Placebo Patients with OAB symptoms [1] Less improvement in OAB symptoms compared to this compound. This compound demonstrated "improved clinical efficacy" [1] [2].

| Phenazopyridine | 382 patients with prostatitis, cystitis, urethritis [3] | Satisfactory Response Rates: • All patients (non-prostatitis): 56% • Prostatitis patients: 31% | this compound showed superior satisfactory response rates (80% and 66%, respectively) [3]. | | Emepronium Bromide | Patients with urinary symptoms [6] [1] | this compound provided a greater increase in bladder volume capacity [6]. | this compound had "improved clinical efficacy" [1]. | | Propantheline | Patients with urinary symptoms [6] [1] | this compound provided a greater increase in bladder volume capacity [6]. | this compound had "improved clinical efficacy" [1]. |

Safety and Tolerability Profile

The same 2016 meta-analysis concluded that this compound is well-tolerated with a low incidence of side effects, and its overall safety profile is more favorable than its comparators [1] [6].

Safety Aspect Findings
Overall Safety "Almost negligible side effects" [1]; "overall more favourable safety profile than competitors" [6].
Common Side Effects Drowsiness, dryness of the mouth and throat [4]. These are typically anticholinergic effects and may lessen as the body adjusts to the medication.
Less Common Side Effects Blurred vision, constipation, difficult urination, dizziness, fast heartbeat, headache, nausea, nervousness, increased sensitivity to light [4].
Serious Adverse Effects/Risks Rare: confusion, eye pain, skin rash, sore throat with fever [4]. May worsen symptoms in patients with severe glaucoma, intestinal blockage, or urinary tract blockage [4].
Hepatotoxicity This compound has not been linked to liver enzyme elevations or clinically apparent liver injury [7].

Mechanism of Action: A Multi-Modal Spasmolytic Agent

This compound exerts its therapeutic effect through several pathways, contributing to relaxation of detrusor smooth muscle in the bladder.

G This compound This compound Subgraph1        Muscarinic Receptor AntagonismCompetitively blocks acetylcholineat M1, M2, M3 receptors     This compound->Subgraph1:title 1. Anticholinergic Subgraph2        L-type Calcium Channel BlockadeInhibits voltage-gated Ca²⁺ influxin detrusor myocytes (Ki=10μM)     This compound->Subgraph2:title 2. Calcium Antagonist Subgraph3        Phosphodiesterase (PDE) InhibitionIncreases cyclic AMP (cAMP) levels     This compound->Subgraph3:title 3. PDE Inhibitor Subgraph4        Local Anesthetic EffectDirect membrane-stabilizing action     This compound->Subgraph4:title 4. Local Anesthetic Outcome Reduced Detrusor Muscle Tone & Contraction Frequency Subgraph1:desc->Outcome Subgraph2:desc->Outcome Subgraph3:desc->Outcome Subgraph4:desc->Outcome

This diagram illustrates the multi-modal mechanism of action of this compound, which contributes to its spasmolytic effect on the bladder detrusor muscle [6] [5] [8].

  • Muscarinic Receptor Antagonism: this compound is a competitive antagonist at muscarinic acetylcholine receptors (M1, M2, M3), inhibiting the binding of acetylcholine and preventing cholinergic-mediated bladder contractions [5].
  • Calcium Channel Blockade: this compound directly inhibits L-type (Cav1.2) voltage-dependent calcium channels in human detrusor myocytes. This blockade, with a dissociation constant (Ki) of 10 μM, reduces calcium influx, a critical step for muscle contraction [8].
  • Phosphodiesterase (PDE) Inhibition: this compound inhibits phosphodiesterase enzymes, leading to an accumulation of cyclic AMP (cAMP). Elevated cAMP levels promote smooth muscle relaxation [6].
  • Local Anesthetic Effect: The drug possesses a direct membrane-stabilizing action that contributes to its spasmolytic properties [6] [5].

Experimental Protocols and Methodologies

For researchers, here are the key methodologies from the cited studies:

1. Clinical Trial Design for Symptom Relief

  • Objective: To compare the efficacy of this compound versus Phenazopyridine in patients with urinary tract disorders [3].
  • Design: Randomized clinical trials across nine centers.
  • Population: 382 patients with diagnoses of prostatitis, acute cystitis, urethritis, and/or trigonitis.
  • Intervention: this compound or Phenazopyridine for five days.
  • Outcome Measures: Overall satisfactory response rated by a physician after five days; symptom-severity evaluations (e.g., pain, urgency, frequency) at day two and day five [3].

2. In Vitro Tension Measurement

  • Objective: To study the direct spasmolytic effect of this compound on human detrusor muscle [8].
  • Tissue Preparation: Strips of human detrusor muscle were obtained from patients undergoing cystectomy (with ethical approval). Strips were mounted in organ baths containing physiological salt solution.
  • Induction of Contraction: Muscle contraction was induced by high-concentration Potassium (K+, 10-80 mM) solution.
  • Drug Application: Cumulative concentrations of this compound (100 nM to 30 μM) were added to the bath to observe concentration-dependent relaxation of pre-contracted muscle strips [8].

3. Whole-Cell Patch-Clamp Electrophysiology

  • Objective: To investigate the effects of this compound on L-type calcium currents in isolated human detrusor myocytes [8].
  • Cell Preparation: Freshly dispersed single detrusor myocytes were prepared from human bladder tissue.
  • Electrophysiology: The conventional whole-cell patch-clamp configuration was used. Voltage-dependent, nifedipine-sensitive inward Ba2+ currents (used as a surrogate for Ca2+ currents) were recorded.
  • Drug Application & Analysis: this compound was applied, and its effect on peak current amplitude and steady-state inactivation was analyzed. The dissociation constant (Ki) was calculated from concentration-response curves [8].

4. HPLC Analytical Method

  • Objective: To develop a precise and rapid method for determining this compound HCl in bulk and solid dosage forms [9].
  • Chromatographic Conditions:
    • Column: Zorbax eclipse XBD-C18 (150 mm × 4.6 mm, 5 μm).
    • Mobile Phase: Acetonitrile : 0.1% formic acid in water (75:25 v/v).
    • Flow Rate: 0.8 ml/min.
    • Detection: UV at 218 nm.
    • Internal Standard: Ibuprofen.
  • Validation: The method was validated for linearity (1-250 μg/ml), accuracy (mean recovery 99.6%), and precision as per ICH guidelines [9].

Conclusion for Drug Development Professionals

The body of evidence indicates that this compound is an effective and well-tolerated spasmolytic agent for the symptomatic treatment of OAB. Its efficacy is superior to placebo and older agents like phenazopyridine, with a safety profile characterized by typically mild anticholinergic side effects and a low incidence of serious adverse events. Its unique multi-modal mechanism, combining anticholinergic, calcium channel blocking, and PDE inhibitory actions, differentiates it from pure antimuscarinic drugs. A notable gap in the current literature is the lack of head-to-head clinical trials with modern antimuscarinic or beta-3 adrenergic agonist drugs. Further research in this area would be valuable to precisely define this compound's place in contemporary OAB treatment algorithms.

References

Flavoxate comparative study tolterodine trospium

Author: Smolecule Technical Support Team. Date: February 2026

At a Glance: Drug Comparison Summary

The table below summarizes the key characteristics of Flavoxate, Tolterodine, and Trospium for a quick overview.

Feature This compound Tolterodine Trospium
Drug Class Antispasmodic / Anticholinergic [1] [2] Antimuscarinic [3] Anticholinergic / Antimuscarinic [4] [5]
Primary Mechanism Anticholinergic; decreases bladder muscle spasms [1] [2] Competitive antagonist of muscarinic receptors (M2/M3) in the bladder [3] Inhibits muscarinic actions of acetylcholine; reduces bladder contractions [4]
Common Formulations Oral tablet (100 mg) [6] Oral tablet (IR), Oral capsule (ER) [7] [8] Oral tablet (IR), Oral capsule (ER) [5]

| Standard Adult Dosage | 100-200 mg, 3-4 times daily [1] [6] | IR: 2 mg twice daily ER: 4 mg once daily [8] | IR: 20 mg twice daily ER: 60 mg once daily [5] | | Key Efficacy Finding | (See note on evidence below) | ER reduced urge incontinence by 71% vs. placebo's 33%; 18% more effective than IR [8] | Increases bladder capacity; reduces incontinence episodes [4] | | Common Side Effects | Dry mouth, drowsiness, blurred vision [1] | Dry mouth (ER: 23%, IR: 30%), constipation [8] | Dry mouth, constipation, dry eyes [4] [5] | | Central Nervous System (CNS) Penetration | Low potential for CNS effects [2] | Low risk; no significant EEG effects found in study [3] | Low; quaternary amine structure reduces penetration [4] | | Hepatotoxicity (Liver Safety) | Not linked to liver injury [2] | Information not specified in search results | Not linked to liver injury; "unlikely cause" [4] |

Note on this compound Efficacy Evidence: While this compound is approved for symptomatic relief of bladder spasms, the search results do not contain modern, large-scale efficacy data comparable to that available for Tolterodine and Trospium. Its use in current clinical practice for overactive bladder (OAB) appears less common, as it is categorized alongside older anticholinergics in recent studies of prescription trends [9].

Detailed Efficacy and Safety Data

For research and development purposes, a deeper analysis of clinical data is crucial. The following table consolidates findings from a 2025 network meta-analysis that directly compared several OAB medications in older adults, providing a relative ranking of efficacy and safety [10].

Metric Trospium Chloride 60 mg Tolterodine ER 4 mg Fesoterodine 4/8 mg Mirabegron 25/50 mg Vibegron Placebo
Efficacy: Reducing Micturitions Ranked 1st (Best) No significant difference vs. placebo Ranked 2nd Ranked 4th Ranked 3rd Baseline
Safety: Treatment-Emergent Adverse Events (TEAE) Not the highest Highest incidence Well-tolerated at 4mg Well-tolerated Well-tolerated Baseline
Safety: Dry Mouth / Constipation Increases incidence - Well-tolerated at 4mg Well-tolerated Well-tolerated Baseline
Safety: Headache / Dizziness - Increases headache Increases headache/dizziness Increases dizziness (25mg) Increases headache Baseline

Analysis of Results: The meta-analysis suggests that while Trospium demonstrates high efficacy, it carries a higher burden of classic anticholinergic side effects. Tolterodine ER's performance in this study was less favorable, showing no significant difference from placebo for the key efficacy metric of reducing micturitions and having the highest rate of general adverse events. Beta-3 agonists like Mirabegron and Vibegron show a promisingly different safety profile with less dry mouth and constipation [10].

Experimental Protocols & Mechanistic Insights

Understanding the methodology of key studies and the drugs' mechanisms of action is fundamental for professionals.

Key Clinical Trial Protocol: Tolterodine ER vs. IR

A foundational double-blind, multicenter, randomized, placebo-controlled trial provides a robust model for clinical study design [8].

  • Objective: To evaluate the efficacy and tolerability of Tolterodine ER once daily versus the existing IR twice-daily formulation and placebo.
  • Population: 1,529 patients (81% women) with urinary frequency (≥8 micturitions/24h) and urge incontinence (≥5 episodes/week).
  • Intervention: Patients were randomized to Tolterodine ER 4 mg once daily (n=507), Tolterodine IR 2 mg twice daily (n=514), or placebo (n=508) for 12 weeks.
  • Primary Efficacy Measures: Change from baseline in the number of urge incontinence episodes per week. Secondary measures included micturition frequency, volume voided per micturition, and pad usage.
  • Safety Assessment: Collected data on adverse events, electrocardiogram parameters, laboratory values, and treatment withdrawals.
Signaling Pathways and Mechanism of Action

These drugs primarily act on the parasympathetic nervous system to control bladder function. The following diagram illustrates the shared muscarinic receptor pathway and the site of action for these medications.

G PNS Parasympathetic Nerve Signal ACh Acetylcholine (ACh) Release PNS->ACh MR Muscarinic Receptor (M2/M3 Subtypes) on Detrusor Muscle ACh->MR Binds to Contraction Bladder Contraction & Urgency MR->Contraction Drug Drug Action: Tolterodine, Trospium, this compound Drug->MR Competitive Antagonism

Pathway Explanation: In an overactive bladder, spontaneous signals from the parasympathetic nervous system cause the release of acetylcholine (ACh). ACh binds to M2 and M3 muscarinic receptors on the detrusor muscle of the bladder, triggering involuntary contractions that lead to symptoms of urgency, frequency, and incontinence [3]. Tolterodine, Trospium, and this compound act as competitive antagonists at these muscarinic receptors. By blocking ACh from binding, they inhibit the signal for detrusor contraction, thereby reducing overactive bladder symptoms.

Key Considerations for Drug Development

  • Safety Profiles Vary: Although all three drugs are anticholinergics, their side effect profiles differ. Tolterodine ER was developed specifically to reduce the incidence of dry mouth compared to its IR form and older drugs like oxybutynin [3] [8]. Trospium's quaternary amine structure may contribute to its low potential for CNS side effects [4].
  • Evolving Treatment Landscape: Recent guidelines and studies show a trend toward using combination therapies (e.g., α-blockers with anticholinergics or β3-agonists) for conditions like benign prostatic hyperplasia (BPH) with OAB symptoms, and toward newer agents like β3-agonists (Mirabegron, Vibegron) which offer an alternative mechanism with a different side effect profile [9] [10].

References

Comparison of Validated HPLC Methods for Flavoxate HCl

Author: Smolecule Technical Support Team. Date: February 2026

Method Parameter Rapid UV-HPLC for Formulations [1] LC-MS/MS for Human Plasma [2] Single HPLC for Bulk, Tablets & Biological Fluids [3]
Analytical Technique RP-HPLC with UV detection LC-MS/MS (MRM) RP-HPLC with UV detection
Column Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) Not specified in excerpts Zorbax XDB-C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic acid (75:25, v/v) Not fully detailed (uses formic acid) Acetonitrile : Methanol : 0.15M Sodium perchlorate (17:35:48, v/v), pH 3.0
Flow Rate (mL/min) 0.8 Not specified Not specified
Detection UV 218 nm Mass Spectrometry UV 229 nm
Runtime ~3.5 minutes (Retention time: 1.44 min) Rapid (exact time not specified) Not specified
Linearity Range 1 – 250 µg/mL [1] Wide range (specific values in full text) 0.03 - 7.5 µg [3]

| Precision (Repeatability) | Intra-day RSD: 0.05 – 0.43% Inter-day RSD: 0.15 – 0.65% [1] | Reproducible (specific RSD in full text) | Intra- & Inter-day RSD for peak area and purity: <2% [3] | | LOD / LOQ | LOD: 0.23 µg/mL LOQ: 0.69 µg/mL [1] | Highly sensitive (values in full text) | LOD: 0.6 ng LOQ: 0.03 µg (in absolute amount) [3] | | Accuracy (% Recovery) | 97.4% - 101.3% [1] | Accurate (specific data in full text) | 101.18% - 101.28% [3] | | Key Application | Bulk and solid dosage forms [1] | Simultaneous quantification of Flavoxate and its metabolite (MFCA) in human plasma [2] | Bulk, tablets, and biological fluids [3] |

Detailed Experimental Protocols

Here are the core experimental workflows for the methods compared above.

Rapid UV-HPLC Method for Formulations [1]

This method is optimized for quality control of pharmaceuticals with high precision and a short run time.

  • Chromatographic Conditions: The analysis uses an Eclipse C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile and 0.1% formic acid in water (75:25, v/v). The flow rate is 0.8 mL/min, and detection is performed at 218 nm [1].
  • Sample Preparation: Tablets are powdered and dissolved in the mobile phase via sonication. The solution is then filtered through a 0.45 µm nylon membrane filter before injection [1].
  • Validation Protocol:
    • Specificity: Confirmed by comparing chromatograms of standards and samples to ensure no interference [1].
    • Linearity: Tested across 1–250 µg/mL with a correlation coefficient of 0.9995 [1].
    • Precision: Intra-day and inter-day precision were assessed, with %RSD values within the ranges shown in the table above [1].
    • Accuracy: Determined via a standard addition method, calculating the percentage recovery of the known added amount [1].
LC-MS/MS Method for Bioequivalence Studies [2]

This method is designed for clinical studies, simultaneously quantifying the parent drug and its metabolite in plasma with high sensitivity.

  • Chromatographic Conditions: The method uses a C18 column and a mobile phase containing formic acid for separation, with Multiple Reaction Monitoring (MRM) for detection [2].
  • Sample Preparation: Employs a simple protein precipitation technique for sample clean-up before LC-MS/MS analysis [2].
  • Validation Protocol:
    • Specificity: The MRM mode ensures high selectivity by detecting specific ion transitions for this compound, its metabolite (MFCA), and the internal standard [2].
    • Stability: A critical parameter for this method, as this compound is susceptible to hydrolysis in plasma. Stability in human plasma was thoroughly evaluated to ensure the measured MFCA is the metabolite and not an artifact of degradation [2].

The following diagram outlines the key stages in developing and validating an HPLC method for this compound.

G cluster_1 Phase 1: Method Development cluster_2 Phase 2: Core Validation cluster_3 Phase 3: Robustness & Application Start Start: HPLC Method Development & Validation A1 Column & Mobile Phase Selection (C18, buffered ACN/MeOH) Start->A1 A2 Wavelength & Flow Rate Optimization (~218-229 nm) A1->A2 A3 Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Light) A2->A3 B1 Specificity/ Selectivity Check A3->B1 Peak purity & resolution B2 Linearity & Range (5-7 point calibration) B1->B2 B3 Precision (Repeatability, Intermediate Precision) B2->B3 B4 Accuracy (Recovery) B3->B4 B5 LOD/LOQ Determination (S/N ≥ 3/10) B4->B5 C1 Robustness Testing (Flow rate, pH, column lot, temp) B5->C1 C2 Solution Stability C1->C2 C3 Application to Real Samples C2->C3

Key Selection Guidelines

  • For Routine Quality Control of Tablets: The Rapid UV-HPLC method [1] is highly recommended due to its speed, cost-effectiveness, excellent precision, and full validation according to ICH guidelines.
  • For Clinical or Pharmacokinetic Studies: The LC-MS/MS method [2] is essential for its superior sensitivity and ability to simultaneously quantify this compound and its active metabolite (MFCA) in complex biological matrices like human plasma, which is crucial for bioequivalence studies [2] [4].
  • For a Unified Method Across Sample Types: The Single HPLC method [3] offers the advantage of using one validated protocol for analyzing bulk drug substance, finished tablets, and biological fluids, streamlining workflows in labs with diverse sample types.

References

Efficacy Comparison: Flavoxate vs. Placebo

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key efficacy data from clinical studies on flavoxate.

Study Description Patient Population & Intervention Primary Efficacy Outcomes & Results Placebo Response Data (for context)

| Non-systematic Review (1995-2015) [1] | Patients with overactive bladder (OAB) treated with this compound. | • Bladder Volume Capacity: Significantly increased. • LUTS Improvement: Significant improvement in diurnal/night frequency, urgency, incontinence, suprapathic pain, dysuria, hesitancy, burning. | Not specified in this review [1]. | | Clinical Trial in China (1987) [2] | 336 patients with urgency/incontinence; this compound 200 mg TID or 400 mg TID for 2 weeks. | • Global Efficacy: 67% (228 pts) completely cured; 20% (66 pts) improved. • Refractory Patients: 77.4% effective in patients unresponsive to previous anticholinergics. | Not applicable (unblinded, uncontrolled trial) [2]. | | Placebo Effect Review (2006) [3] | Analysis of placebo responses in LUTS trials. | N/A | • Incontinence Episodes: Reduced by 32% to 65% with placebo. • Symptom Scores: Reduced by 9% to 34% with placebo. |

Experimental Protocols in Cited Research

To evaluate the efficacy of this compound objectively, the cited studies employed the following methodologies:

  • Study Design and Blinding: The most robust data comes from a double-blind, crossover study comparing this compound with oxybutynin [4]. In this design, patients serve as their own controls, which increases the statistical power to detect a true drug effect.
  • Patient Population: The studies focused on patients with symptoms of OAB, such as idiopathic motor or sensory urgency, urinary incontinence, frequency, and dysuria [2] [4].
  • Intervention and Dosage: The typical this compound dosage was 100-200 mg three or four times daily [5] [6]. Some studies used a higher dose of 1200 mg per day (200 mg three times daily) [2] [4].
  • Outcome Measures: Efficacy was assessed using a combination of subjective patient-reported outcomes and objective urodynamic parameters.
    • Clinical Symptoms: Diurnal/nocturnal frequency, episodes of incontinence, urgency, and dysuria were scored and assessed before and after treatment [2].
    • Urodynamic Evaluations: Objective measures like bladder volume capacity (BVC) and post-void residual (PVR) urine volume were monitored [2] [1] [7].
  • Analysis: Results were statistically compared within groups (pre- vs. post-treatment) and between groups (this compound vs. active comparator or placebo) [4].

Mechanism of Action: How this compound Works

This compound is classified as an antispasmodic agent. Its therapeutic effect on bladder symptoms is achieved through a multi-targeted mechanism, which can be visualized in the pathway below.

G This compound This compound MOA1 Inhibition of Phosphodiesterases (PDE) This compound->MOA1 MOA2 Calcium Channel Antagonism This compound->MOA2 MOA3 Local Anesthetic Effect This compound->MOA3 Effect1 Increased cAMP Levels MOA1->Effect1 Effect2 Reduced Intracellular Calcium Influx MOA2->Effect2 Effect3 Reduced Sensory Nerve Signals MOA3->Effect3 Outcome Bladder Detrusor Muscle Relaxation Effect1->Outcome Effect2->Outcome Effect3->Outcome Result Increased Bladder Capacity Reduced Urinary Frequency & Urgency Outcome->Result

The diagram illustrates the three primary pharmacological actions of this compound that contribute to its clinical effects [1]:

  • Phosphodiesterase (PDE) Inhibition: Leads to increased cyclic adenosine monophosphate (cAMP) levels, promoting smooth muscle relaxation.
  • Calcium Antagonism: Reduces the influx of calcium ions into smooth muscle cells, which decreases muscle contractility.
  • Local Anesthetic Effect: Helps reduce sensory symptoms like pain and burning by dampening nerve signals.

Safety and Tolerability Profile

This compound is generally well-tolerated, with a favorable safety profile noted in several studies [1].

  • Common Side Effects: Are typically anticholinergic in nature and include dry mouth, drowsiness, dizziness, blurred vision, nausea, and constipation [6] [8] [9].
  • Comparison with Oxybutynin: In a direct comparison study, this compound demonstrated comparable efficacy to oxybutynin but with a significantly better tolerability profile. Only 26.8% of patients reported adverse reactions with this compound, compared to 90.2% with oxybutynin [4].
  • Serious Risks: this compound is contraindicated in individuals with certain conditions, including gastrointestinal obstruction or bleeding, bladder outlet obstruction, or glaucoma [6] [9]. According to the NIH's LiverTox database, this compound has not been implicated in causing clinically apparent liver injury [5].

Context and Research Implications

  • Significant Placebo Effect: A key consideration for researchers is the documented high placebo response in LUTS trials, which can range from a 32-65% reduction in incontinence episodes [3]. This underscores the necessity of well-designed, placebo-controlled studies to accurately determine a drug's true efficacy.
  • Efficacy in Refractory Patients: this compound has shown effectiveness in patients who did not respond to previous anticholinergic treatment, suggesting a potentially valuable role in managing difficult cases [2].
  • Need for Modern Research: Much of the robust, controlled trial data for this compound is dated. A 2015 review explicitly concluded that while existing evidence and clinical practice support its use, new studies are necessary to collect more robust evidence and explore new indications [1].

For your work in drug development, the multi-targeted mechanism, favorable tolerability, and efficacy in refractory patients make this compound an interesting candidate. However, the strong placebo effect in urology trials and the age of some key studies highlight the importance of rigorous trial design in this therapeutic area.

References

Clinical and Pharmacological Comparison of OAB Drugs

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key comparative data for flavoxate and other common OAB medications, based on clinical trials, meta-analyses, and observational studies [1] [2] [3].

Drug Name Mechanism of Action Typical Daily Dosage Clinical Efficacy & Persistence Data Common Side Effects Key Considerations
This compound Antispasmodic; some anticholinergic activity [1] [4] 100-200 mg, 3-4 times daily [1] [4] Meta-analysis shows better efficacy than placebo; lowest 12-month persistence (14%) among antimuscarinics [2] [3] Nausea, vomiting, dry mouth, drowsiness, confusion (especially in elderly) [4] First FDA-approved OAB drug (1970); treats symptoms but does not cure infection [1] [4]
Oxybutynin (IR) Antimuscarinic; direct spasmolytic action [1] 5 mg, 2-3 times daily [1] More effective than this compound; 12-month persistence: 22% (IR) [1] [3] Dry mouth, constipation, blurred vision [3] Has active metabolite; can cause significant anticholinergic side effects [1]
Tolterodine (IR) Antimuscarinic (non-selective) [1] 1 mg, twice daily [1] Efficacy comparable to oxybutynin, better tolerated; 12-month persistence: 24% (IR) [1] [3] Similar anticholinergic effects, but often better tolerated than oxybutynin [1] Developed as a newer alternative with better tolerability [1]
Solifenacin Antimuscarinic (M3 selective) [1] 5 mg, once daily [1] Longest persistence among antimuscarinics (35% at 12 months) [3] Dry mouth, constipation [3] Once-daily dosing and tissue selectivity improve compliance and side effect profile [1]
Mirabegron β3-adrenoceptor agonist [3] 25-50 mg, once daily [3] Significantly longer persistence (38% at 12 months; median 169 days to discontinuation) than antimuscarinics [3] Generally benign, similar to placebo; possible hypertension, headache [3] Offers a non-antimuscarinic mechanism, leading to a different and often better-tolerated side effect profile [3]

Methodologies for Evaluating OAB Treatments

For researchers conducting cost-effectiveness analyses, understanding the methodologies behind the data is critical. Here are details on key experimental approaches cited in the comparisons.

  • Meta-Analysis of Clinical Efficacy and Safety: The 2016 meta-analysis evaluating this compound serves as a model for synthesizing existing evidence [2].

    • Objective: To evaluate the strength of evidence for the clinical effectiveness, safety, and tolerability of this compound in the symptomatic treatment of OAB [2].
    • Data Sources: Systematic searches were performed on MEDLINE, the Cochrane Library, Google Scholar, Scirus, and internal repositories using the keyword "this compound" [2].
    • Outcome Measures: The primary outcome was the comparative data of this compound versus other agents for overall efficacy and side effect profile. Secondary outcomes included specific symptom improvement (frequency, incontinence, nocturia, etc.) for this compound alone [2].
    • Analysis: Data were analyzed using Comprehensive Meta-Analysis (CMA) software version 2.0 to determine the pooled effect sizes and significance levels [2].
  • Observational Study on Persistence and Compliance: The 2017 study by Chapple et al. exemplifies a real-world evidence approach [3].

    • Study Design: A retrospective, longitudinal, observational study using anonymized data from the UK Clinical Practice Research Datalink GOLD database [3].
    • Population: Included 21,996 patients prescribed various OAB medications [3].
    • Key Metrics:
      • Persistence: Defined as the duration of time from initiation to discontinuation of therapy. Measured as the median time-to-discontinuation and 12-month persistence rates [3].
      • Adherence/Compliance: Assessed using the Medication Possession Ratio (MPR), which is the extent to which a patient acts in accordance with the prescribed dosing regimen [3].
    • Comparison: Persistence and MPR were compared between mirabegron, tolterodine ER, and other antimuscarinics, including this compound [3].

Proposed Signaling Pathway for this compound

While the exact molecular mechanism of this compound is not fully detailed in the search results, it is described as a spasmolytic agent that is not primarily antimuscarinic, unlike other drugs in the comparison [1]. The following diagram illustrates its proposed mechanism based on available information and contrasts it with other common pathways.

G Proposed Mechanisms of Action for OAB Drugs cluster_this compound This compound (Proposed) cluster_antimuscarinic Antimuscarinics (e.g., Oxybutynin, Solifenacin) cluster_beta3 β3-Agonists (e.g., Mirabegron) A This compound B Direct Spasmolytic Action (on Bladder Smooth Muscle) A->B  Primary Action C Reduced Detrusor Muscle Contractions B->C D Relief of OAB Symptoms (Urgency, Frequency) C->D E Antimuscarinic Drug F Blocks Muscarinic (M3) Receptors E->F  Primary Action G Inhibition of Acetylcholine- Induced Contraction F->G H Reduced Detrusor Muscle Contractions G->H I Relief of OAB Symptoms (Urgency, Frequency) H->I J Mirabegron K Stimulates β3- Adrenoceptors J->K  Primary Action L Bladder Smooth Muscle Relaxation K->L M Increased Bladder Capacity L->M N Relief of OAB Symptoms (Urgency, Frequency) M->N

This diagram highlights the distinct mechanism of this compound as a direct spasmolytic compared to the receptor-targeted actions of other major OAB drug classes [1] [3].

Conclusion and Research Implications

  • Historical Context vs. Modern Alternatives: this compound was the first FDA-approved drug for OAB symptoms [1]. While a meta-analysis confirms its efficacy is superior to placebo [2], it is generally considered less effective than newer agents and is not a routine first-line treatment today [1].
  • Persistence as a Key Factor: Drug persistence is a major issue in OAB management. Real-world data shows this compound has the lowest 12-month persistence (14%) among listed antimuscarinics, which is significantly lower than mirabegron (38%) [3]. Poor persistence undermines long-term clinical effectiveness and can increase overall healthcare costs due to treatment failure and need for alternative therapies.
  • Economic Evaluation Needs: A full cost-effectiveness analysis would require integrating these clinical data with detailed acquisition costs, dosing schedules, and costs of managing side effects and treatment failure. This compound's lower cost must be weighed against potentially higher efficacy, better tolerability, and superior compliance of newer agents.

References

Flavoxate clinical trials versus newer antimuscarinics

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Drug Profiles at a Glance

The table below summarizes the core characteristics and clinical evidence for flavoxate and newer alternatives.

Drug Name Drug Class Key Mechanism of Action Efficacy & Clinical Trial Findings Common Adverse Effects Adherence & Persistence Evidence
This compound Antimuscarinic (Quaternary ammonium) [1] [2] Weak antimuscarinic; direct smooth muscle relaxation via calcium antagonism & local anesthetic activity [2] [3] Variable and inconsistent efficacy in clinical studies; some trials show performance comparable to placebo [2]. Considered a historical drug with limited use [2]. Dry mouth, blurred vision, nausea, vomiting, drowsiness [1] [4] [3] Limited modern data; generally considered to have low persistence due to efficacy and side effect issues common to older antimuscarinics [5] [2].
Newer Antimuscarinics (e.g., Solifenacin, Darifenacin) Antimuscarinic (Tertiary amines with selectivity) [2] Receptor selectivity (e.g., M3 receptor) to improve efficacy and reduce side effects [2]. Established efficacy in reducing micturition frequency and urgency episodes [6] [7]. Dry mouth, constipation; cognitive effects possible but less common with M3-selectivity [6] [5] [2] Persistence remains a challenge; often less than 35% at one year due to side effects [6] [5].
Beta-3 Agonists (e.g., Mirabegron, Vibegron) Beta-3 Adrenergic Receptor Agonist [6] [7] Relaxes detrusor smooth muscle by activating β3-adrenoceptors during the bladder storage phase [6]. As efficacious as antimuscarinics [6] [7]. Vibegron 100 mg shows greatest reduction in micturition frequency in network meta-analysis [7]. Favorable profile with significantly lower rates of dry mouth and constipation [6] [7]. Statistically significant better persistence and adherence at 12 months compared to antimuscarinics [6].

Detailed Analysis of Experimental and Clinical Data

For a deeper research perspective, here is a breakdown of key methodological approaches and findings.

This compound: Analytical Methods and Metabolic Profile

Modern research on this compound often focuses on pharmacokinetics due to its rapid metabolism.

  • Experimental Protocols: Bioequivalence studies cannot reliably measure the parent drug. Protocols involve administering this compound and monitoring its primary metabolite, 3-Methylflavone-8-Carboxylic Acid (MFCA) in plasma. A validated HPLC method using a reversed-phase C18 column with UV detection is typical. After oral administration, plasma samples are collected over time, processed (e.g., protein precipitation), and analyzed for MFCA concentration [3].
  • Key Findings: this compound is rapidly and completely absorbed but undergoes extensive first-pass metabolism. The parent drug has a very short half-life (~5 minutes), while MFCA reaches peak plasma concentration around 2 hours post-dose. Bioequivalence is determined based on the AUC and Cmax of MFCA [3]. The rapid conversion to MFCA, which has minimal pharmacological activity, is a key factor behind its variable therapeutic efficacy [2].
Head-to-Head Comparisons: Efficacy and Tolerability

Clinical guidelines and meta-analyses heavily favor newer agents over older drugs like this compound.

  • Versus Antimuscarinics: Systematic reviews conclude that newer antimuscarinics are more effective and have a more predictable response than this compound, which is now considered outdated [2]. A critical literature review found mirabegron (a beta-3 agonist) to be as efficacious as antimuscarinics but with a superior adverse effect profile and better tolerability, especially in the elderly [6].
  • Versus Beta-3 Agonists: A 2025 network meta-analysis directly compared drug classes. It found that vibegron 100 mg monotherapy provided the greatest reduction in micturition frequency. Furthermore, while combination therapies (antimuscarinic + beta-3 agonist) were effective for some symptoms, they carried a higher risk of anticholinergic side effects like dry mouth and constipation compared to beta-3 agonist monotherapy [7].

Mechanism of Action and Experimental Pathways

The fundamental difference between these drugs lies in their molecular targets, which is visually summarized in the diagram below.

G cluster_Detrusor Detrusor Smooth Muscle Bladder_Function Bladder_Function M3_Receptor M3 Muscarinic Receptor Beta3_Receptor β3 Adrenergic Receptor Calcium_Channel Calcium Channel Muscle_Contraction Muscle Contraction M3_Receptor->Muscle_Contraction  Stimulates Muscle_Relaxation Muscle Relaxation Beta3_Receptor->Muscle_Relaxation  Stimulates ACh Acetylcholine (ACh) ACh->M3_Receptor  Binds Norepinephrine Norepinephrine Norepinephrine->Beta3_Receptor  Binds Newer_Antimuscarinics Newer Antimuscarinics (e.g., Solifenacin) Newer_Antimuscarinics->M3_Receptor  Antagonizes Flavoxate_MOA This compound Flavoxate_MOA->M3_Receptor  Weakly Antagonizes Flavoxate_MOA->Calcium_Channel  Inhibits Beta3_Agonists Beta-3 Agonists (e.g., Mirabegron) Beta3_Agonists->Beta3_Receptor  Activates

This diagram illustrates the primary signaling pathways and drug interactions in detrusor smooth muscle. The core pathways are:

  • Antimuscarinic Pathway (Red): Acetylcholine (ACh) binds to M3 receptors, stimulating muscle contraction. Newer antimuscarinics are potent and selective antagonists of this pathway. This compound is a weak antagonist of this same pathway [2].
  • Beta-3 Agonist Pathway (Blue): Norepinephrine binds to beta-3 receptors, stimulating muscle relaxation. Beta-3 agonists like mirabegron and vibegron enhance this natural relaxation pathway [6].
  • This compound's Secondary Action (Dashed): this compound exhibits additional, non-selective mechanisms, including calcium channel inhibition, which contributes to its smooth muscle relaxant effect [3].

Conclusion and Research Implications

For drug development professionals, the evidence indicates a clear evolutionary path in OAB treatment:

  • This compound serves as a historical benchmark but is limited by its weak and non-selective mechanism, variable efficacy, and a side effect profile that hinders adherence. Its role in modern therapeutic strategy is minimal [2].
  • Newer Antimuscarinics (e.g., solifenacin, darifenacin) improved upon older drugs via receptor selectivity and advanced formulations, but the fundamental issue of anticholinergic side effects continues to limit long-term patient adherence [5] [2].
  • Beta-3 Adrenergic Agonists (e.g., mirabegron, vibegron) represent a mechanistically distinct class with comparable efficacy and a superior tolerability profile, leading to better treatment persistence [6] [7]. This makes them a preferred choice either as monotherapy or in combination regimens.

The current clinical and research focus is on combination therapies (antimuscarinic + beta-3 agonist) for synergistic effects and on developing novel agents with greater selectivity to further improve the risk-benefit ratio [5] [7].

References

Flavoxate validation electroanalytical determination methods

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Flavoxate HCl Determination Methods

The table below summarizes the core characteristics of the various analytical methods identified in the search results.

Method Key Principle / Setup Linear Range LOD / LOQ Accuracy (% Recovery) Primary Application
RP-HPLC [1] Zorbax XDB-C18 column; Acetonitrile:MeOH:0.15M sodium perchlorate (17:35:48 v/v) 0.03 - 7.5 μg [1] LOD: 0.6 ng [1] 101.18 - 101.28% [1] Bulk, tablets, biological fluids

| RP-HPLC [2] | Eclipse C18 column; Acetonitrile:0.1% formic acid (75:25 v/v); Ibuprofen as Internal Standard | 1 - 250 μg/mL [2] | LOD: 0.23 μg/mL LOQ: 0.69 μg/mL [2] | 97.4 - 101.3% [2] | Bulk, solid dosage forms | | Micellar LC [3] | BDS Hypersil phenyl column; 0.15M SDS, 15% n-propanol, 0.3% TEA, 0.02M H₃PO₄ (pH 2.5) | 2.0 - 40.0 μg/mL [3] | LOD: 0.40 μg/mL [3] | 99.80 ± 1.41% (Tablets) [3] | Stability-indicating, tablets | | Voltammetry [4] | Ferrocene-modified Carbon Paste Electrode (FMCPE) in BR buffer (pH 2-6) | 7.8×10⁻⁶ – 1.2×10⁻⁴ mol L⁻¹ [4] | LOD: 5.9×10⁻⁷ mol L⁻¹ [4] | 99.2 - 101.1% [4] | Bulk, pharmaceuticals, human urine | | Adsorptive Stripping Voltammetry [5] | Mercury Electrode in buffered solution (30% methanol) | Information missing | LOQ: 1×10⁻⁹ M (Square-Wave) [5] | Information missing | Bulk, pharmaceutical formulation | | Ion-Selective Electrode [6] | Carbon Paste Ion-Selective Electrode | Information missing | Information missing | Information missing | Pharmaceutical formulation |

Detailed Experimental Protocols

For researchers looking to implement these methods, here is a detailed breakdown of two key protocols.

Voltammetric Method using Modified Carbon Paste Electrode

This method [4] is noted for its simplicity and cost-effectiveness for determining this compound HCl in pharmaceuticals and human urine.

  • Electrode Preparation: The Ferrocene-modified Carbon Paste Electrode (FMCPE) is prepared by thoroughly mixing graphite powder, ferrocene, and paraffin oil in a specific ratio to form a homogeneous paste. This paste is then packed firmly into the electrode cavity.
  • Experimental Conditions:
    • Supporting Electrolyte: Britton-Robinson (BR) buffer solution, pH range of 2.0 to 6.0.
    • Technique: Differential-pulse voltammetry (DPV) or cyclic voltammetry (CV).
    • Analysis Procedure: The background current of the BR buffer is first recorded. A known concentration of this compound HCl is then added to the cell, and the voltammogram is recorded after a preconcentration step. The oxidation peak current is measured and related to the concentration via a calibration curve.
Stability-Indicating Micellar Liquid Chromatography

This method [3] is particularly valuable for forced degradation studies, as it can separate this compound HCl from its degradation products.

  • Chromatographic Conditions:
    • Column: BDS Hypersil phenyl column (250 mm × 4.6 mm, 5 μm).
    • Mobile Phase: 0.15 M sodium dodecyl sulphate (SDS), 15% n-propanol, 0.3% triethylamine, and 0.02 M orthophosphoric acid, adjusted to pH 2.5.
    • Flow Rate: 1 mL/min.
    • Detection: UV detection at 325 nm.
    • Temperature: Ambient.
  • Sample Preparation:
    • Tablets: A quantity of powdered tablet equivalent to about 10 mg of this compound HCl is transferred to a volumetric flask. The mobile phase is added, the solution is sonicated for 10 minutes, diluted to volume, and then filtered.
    • Forced Degradation Studies: Stress testing is performed under conditions prescribed by ICH guidelines: acidic (e.g., HCl), alkaline (e.g., NaOH), oxidative (e.g., H₂O₂), neutral hydrolysis, and photolytic. The samples are then analyzed to demonstrate the method's specificity.

Decision Workflow for Method Selection

The following diagram outlines a logical pathway to select the most appropriate method based on your analytical needs.

Start Start: Select Method for This compound HCl Analysis A Need high sensitivity for trace analysis? Start->A B Require stability-indicating capability? A->B No E1 Recommended Method: Adsorptive Stripping Voltammetry [5] A->E1 Yes C Analyzing complex matrices like biological fluids? B->C No E2 Recommended Method: Stability-Indicating Micellar LC [3] B->E2 Yes D Priority on green chemistry and cost-effectiveness? C->D No E3 Recommended Method: Validated RP-HPLC (Bulk & Biological) [1] C->E3 Yes E4 Recommended Method: Voltammetry with Modified Electrode [4] D->E4 Yes E5 Recommended Method: Standard RP-HPLC (Bulk & Tablets) [2] D->E5 No

Gaps and Considerations in the Available Data

While the search results provide robust information, some gaps are important for researchers to note:

  • The Ion-Selective Electrode method [6] is mentioned as a fast and selective technique, but the search results lack the full quantitative validation data (e.g., linear range, LOD/LOQ, accuracy), making a direct comparison difficult.
  • The Adsorptive Stripping Voltammetry method [5], while extremely sensitive, does not have its accuracy (% Recovery) data available in the provided excerpts, which is a critical parameter for method validation.

References

Flavoxate similarity factor f2 dissolution profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

Flavoxate Formulations from Patent Literature

The table below summarizes two controlled-release this compound formulations described in patent documents. Please note that this is not a comparison of commercially available alternatives, but of different patented technologies.

Formulation Characteristic US5165937A Patent [1] WO2020021422A1 Patent [2]
Technology Type Controlled-release matrix tablet Controlled-release formulation (multiparticulate)
Key Excipients Binder (e.g., PVA, HPMC); Acidifier (e.g., citric acid, tartaric acid) [1] Hydrophobic carrier; Hydrophilic polymer (e.g., HPMC) [2]
Stated Objective Provide a controlled release of this compound to maintain therapeutic plasma levels and reduce dosing frequency [1] Provide a controlled release of this compound or its salts [2]

Methodologies for Dissolution Profile Comparison

To objectively compare the performance of different this compound formulations, you would typically follow a standard protocol to generate and compare dissolution profiles. The general workflow is illustrated below, which can be applied once experimental data is obtained.

Dissolution Profile Comparison Workflow Start Start: Obtain this compound Formulations Step1 Conduct Dissolution Testing (USP Apparatus II, pH progression media) Start->Step1 Step2 Sample at Time Intervals (e.g., 1, 2, 4, 8, 12, 20 hours) Step1->Step2 Step3 Analyze Samples (HPLC/UV for drug concentration) Step2->Step3 Step4 Calculate Percent Drug Released at Each Time Point Step3->Step4 Step5 Plot Dissolution Profiles (Percent Released vs. Time) Step4->Step5 Step6 Calculate f2 Similarity Factor (Model-Independent Method) Step5->Step6 Decision f2 ≥ 50? Step6->Decision Result1 Profiles are Similar Decision->Result1 Yes Result2 Profiles are Not Similar Decision->Result2 No

The key steps involve:

  • Dissolution Testing: Use standard apparatus (e.g., USP II paddle method) under sink conditions. A continuous pH variation strategy simulating the gastrointestinal tract (e.g., starting at pH 1.2, then transitioning to pH 6.8) is relevant for sustained-release formulations [3].

  • Sample Analysis: Quantify this compound concentration in dissolution samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) [4].

  • f2 Similarity Factor Calculation: This is a model-independent approach recommended by the FDA to compare dissolution profiles. The formula is:

    ( f2 = 50 \times \log \left{ \left[ 1 + \frac{1}{n} \sum_{t=1}^{n} (R_t - T_t)^2 \right]^{-0.5} \times 100 \right} )

    Where:

    • n = number of time points
    • R_t = percent dissolved of the reference product at time t
    • T_t = percent dissolved of the test product at time t

    An f2 value between 50 and 100 suggests the two dissolution profiles are similar [4].

How to Proceed with Your Comparison

Since the direct comparative data is not available in the public domain, here are suggested steps to create the guide:

  • Conduct Original Experiments: The most reliable method is to obtain the specific this compound products and conduct dissolution testing and f2 analysis following the described protocols [4].
  • Consult Regulatory Databases: Check official sources like the FDA's "Orange Book" or the European Medicines Agency (EMA) assessment reports, which may contain detailed comparative dissolution data for approved products.
  • Search Scientific Literature: Look for primary research articles in pharmaceutics journals that might have compared generic and innovator this compound products.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Exact Mass

391.17835828 Da

Monoisotopic Mass

391.17835828 Da

Heavy Atom Count

29

LogP

3.29 (LogP)

Appearance

Solid powder

Melting Point

232-234

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3E74Y80MEY

GHS Hazard Statements

Aggregated GHS information provided by 95 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (96.84%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For symptomatic relief of dysuria, urgency, nocturia, suprapubic pain, frequency and incontinence as may occur in cystitis, prostatitis, urethritis, urethrocystitis/urethrotrigonitis.

Livertox Summary

Flavoxate is a synthetic anticholinergic agent that is used for treatment of urinary incontinence and overactive bladder syndrome. Flavoxate has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Muscarinic Antagonists; Parasympatholytics; Urological Agents
Anticholinergic Agents

Pharmacology

Flavoxate Hydrochloride is the hydrochloride salt form of flavoxate, a parasympatholytic agent with antispasmodic activity. Flavoxate hydrochloride competitively binds to muscarinic receptors, thereby preventing the actions of acetylcholine. This relaxes vascular smooth muscle, mainly of the urinary tract, and prevents smooth muscle contractions.

MeSH Pharmacological Classification

Antihypertensive Agents

ATC Code

C - Cardiovascular system
C02 - Antihypertensives
C02K - Other antihypertensives
C02KD - Serotonin antagonists
C02KD01 - Ketanserin

Mechanism of Action

Flavoxate acts as a direct antagonist at muscarinic acetylcholine receptors in cholinergically innervated organs. Its anticholinergic-parasympatholytic action reduces the tonus of smooth muscle in the bladder, effectively reducing the number of required voids, urge incontinence episodes, urge severity and improving retention, facilitating increased volume per void.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Phosphodiesterases [EC:3.1.4.-]
PDE [HSA:10846 27115 50940 5136 5137 5138 5139 5140 5141 5142 5143 5144 5150 5151 5153 8622] [KO:K18438 K18436 K13298 K13755 K18283 K19021 K13296 K13293 K18437]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

74050-98-9
83846-83-7

Absorption Distribution and Excretion

Well absorbed from gastrointestinal tract.
57% of the flavoxate HCl was excreted in the urine within 24 hours.

Wikipedia

Flavoxate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

RP-HPLC Method for the Simultaneous Determination of a Quaternary Mixture of Propyphenazone, Flavoxate HCl and Two of Their Official Impurities with Dissolution Profiling of Their Tablets

Nariman A El-Ragehy, Nesrin K Ramadan, Mona T Ragab, Badr A El-Zeany
PMID: 33241355   DOI: 10.1093/jaoacint/qsaa003

Abstract

Determination of different drugs in the presence of their impurities is now receiving attention from regulatory authorities such as the ICH and the United States Food and Drug Administration (USFDA).
To develop and validate a reversed-phase (RP)-HPLC method for the simultaneous separation and quantification of a quaternary mixture of propyphenazone, flavoxate HCl, and their official impurities; phenazone and 3-methylflavone-8-carboxylic acid, respectively. Then utilize the validated method as an in vitro methodology to monitor the rate of release of the active ingredients from Cistalgan® tablets.
RP-HPLC method was applied using Kinetex® coreshell C8 column (250 mm × 4.6 mm I.D., particle size 5 μm) and acetonitrile: phosphate buffer pH 3.50 (42:58, v/v) as the mobile phase with UV detection at 240.0 nm.
The studied components were eluted with average retention times of 2.80, 3.40, 4.20, and 5.90 min for phenazone, flavoxate HCl, 3-methylflavone-8-carboxylic acid, and propyphenazone, respectively within linearity range of 1.00-60.00 µg/mL propyphenazone, 3.00-60.00 µg/mL flavoxate HCl and 0.50-40.00 µg/mL of the specified impurities.
The suggested method could be considered as the first validated analytical method for the simultaneous determination of the studied components and proved to be accurate, precise, sensitive, and robust.
The proposed method displays a useful analytical tool for dissolution profiling and clear discrimination of both active ingredients from their impurities along with impurities profiling.


Flavoxate in the symptomatic treatment of overactive bladder: a meta-analysis

P Sweeney, S Mutambirwa, N Van An, J B Sharma, P Vanamail
PMID: 27649675   DOI:

Abstract

Overactive bladder is a syndrome of urinary frequency and urgency, with or without urge incontinence, in the absence of local pathological factors. Since multiple causes are responsible for OAB, it requires proper diagnosis and comprehensive management. For decades, flavoxate is a globally used and accepted molecule by the urologists and the general physicians for the symptomatic treatment of OAB. In spite of its extensive use in OAB, a meta-analysis of the available publications for efficacy, safety and tolerability of flavoxate has not been conducted. This paper evaluates the strength of evidence of clinical effectiveness of safety and tolerability of flavoxate in the symptomatic treatment of OAB.
Review articles, original studies and case reports on MEDLINE, the Cochrane Library, Google Scholar, Scirus, internal repository, etc. were searched using the keyword "flavoxate". For the primary outcome, the comparative data of flavoxate versus comparator was extracted for following parameters - overall efficacy and its side effect profile. Similarly as for secondary outcome, data were extracted for flavoxate per se for overall efficacy, frequency, urinary incontinence, mixed incontinence, nocturia, unpleasant urination, stranguria and its side effect profile and were analyzed using Comprehensive Meta-Analysis (CMA) software version 2.0.
In the current meta-analysis, 43 relevant published studies were considered which clearly demonstrated that flavoxate had improved clinical efficacy than placebo, emepronium, propantheline, and phenazopyridine.
Amongst all the interventions studied, flavoxate was effective and well-tolerated, with almost negligible side effects, making it worthy of consideration for the treatment of OAB.


[Fluorescence enhancement of flavoxate hydrochloride in alkali solution and its application in pharmaceutical analysis]

Wen-hong Li, Chong-mei Sun, Yong-ju Wei
PMID: 26837181   DOI:

Abstract

Fluorescence enhancement reaction of flavoxate hydrochloride (FX) in strong alkali solution was studied, the mechanism of the reaction was investigated, and a novel fluorimetric method for analysis of FX in drug sample was established. FX has no intrinsic fluorescence, but it can slowly produce fluorescence in strong alkali solution. Heating can promote the fluorescence enhancement reaction. In 3D fluorescence spectra of the decomposition product of FX, two fluorescence peaks, located respectively at excitation wavelengths λex/ emission wavelength λem =223/410 nm, and 302/410 nm, were observed. Using quinine sulfate as a reference, fluorescence quantum yield of the decomposition product was measured to be 0.50. The structural characteriza- tion and spectral analysis of the decomposition product reveal that ester bond hydrolysis reaction of FX is firstly occurred during heating process, forming 3-methylflavone-8-carboxylic acid (MFA), then a cleavage reaction of the γ-pyrone ring of MFA occurred, producing α, β-unsaturated ketone. This product includes adjacent hydroxyl benzoic acid group in its molecule, which can form intramolecular hydrogen bond under alkaline condition, so that increase the conjugate degree and enhance the rigidity of the molecule, and thereby cause fluorescence enhancement. Based on this fluorescence enhancement reaction, a fluorimetric method was proposed for the determination of FX. A linear calibration curve covered the concentration range 0.020 3-0.487 µg · mL. The regression equation was I(F) = 23.9 + 5357.3 c, with correlation coefficient r = 0.999 7 (n = 8), detection limit D = 1.1 ng · mL(-1). The method was applied to the analysis of FX tablets, with a spiked recovery rate of 100.2%. The reliability of the method was verified by a UV-spectrophotometric method.


Simple and rapid LC-MS/MS method for simultaneous determination of flavoxate and 3-methyl-flavone-8-carboxylic acid in human plasma: Application to a bioequivalence study

Gabriel Onn Kit Loh, Emily Yii Ling Wong, Yvonne Tze Fung Tan, Hong Chin Wee, Ru Shing Ng, Chong Yew Lee, Kok Khiang Peh
PMID: 33248861   DOI: 10.1016/j.jpba.2020.113758

Abstract

A simple, rapid, sensitive, and reproducible LC-MS/MS method was developed for simultaneous quantification of flavoxate and 3-methyl-flavone-8-carboxylic (MFCA) in human plasma, using diphenhydramine HCl as internal standard (IS). The chromatographic separation was achieved using Agilent Poroshell 120 EC-C18 - Fast LC column (100 × 2.1mmID, 2.7 μm) fitted with UHPLC Guard Poroshell 120 EC-C18 (5 × 2.1 mmID, 2.7 μm). The mobile phase consisted of 0.1 % v/v formic acid and acetonitrile (30:70, v/v) run at a flow rate of 0.40 mL/min. The standard calibration curve was linear over the concentration range of 2.00 - 2,000.31 ng/mL and 240.00 - 24,000.04 ng/mL for flavoxate and MFCA. For flavoxate and MFCA, the within-run precision was 0.81-6.67 % and 1.68-4.37 %, while accuracy was 100.21-108.25 % and 103.99-110.28 %. The between-run precision was 2.01-9.14 % and 2.31-11.11 %, and accuracy was 96.09-103.33 % and 102.37-109.52 %. The extended run precision was 7.78-11.04 % and 2.22-3.33 %, while accuracy was 100.72-101.88 % and 102.34-105.60 %. Flavoxate and MFCA in plasma were stable 4 h at bench top (short term), 24 h in autosampler and instrumentation room (post-preparative), after 7 freeze-thaw cycles, and 89 days in the freezer. Both analytes and IS stock solutions were stable for 31 days when kept at room temperature (25 ± 4 °C) and refrigerated (2-8 °C). The validated method was successfully applied to a bioequivalence study of two flavoxate formulations involving 24 healthy volunteers.


Short-Term Flavoxate Treatment Alters Detrusor Contractility Characteristics: Renewed Interest in Clinical Use?

Hong C Tang, Wai P Lam, Xin Zhang, Ping C Leung, David T Yew, Willmann Liang
PMID: 26663730   DOI: 10.1111/luts.12063

Abstract

Flavoxate has had a long history of use in the treatment of overactive bladder, despite the lack of documentation on its clinical efficacy and mechanism(s) of action. This study was conducted to understand how contractility characteristics of the detrusor are affected after a short period of flavoxate treatment.
Eight-week-old mice were treated with flavoxate for 5 days and detrusor contractile responses were examined ex vivo under different pharmacological and electrical stimuli.
K(+) -Krebs'-induced contraction developed more slowly while 64 Hz electrical field stimulation-induced contraction developed faster in flavoxate-treated strips when compared to control. Amplitudes of maximal and steady-state contraction induced by 3 µmol/L carbachol were also larger after flavoxate treatment. Control strips showed an overall greater dependence on stimulus strength in eliciting the responses.
These findings provided new information of how short-term flavoxate treatment altered contractility characteristics at the bladder level, which may instill new interest in investigating the use of this drug in bladder disorders not responding well to conventional treatments.


Flavoxate: present and future

D Arcaniolo, S Conquy, T Tarcan
PMID: 25807422   DOI:

Abstract

This non-systematic review discusses the available evidence on the use of flavoxate in the treatment of overactive bladder (OAB).
Medline was searched for inclusion of relevant studies. No limitations in time were considered.
Flavoxate hydrochloride is an antispasmodic agent which exerts an inhibition of the phosphodiesterases, a moderate calcium antagonistic activity, and a local anesthetic effect. Results from preclinical and clinical studies show that flavoxate significantly increases bladder volume capacity (BVC), with greater results if compared to other drugs such as emepronium bromide and propantheline. Moreover in clinical trials, both versus placebo or versus active comparators, flavoxate treatment was associated with a significant improvement in different low urinary tract symptoms, such as diurnal and night frequency, urgency and urinary incontinence, suprapubic pain, dysuria, hesitancy and burning. In addition flavoxate was associated with an overall more favourable safety profile than competitors.
Several researches and a number of years of clinical practice have proven the efficacy and tolerability of flavoxate administration in the treatment of OAB and associated symptoms. However, new studies are necessary to collect more evidence on the role of this molecule in the treatment of OAB and to further explore its use in other indications such as symptomatic treatment of lower urinary tract infections.


Simultaneous Determination of Moxifloxacin and Flavoxate by RP-HPLC and Ecofriendly Derivative Spectrophotometry Methods in Formulations

Mahesh Attimarad, Muhammad Shahzad Chohan, Abdulmalek Ahmed Balgoname
PMID: 30987126   DOI: 10.3390/ijerph16071196

Abstract

Simple, fast, and precise reversed-phase (RP)-high-performance liquid chromatography (HPLC) and two ecofriendly spectrophotometric methods were established and validated for the simultaneous determination of moxifloxacin HCl (MOX) and flavoxate HCl (FLX) in formulations. Chromatographic methods involve the separation of two analytes using an Agilent Zorbax SB C18 HPLC column (150 mm × 4.6 mm; 5 µm) and a mobile phase consisting of phosphate buffer (50 mM; pH 5): methanol: acetonitrile in a proportion of 50:20:30 v/v, respectively. Valsartan was used as an internal standard. Analytes were monitored by measuring the absorbance of elute at 299 nm for MOX and 250 nm for FLX and valsartan. Two environmentally friendly spectrophotometric (first derivative and ratio first derivative) methods were also developed using water as a solvent. For the derivative spectrophotometric determination of MOX and FLX, a zero-crossing technique was adopted. The wavelengths selected for MOX and FLX were -304.0 nm and -331.8 nm for the first derivative spectrophotometric method and 358.4 nm and -334.1 nm for the ratio first-derivative spectrophotometric method, respectively. All methods were successfully validated, as per the International Conference on Harmonization(ICH) guidelines, and all parameters were well within acceptable ranges. The proposed analytical methods were successfully utilized for the simultaneous estimation of MOX and FLX in formulations.


Intravenous or local injections of flavoxate in the rostral pontine reticular formation inhibit urinary frequency induced by activation of medial frontal lobe neurons in rats

Kimio Sugaya, Saori Nishijima, Katsumi Kadekawa, Katsuhiro Ashitomi, Tomoyuki Ueda, Hideyuki Yamamoto
PMID: 24793729   DOI: 10.1016/j.juro.2014.04.092

Abstract

The rostral pontine reticular formation has a strong inhibitory effect on micturition by facilitating lumbosacral glycinergic neurons. We assessed the influence of the rostral pontine reticular formation on the micturition reflex after noradrenaline injection in the medial frontal lobe. We also examined the relation between the medial frontal lobe and the rostral pontine reticular formation.
Continuous cystometry was performed in 28 female rats. After the interval between bladder contractions was shortened by noradrenaline injection in the medial frontal lobe we injected glutamate or flavoxate hydrochloride in the rostral pontine reticular formation or intravenously injected flavoxate or propiverine. The change in bladder activity was examined.
Noradrenaline injection in the medial frontal lobe shortened the interval between bladder contractions. In contrast to the bladder contraction interval before and after noradrenaline injection in the medial frontal lobe, the interval was prolonged after noradrenaline injection when glutamate or flavoxate was injected in the rostral pontine reticular formation, or flavoxate was injected intravenously. Noradrenaline injection in the medial frontal lobe plus intravenous propiverine injection also prolonged the interval compared to that after noradrenaline injection alone. However, the interval after noradrenaline injection in the medial frontal lobe plus intravenous injection of propiverine was shorter than that before noradrenaline injection only.
Medial frontal lobe neurons excited by noradrenaline may facilitate the micturition reflex via activation of inhibitory interneurons, which inhibit descending rostral pontine reticular formation neurons that innervate the lumbosacral glycinergic inhibitory neurons. Therefore, the mechanism of micturition reflex facilitation by the activation of medial frontal lobe neurons involves the rostral pontine reticular formation.


Spectrofluorimetric determination of 3-methylflavone-8-carboxylic acid, the main active metabolite of flavoxate hydrochloride in human urine

Hala E Zaazaa, Afaf O Mohamed, Maha A Hawwam, Mohamed Abdelkawy
PMID: 25004902   DOI: 10.1016/j.saa.2014.06.058

Abstract

A simple, sensitive and selective spectrofluorimetric method has been developed for the determination of 3-methylflavone-8-carboxylic acid as the main active metabolite of flavoxate hydrochloride in human urine. The proposed method was based on the measurement of the native fluorescence of the metabolite in methanol at an emission wavelength 390 nm, upon excitation at 338 nm. Moreover, the urinary excretion pattern has been calculated using the proposed method. Taking the advantage that 3-methylflavone-8-carboxylic acid is also the alkaline degradate, the proposed method was applied to in vitro determination of flavoxate hydrochloride in tablets dosage form via the measurement of its corresponding degradate. The method was validated in accordance with the ICH requirements and statistically compared to the official method with no significant difference in performance.


Flavoxate in urogynecology: an old drug revisited

Murat Zor, Emin Aydur, Roger Roman Dmochowski
PMID: 25480503   DOI: 10.1007/s00192-014-2585-5

Abstract

Since its emergence in 1967, flavoxate has been used to treat several urogenital tract disorders irrespective of the etiology of the underlying disease, but the main indications have been overactive bladder and urge symptomatology. With the advances in anticholinergic drugs, its popularity has decreased in recent decades.
In this review we summarize the current status of flavoxate in urogynecological practice focusing on its historical background, mechanism of action, efficacy, clinical experiences, outcomes, side effects and tolerability. We reviewed and analyze all the data and draw the major conclusions. We searched MEDLINE and the Cochrane Library using the keyword "flavoxate", and summarized review articles, original studies and case reports published from 1970 to 2013.
We conclude that the minimal side effects and high tolerability of flavoxate make it worthy of consideration for the treatment of several clinical urogynecological conditions. It deserves more clinical studies to assess its efficacy as no randomized controlled trials have been performed with flavoxate during the last decade. More studies and novel drug formulations may reveal or improve its efficacy in daily practice.


Explore Compound Types